5-Chloroquinoline-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBHHLOSCPCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670379 | |
| Record name | 5-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180421-64-1 | |
| Record name | 5-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloroquinoline-6-carbaldehyde: A Comprehensive Technical Guide for Researchers
Abstract: This technical guide provides a detailed overview of the physical and spectroscopic properties of 5-Chloroquinoline-6-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted properties based on the analysis of structurally related compounds. It is designed to serve as a foundational resource for researchers, offering insights into its expected characteristics and providing detailed protocols for its empirical characterization.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a chloro substituent and a carbaldehyde group onto the quinoline ring, as in this compound, is anticipated to modulate its electronic properties, reactivity, and biological interactions significantly. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the key physical and chemical characteristics of this compound, thereby facilitating its synthesis, characterization, and exploration in novel applications.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₆ClNO | Based on chemical structure. |
| Molecular Weight | 191.61 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a pale yellow to brown solid. | Based on the appearance of similar aromatic aldehydes and chloroquinolines.[2] |
| Melting Point | Expected to be in the range of 90-110 °C. | Analogy with isomers and substituted quinolines suggests a melting point in this region. The melting point of the related quinoline-5-carboxaldehyde is 91-100 °C.[2] |
| Boiling Point | > 300 °C (with potential decomposition) | High boiling points are characteristic of aromatic compounds with similar molecular weights. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | The aromatic nature and the presence of a polar aldehyde group suggest solubility in moderately polar to nonpolar organic solvents. |
Synthesis and Purification
A plausible and commonly employed synthetic route for the preparation of chloroquinoline carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis would likely proceed via the formylation of 5-chloroquinoline.
Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 5-chloroquinoline in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.
-
Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: Several signals in the aromatic region (δ 7.0 - 9.0 ppm) are expected, exhibiting complex splitting patterns (doublets, triplets, and doublet of doublets) due to spin-spin coupling between adjacent protons on the quinoline ring. The electron-withdrawing effects of the chlorine and aldehyde groups will influence the chemical shifts of the neighboring protons, generally causing them to appear at a lower field.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.
-
Aromatic Carbons: Multiple signals for the aromatic carbons of the quinoline ring will be observed in the range of δ 120 to 150 ppm. The carbon atom attached to the chlorine will show a characteristic chemical shift, and its signal may be less intense due to the absence of a directly attached proton.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and interpretation.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.
-
C-Cl Stretch: A medium to strong absorption band is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an ATR-FTIR spectrometer, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.61 g/mol ).
-
Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks at M⁺ and M⁺+2 in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.
-
Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO).
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions to confirm the structure.
Caption: General workflow for mass spectrometric analysis.
Conclusion
This compound represents a valuable, yet undercharacterized, building block for chemical synthesis and drug discovery. This technical guide provides a comprehensive framework of its predicted physical properties and expected spectroscopic characteristics, grounded in the established principles of organic chemistry and analogy to related structures. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these properties. It is the author's intent that this guide will serve as a catalyst for further research into this and similar heterocyclic systems, ultimately unlocking their full potential in various scientific disciplines.
References
- PubChem. 6-Chloroquinoline-5-carbaldehyde.
- El-Gaby, M. S. A., et al.
- PubChem. 5-Chloroquinoline.
- Wyrzykiewicz, E., et al.
- Al-Omair, M. A., et al. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 2013.[12]
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR, 2016.[4]
- Szychta, M., et al. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 2021.[15]
- International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 2016.[16]
- Arab American University Digital Repository. Results in chemistry paper. [Link][17]
- PubChemLite. 5-chloroquinoline-8-carbaldehyde (C10H6ClNO). [Link][18]
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. [19]
Sources
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloroquinoline-6-carbaldehyde is a halogenated quinoline derivative featuring a reactive aldehyde moiety. This strategic combination of a chloro-substituent and a formyl group on the quinoline scaffold makes it a potentially valuable, yet under-documented, building block in medicinal chemistry and materials science. The quinoline core is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The chloro- and aldehyde functionalities offer versatile handles for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures for biological screening. This guide provides a comprehensive analysis of the molecular structure of this compound, drawing upon established principles of organic chemistry and spectroscopic data from closely related analogues due to the limited availability of direct experimental data for the title compound. We will explore its predicted spectroscopic characteristics, propose a robust synthetic methodology, and discuss its potential applications as a precursor in the development of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The structural rigidity and aromatic nature of the quinoline nucleus provide an excellent platform for the spatial orientation of various functional groups to interact with biological targets. The introduction of substituents, such as halogens and aldehydes, can profoundly modulate the electronic properties, metabolic stability, and binding interactions of the parent scaffold, often leading to enhanced potency and selectivity.
This compound, the subject of this guide, presents an intriguing, though sparsely researched, example of a bifunctional quinoline derivative. The electron-withdrawing nature of the chlorine atom at the 5-position and the aldehyde group at the 6-position are expected to influence the reactivity of the quinoline ring system. The aldehyde group, in particular, serves as a versatile precursor for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, thereby providing a gateway to a wide array of more complex molecular structures.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the quinoline bicyclic system with a chlorine atom attached to carbon 5 and a carbaldehyde group at carbon 6.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.62 g/mol |
| CAS Number | 180421-64-1 |
| Appearance | Predicted: Off-white to yellow solid |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents |
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as other substituted chloroquinoline-carbaldehydes.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aldehydic proton. The electron-withdrawing effects of the chloro and aldehyde groups will cause a general downfield shift of the aromatic protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~10.2 | s | H-aldehyde | Deshielded proton of the aldehyde group. |
| ~9.0 | dd | H-2 | Alpha to the nitrogen, deshielded. |
| ~8.5 | d | H-4 | Beta to the nitrogen. |
| ~8.2 | d | H-8 | Deshielded by the peri-effect of the aldehyde. |
| ~7.8 | dd | H-3 | Coupled to H-2 and H-4. |
| ~7.7 | d | H-7 | Coupled to H-8. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~152 | C-2 |
| ~150 | C-8a |
| ~138 | C-4 |
| ~136 | C-5 |
| ~134 | C-7 |
| ~130 | C-6 |
| ~128 | C-8 |
| ~125 | C-4a |
| ~122 | C-3 |
FT-IR Spectroscopy
The infrared spectrum will prominently feature a strong absorption band corresponding to the carbonyl stretch of the aldehyde.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi resonance) |
| ~1705 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~830 | Strong | C-H out-of-plane bending |
| ~780 | Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Table 5: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.0211 |
| [M+Na]⁺ | 214.0030 |
Proposed Synthesis: The Vilsmeier-Haack Reaction
A reliable and widely used method for the synthesis of chloroquinoline-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect a one-pot cyclization and formylation of an appropriate acetanilide precursor.
Rationale for the Synthetic Approach
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. In the context of quinoline synthesis, it provides a direct route to 2-chloroquinoline-3-carbaldehydes from acetanilides. While the synthesis of the 6-carbaldehyde isomer is less commonly reported, the underlying principles of the reaction mechanism suggest its feasibility with an appropriately substituted starting material. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous chloroquinoline-carbaldehydes.[6]
Step 1: Preparation of the Acetanilide Precursor The synthesis would commence with the acylation of 3-chloroaniline to yield N-(3-chlorophenyl)acetamide.
-
To a stirred solution of 3-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq).
-
The reaction mixture is typically stirred at room temperature for 1-2 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-(3-chlorophenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add N-(3-chlorophenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound.
Caption: Key reaction pathways of this compound.
Potential as a Scaffold in Medicinal Chemistry
Given the prevalence of the quinoline scaffold in approved drugs, derivatives of this compound are promising candidates for biological screening. The ability to readily diversify the molecule at the 6-position allows for the exploration of structure-activity relationships (SAR) in a systematic manner. For instance, the introduction of various amine side chains via reductive amination could lead to compounds with potential activity as kinase inhibitors, a class of drugs where the quinoline core is frequently found.
Conclusion
While direct experimental data for this compound remains limited in the public domain, a comprehensive understanding of its molecular structure, spectroscopic properties, and reactivity can be confidently inferred from the well-established chemistry of its isomers and related quinoline derivatives. The proposed synthesis via the Vilsmeier-Haack reaction offers a plausible and efficient route to this valuable building block. The versatile reactivity of the aldehyde group, coupled with the inherent biological relevance of the quinoline scaffold, positions this compound as a promising starting material for the discovery and development of novel therapeutic agents and functional materials. Further experimental investigation into the synthesis and characterization of this compound is highly encouraged to unlock its full potential.
References
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 54-57.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 01-05.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). OUCI.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8266–8291.
- (PDF) Synthesis and transformations of novel formyl-substituted quinolines. (2011).
- Read High-Impact Highlights from Organic Letters. (2018, September 27). ACS Axial.
- (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry, 36(8), 2241-2248.
- Top 55 Medicinal Chemistry papers published in 2021. (n.d.). SciSpace.
- 6-Hydroxyquinoline-5-carbaldehyde. (n.d.). PubChem.
- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry, 8(1), 1-14.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. ajgreenchem.com [ajgreenchem.com]
An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloroquinoline-6-carbaldehyde
Introduction
5-Chloroquinoline-6-carbaldehyde is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of natural products and pharmacologically active compounds. The introduction of a chloro group and a carbaldehyde (aldehyde) functionality onto the quinoline scaffold at the 5- and 6-positions, respectively, is expected to modulate its physicochemical and biological properties. This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a foundational understanding for its identification and characterization.
Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages established principles of spectroscopic interpretation and comparative data from structurally analogous quinoline derivatives to forecast its spectral characteristics. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers embarking on the synthesis and analysis of this and related compounds.
Molecular Structure and Its Spectroscopic Implications
The molecular structure of this compound (C₁₀H₆ClNO) forms the basis for interpreting its spectroscopic data.[1][2] The key structural features include the quinoline bicyclic system, an electron-withdrawing chloro group at position 5, and an electron-withdrawing and reactive carbaldehyde group at position 6. These substituents significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable shifts in NMR spectra.[3] The carbonyl group of the aldehyde and the C-Cl bond will give rise to characteristic absorption bands in the infrared (IR) spectrum. The overall conjugated system will determine its ultraviolet-visible (UV-Vis) absorption profile.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and electronic environment of the atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the aldehyde proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom, the chloro group, and the aldehyde group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.8 - 9.0 | dd | J ≈ 4.5, 1.8 | Deshielded due to proximity to nitrogen. |
| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 | Coupled to H-2 and H-4. |
| H-4 | 8.2 - 8.4 | dd | J ≈ 8.5, 1.8 | Deshielded by the ring current and proximity to the nitrogen. |
| H-7 | 7.8 - 8.0 | d | J ≈ 8.0 | Coupled to H-8. |
| H-8 | 8.0 - 8.2 | d | J ≈ 8.0 | Deshielded by the peri-effect of the chloro group at C-5. |
| CHO | 10.0 - 10.5 | s | - | Characteristic downfield shift for an aldehyde proton. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show ten distinct signals corresponding to the carbon atoms of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and their position on the quinoline ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 152 | Adjacent to nitrogen. |
| C-3 | 122 - 124 | Aromatic CH. |
| C-4 | 135 - 137 | Aromatic CH. |
| C-4a | 128 - 130 | Bridgehead carbon. |
| C-5 | 132 - 134 | Attached to chlorine. |
| C-6 | 130 - 132 | Attached to the aldehyde group. |
| C-7 | 127 - 129 | Aromatic CH. |
| C-8 | 129 - 131 | Aromatic CH. |
| C-8a | 148 - 150 | Bridgehead carbon adjacent to nitrogen. |
| CHO | 190 - 193 | Carbonyl carbon of the aldehyde. |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
To aid in assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.[5]
-
2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals for unambiguous assignments.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern.
Predicted Mass Spectrum
| m/z | Interpretation |
| 191/193 | [M]⁺/[M+2]⁺ molecular ion peaks (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[6] |
| 162/164 | [M-CHO]⁺, loss of the formyl group. |
| 127 | [M-CHO-Cl]⁺, subsequent loss of chlorine. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| 2830-2695 | Aldehyde C-H stretch (Fermi doublet) | Medium |
| ~1700 | C=O stretch (aldehyde) | Strong |
| 1600-1450 | C=C and C=N stretching in the quinoline ring | Medium to Strong |
| ~830 | C-Cl stretch | Medium |
Note: These are predicted values and may vary depending on the sampling method (e.g., KBr pellet, thin film).
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or in a suitable solvent for solution-phase IR.
-
Data Acquisition: Record the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the quinoline ring system in this compound is expected to result in strong UV absorption.
Predicted UV-Vis Data
The UV-Vis spectrum of this compound in a solvent like ethanol or acetonitrile is expected to show multiple absorption bands. The primary π → π* transitions of the quinoline system will likely appear in the range of 250-350 nm. The n → π* transition of the carbonyl group may appear as a weaker band at a longer wavelength. The exact positions and intensities of the absorption maxima (λmax) will be sensitive to the solvent polarity.[7][8]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Scan a wavelength range of approximately 200-500 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging established principles and comparative data from related quinoline derivatives, researchers can anticipate the spectral features of this compound, aiding in its identification, characterization, and quality control. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.
References
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Technical Support Center.
- ResearchGate. (n.d.).
- BenchChem. (2025). 1H NMR Characterization of Substituted Quinolines.
- MDPI. (n.d.). New Synthetic Quinoline (Qui)
- ProQuest. (n.d.).
- Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.).
- TSI Journals. (n.d.).
- UNCW Institutional Repository. (n.d.).
- The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
- BenchChem. (2025). Spectroscopic Characterization of 4-Chloroquinoline-6-carbaldehyde: A Technical Guide.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.
- PubChem. (n.d.). 6-Chloroquinoline-5-carbaldehyde.
- BenchChem. (2025).
- ResearchGate. (n.d.). UV−vis spectroscopy of compound 5.
- MDPI. (n.d.).
- UNCW Institutional Repository. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.
- BenchChem. (2025). physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.
- ScienceDirect. (n.d.).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
- science-softCon. (n.d.).
- Appchem. (n.d.). This compound.
- The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.
Sources
- 1. 6-Chloroquinoline-5-carbaldehyde | C10H6ClNO | CID 177323674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Interpreting the NMR Spectra of 5-Chloroquinoline-6-carbaldehyde: A Predictive and Methodological Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Scaffold and the Imperative of Structural Elucidation
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably antimalarial agents.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural characterization a non-negotiable aspect of drug discovery and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing unparalleled insight into molecular structure.[3][4]
This guide provides a comprehensive, in-depth analysis of the interpretation of the ¹H and ¹³C NMR spectra for 5-chloroquinoline-6-carbaldehyde. As this is a highly specific and potentially novel compound, readily available, fully assigned experimental spectra are not widespread. Therefore, this document adopts a predictive methodology, grounded in the fundamental principles of NMR and substituent effects, to forecast the spectral characteristics. This approach not only provides a robust analytical framework for this specific molecule but also serves as a practical guide for researchers tackling the structural elucidation of other novel substituted quinolines.
Foundational Principles: Analyzing the this compound Structure
To interpret the NMR spectra, we must first dissect the molecule's electronic landscape. The structure contains two fused aromatic rings (a pyridine ring and a benzene ring) with three distinct substituents:
-
The Quinoline Nitrogen: An electron-withdrawing atom that deshields adjacent protons and carbons.
-
The C5-Chloro Group: An electron-withdrawing group via induction, which deshields nearby nuclei.
-
The C6-Carbaldehyde Group: A strongly electron-withdrawing and anisotropic group that significantly deshields ortho protons and its own carbonyl carbon.
These features break the molecule's symmetry, resulting in a unique signal for each of the six protons and ten carbons.
The ¹H NMR Spectrum: A Proton-by-Proton Prediction
The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their connectivity (spin-spin coupling).[1]
Predicted Chemical Shifts (δ)
-
Aldehyde Proton (1H, -CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the δ 9.9 – 10.2 ppm range.
-
H-2 and H-4 (Pyridine Ring): These protons are ortho and para to the ring nitrogen, respectively, and are thus significantly deshielded. H-2 is also adjacent to the nitrogen, placing it furthest downfield in the aromatic region. H-4 will also be downfield. We predict H-2 at δ ~9.0 ppm and H-4 at δ ~8.2 ppm .
-
H-3 (Pyridine Ring): This proton is meta to the nitrogen and will be the most upfield of the pyridine ring protons, expected around δ ~7.6 ppm .
-
H-8 (Benzene Ring): This proton is ortho to the C5-chloro group and will be deshielded. It is expected to appear around δ ~8.5 ppm .
-
H-7 (Benzene Ring): This proton is ortho to the C6-carbaldehyde group, placing it in a highly deshielded environment. It is predicted to be the most downfield proton on the benzene ring, around δ ~8.8 ppm .
Predicted Spin-Spin Coupling (J)
The connectivity of the protons can be predicted based on established coupling constants in quinoline systems.[5]
-
H-2, H-3, H-4 System:
-
H-2 will be a doublet of doublets (dd) due to coupling with H-3 (Jortho ≈ 4-5 Hz) and H-4 (Jmeta ≈ 1.5-2.0 Hz).
-
H-3 will be a doublet of doublets (dd) coupled to H-2 (Jortho ≈ 4-5 Hz) and H-4 (Jortho ≈ 8-9 Hz).
-
H-4 will be a doublet of doublets (dd) coupled to H-3 (Jortho ≈ 8-9 Hz) and H-2 (Jmeta ≈ 1.5-2.0 Hz).
-
-
H-7, H-8 System:
-
H-7 and H-8 are ortho to each other and will appear as doublets, with a typical ortho coupling constant (Jortho) of ~8.5 – 9.5 Hz .
-
-
Aldehyde Proton: This proton is not coupled to any other protons and will therefore be a singlet (s) .
Visual Assignment of Predicted ¹H NMR Signals
Caption: Predicted ¹H NMR assignments for this compound.
The ¹³C NMR Spectrum: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment and hybridization.[6][7]
Predicted Chemical Shifts (δ)
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear significantly downfield, predicted in the δ 190 – 195 ppm range.[8]
-
Quaternary Carbons (C4a, C5, C6, C8a):
-
C5 (bearing Cl): The direct attachment of the electronegative chlorine atom will deshield this carbon. Predicted around δ ~135 ppm .
-
C6 (bearing CHO): Attachment to the carbonyl group will also cause a downfield shift. Predicted around δ ~138 ppm .
-
C4a and C8a (bridgehead): These carbons are typically found in the δ 145-150 ppm range in quinoline systems.
-
-
CH Carbons (C2, C3, C4, C7, C8):
-
C2 and C4: These carbons are adjacent to the nitrogen, leading to significant deshielding. C2 is generally the most deshielded of the CH carbons in the pyridine ring, predicted at δ ~152 ppm , while C4 is predicted around δ ~140 ppm .
-
C3: This carbon is beta to the nitrogen and will be the most shielded of the pyridine ring carbons, likely appearing around δ ~122 ppm .
-
C7 and C8: These carbons on the benzene ring will have shifts influenced by the adjacent substituents. We predict C7 and C8 to be in the δ 128 – 132 ppm range.
-
Visual Assignment of Predicted ¹³C NMR Signals
Caption: Predicted ¹³C NMR assignments for this compound.
Summary of Predicted NMR Data
The predicted assignments are summarized in the table below for quick reference.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~9.0 | dd, J ≈ 4.5, 1.8 Hz | ~152 |
| 3 | ~7.6 | dd, J ≈ 8.5, 4.5 Hz | ~122 |
| 4 | ~8.2 | dd, J ≈ 8.5, 1.8 Hz | ~140 |
| 4a | - | - | ~148 |
| 5 | - | - | ~135 |
| 6 | - | - | ~138 |
| 7 | ~8.8 | d, J ≈ 9.0 Hz | ~129 |
| 8 | ~8.5 | d, J ≈ 9.0 Hz | ~130 |
| 8a | - | - | ~146 |
| 6-CHO | ~10.1 | s | ~192 |
The Role of 2D NMR in Assignment Confirmation
While 1D spectra provide the foundation, 2D NMR experiments are indispensable for confirming these assignments.[9]
-
COSY (Correlation Spectroscopy): Would show correlations between coupled protons (e.g., H-2/H-3, H-3/H-4, and H-7/H-8), confirming their connectivity.[5][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to, definitively linking the ¹H and ¹³C assignments for all CH groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons. For instance, the aldehyde proton (CHO) would show a correlation to C6, and H-7 would show correlations to C5 and C8a, solidifying the entire structural assignment.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR data for a small molecule like this compound.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean glass vial. Ensure the sample is fully dissolved.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and 1D ¹H Spectrum Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H spectrum with 8 to 16 scans, a spectral width of ~12 ppm, and a relaxation delay of 2-5 seconds.
-
-
1D ¹³C Spectrum Acquisition:
-
Using the same sample, switch to a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to ~220 ppm.
-
Acquire the spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or using the residual solvent peak as a secondary reference.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a systematic process that relies on the fundamental principles of chemical shifts and spin-spin coupling. By leveraging predictive models based on the known electronic effects of chloro, aldehyde, and heterocyclic nitrogen substituents, a highly accurate forecast of the ¹H and ¹³C NMR spectra can be generated. This guide provides the necessary framework, from theoretical prediction and data interpretation to detailed experimental protocols, enabling researchers to confidently characterize this molecule and other novel substituted quinolines that are vital to modern drug development programs.
References
- Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications - Journal of Chemical Education.
- Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate.
- CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
- Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
- 5-Chloro-8-hydroxyquinoline. PubChem.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database.
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.
- Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Links – Chemistry NMR Facility. UW–Madison.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Nanalysis.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- 13 C NMR Chemical Shifts. Oregon State University.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data.
- BMRB Database. BMRB.
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.
- 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... ResearchGate.
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Doc Brown's Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
5-Chloroquinoline-6-carbaldehyde FT-IR analysis
An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 5-Chloroquinoline-6-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a substituted heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a molecule combining a quinoline nucleus, a chloro substituent, and a carbaldehyde group, its FT-IR spectrum presents a unique fingerprint rich with structural information. This document is designed for researchers, scientists, and drug development professionals, offering a narrative that moves from fundamental principles to detailed spectral interpretation. We will explore the causality behind experimental choices, establish a self-validating protocol for data integrity, and ground all mechanistic claims in authoritative sources. The guide includes a detailed experimental workflow, a thorough assignment of expected vibrational modes, and data visualization to facilitate understanding and application.
Introduction: The Structural Significance of this compound
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The specific functionalization of the quinoline ring is critical to its pharmacological profile. This compound incorporates three key chemical motifs: the heteroaromatic quinoline core, an electron-withdrawing chloro group at the C5 position, and a reactive carbaldehyde (aldehyde) group at the C6 position.
The precise identification and structural confirmation of such molecules are paramount in any research or development pipeline. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[2] It provides a distinct molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrating bonds.[3] This guide will elucidate the characteristic FT-IR spectrum of this compound, enabling its unambiguous identification and quality assessment.
Caption: Molecular structure of this compound (C₁₀H₆ClNO).
Core Principles: Interpreting FT-IR Spectra
An FT-IR spectrum plots infrared light intensity (as % Transmittance or Absorbance) against wavenumber (in cm⁻¹).[4] Absorption bands (peaks) appear at wavenumbers corresponding to the vibrational frequencies of specific chemical bonds. For a molecule like this compound, the spectrum is best analyzed by dividing it into two main regions:
-
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains absorptions for most stretching vibrations. These peaks are typically well-defined and correspond to specific functional groups (e.g., C=O, C-H, N-H), making it the primary region for initial identification.[5]
-
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This area is rich with complex vibrations, including bending modes and skeletal vibrations of the entire molecule.[2] While individual peak assignment can be challenging, the overall pattern in this region is unique to a specific molecule, serving as a definitive "fingerprint" for confirmation.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality, reproducible FT-IR spectrum is paramount. The following protocol describes the use of the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples due to its minimal sample preparation and ease of use.
Caption: Experimental workflow for FT-IR analysis using the ATR method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection (Self-Validation): Before analyzing the sample, a background spectrum must be collected. With the ATR crystal clean and free of any sample, scan the empty accessory. This spectrum of the ambient environment is automatically subtracted from the sample spectrum, ensuring that peaks from atmospheric H₂O and CO₂ are removed. This is a critical self-validating step.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is that the evanescent wave, which probes the sample, only penetrates a few microns; poor contact will result in a weak, low-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.
-
Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from a flat zero-absorbance line. If using an ATR accessory, an ATR correction algorithm may be applied to make the spectrum appear more like a traditional transmission spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Detailed Spectral Interpretation and Vibrational Mode Assignment
The FT-IR spectrum of this compound can be systematically interpreted by assigning absorption bands to its constituent parts. While a direct experimental spectrum for this specific isomer is not widely published, a highly accurate interpretation can be constructed from extensive data on related quinolines, aromatic aldehydes, and chloroarenes.[1][5][6]
4.1 The Aromatic Quinoline Core
-
Aromatic C-H Stretching: Vibrations of the C-H bonds on the quinoline ring will produce sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[7] The presence of peaks above 3000 cm⁻¹ is a clear indicator of C-H bonds on an sp²-hybridized carbon (aromatic or vinylic).[7]
-
C=C and C=N Ring Stretching: The conjugated system of the quinoline core gives rise to a series of characteristic, sharp absorptions between 1620 cm⁻¹ and 1430 cm⁻¹ .[6][8] These bands, resulting from the stretching of C=C and C=N bonds within the fused rings, are highly diagnostic for the quinoline scaffold.
-
Aromatic C-H Bending (Out-of-Plane): In the fingerprint region, strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions are sensitive to the substitution pattern on the rings and provide confirmatory evidence.
4.2 The Carbaldehyde Functional Group
-
C=O Stretching: This is arguably the most intense and unambiguous peak in the entire spectrum. For an aromatic aldehyde, the carbonyl (C=O) stretching vibration is expected to be a very strong, sharp band in the range of 1710-1685 cm⁻¹ .[5][7] The conjugation with the quinoline ring lowers the frequency from that of a saturated aldehyde (~1730 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.
-
Aldehydic C-H Stretching: This is another crucial diagnostic feature. It manifests as two distinct, weak-to-medium intensity peaks near 2850 cm⁻¹ and 2750 cm⁻¹ .[5] The lower frequency band is particularly useful for identification as very few other functional groups absorb in this region. The appearance of this doublet is strong evidence for an aldehyde group.
4.3 The Chloro Substituent
-
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹ . This absorption is often of medium to weak intensity and can be convoluted with other skeletal vibrations, making a definitive assignment challenging without comparative analysis or theoretical calculations.[1] However, its presence would be consistent with the known structure.
Data Presentation: Summary of Expected Vibrational Modes
The following table summarizes the key diagnostic absorption bands for the structural elucidation of this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Quinoline Ring) |
| ~2850 and ~2750 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| 1710 - 1685 | Strong | C=O Stretch | Aromatic Aldehyde (-CHO) |
| 1620 - 1430 | Medium | C=C and C=N Ring Skeletal Stretches | Aromatic (Quinoline Core) |
| 900 - 675 | Strong | C-H Out-of-Plane (OOP) Bending | Aromatic (Quinoline Core) |
| 800 - 600 | Weak-Med | C-Cl Stretch | Chloro Substituent |
Conclusion
The FT-IR analysis of this compound provides a powerful method for its structural confirmation. A high-quality spectrum, acquired using a validated protocol, will exhibit a unique pattern of absorption bands. The key diagnostic features are the very strong carbonyl stretch around 1700 cm⁻¹, the characteristic aldehydic C-H doublet near 2850/2750 cm⁻¹, multiple sharp peaks for the aromatic C=C/C=N framework between 1620-1430 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. By systematically analyzing these features, researchers can confidently verify the identity and integrity of this important heterocyclic compound, ensuring the reliability of subsequent studies in drug discovery and materials science.
References
- ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from researchgate.
- Wait, S. C. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy.
- AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- AIP Publishing. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics.
- National Institutes of Health (NIH). (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- PubChem. (n.d.). 6-Chloroquinoline-5-carbaldehyde.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.
- European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. azooptics.com [azooptics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Vibrational spectra and assignments for quinoline and isoquinoline (1970) | Samuel C. Wait | 106 Citations [scispace.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloroquinoline-6-carbaldehyde
For Immediate Release
Gaithersburg, MD – In the intricate world of drug discovery and molecular analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the predicted mass spectrometric fragmentation pathways of 5-chloroquinoline-6-carbaldehyde, a compound of interest in medicinal chemistry.
Introduction: The Analytical Imperative
This compound (C₁₀H₆ClNO) possesses a calculated monoisotopic mass of 191.0138 Da[1]. Its structure, featuring a fused aromatic system with electron-withdrawing and reactive substituents, suggests a rich and informative fragmentation pattern. Understanding this pattern is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This guide will explore its fragmentation under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach
Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint, rich in structural information.
Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI conditions is expected to be initiated by the removal of an electron to form the molecular ion (M•+), which will be readily observable at m/z 191 (and its ³⁷Cl isotope at m/z 193). The stability of the aromatic quinoline system suggests that the molecular ion will be relatively abundant[2]. Subsequent fragmentation is dictated by the lability of the substituents.
Key Predicted Fragmentation Steps:
-
Loss of a Hydrogen Radical (H•): Aldehydes commonly undergo cleavage of the C-H bond, resulting in a stable acylium ion[3]. This would produce a significant [M-1]⁺ peak at m/z 190.
-
Loss of the Formyl Radical (•CHO): A characteristic fragmentation of aromatic aldehydes is the loss of the entire aldehyde group[3][4]. This cleavage would yield a highly stable chloroquinoline cation at m/z 162, representing the [M-29]⁺ fragment.
-
Loss of a Chlorine Radical (•Cl): Halogenated aromatic compounds frequently exhibit the loss of the halogen radical[5]. The loss of •Cl from the molecular ion would result in an ion at m/z 156, corresponding to [M-35]⁺.
-
Sequential Losses: Further fragmentation can proceed from these primary fragments.
-
The [M-CHO]⁺ ion (m/z 162) could subsequently lose a chlorine radical to yield an ion at m/z 127.
-
Alternatively, following the initial loss of •Cl to form the ion at m/z 156, a subsequent loss of carbon monoxide (CO) from the aldehyde group is plausible, resulting in a fragment at m/z 128.
-
-
Quinoline Ring Fission: The quinoline ring itself can undergo fragmentation. A characteristic loss for the basic quinoline structure is the expulsion of a neutral molecule of hydrogen cyanide (HCN)[6]. This could occur from the fragment at m/z 128, leading to an ion at m/z 101.
Summary of Predicted EI Fragments
| m/z (for ³⁵Cl) | Proposed Identity | Neutral Loss | Notes |
| 191 | [C₁₀H₆ClNO]•⁺ | - | Molecular Ion (M•⁺) |
| 190 | [C₁₀H₅ClNO]⁺ | H• | Loss of aldehydic hydrogen |
| 162 | [C₉H₆ClN]⁺ | •CHO | Loss of the formyl radical |
| 156 | [C₁₀H₆NO]⁺ | •Cl | Loss of the chlorine radical |
| 128 | [C₉H₆N]⁺ | •Cl, CO | Sequential loss from M•⁺ |
| 127 | [C₉H₆N]⁺ | •CHO, •Cl | Sequential loss from M•⁺ |
| 101 | [C₈H₅]⁺ | •Cl, CO, HCN | Includes quinoline ring fission |
Visualizing the EI Fragmentation Cascade
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation[7]. To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The resulting product ion spectrum is generally less complex than an EI spectrum and is often dominated by the cleavage of the weakest bonds.
Predicted ESI-MS/MS Fragmentation Pathway
For this compound, the precursor ion for MS/MS analysis would be the protonated molecule, [M+H]⁺, at m/z 192 (and its isotopic partner at m/z 194). Protonation is most likely to occur at the nitrogen atom of the quinoline ring, which is the most basic site.
Key Predicted Fragmentation Steps:
-
Loss of Carbon Monoxide (CO): Under CID conditions, protonated aromatic aldehydes can lose a neutral molecule of carbon monoxide[7]. This would result in the most abundant fragment ion, [M+H-CO]⁺, at m/z 164. The resulting ion is a protonated 5-chloroquinoline.
-
Loss of a Chlorine Radical (•Cl): While less common in ESI than in EI, the loss of a chlorine radical from the protonated molecule is possible, especially at higher collision energies. This would produce an ion at m/z 157, [M+H-Cl]⁺.
-
Loss of Hydrogen Chloride (HCl): A potential rearrangement could lead to the elimination of a neutral HCl molecule, yielding a fragment ion at m/z 156, [M+H-HCl]⁺. This is a common pathway for chlorine-containing compounds in the gas phase.
-
Quinoline Ring Fragmentation: Similar to EI, the stable quinoline core can fragment. The protonated chloroquinoline ion at m/z 164 could subsequently lose HCN, resulting in a product ion at m/z 137.
Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion m/z | Product Ion m/z | Proposed Identity | Neutral Loss |
| 192 | 164 | [C₉H₇ClN]⁺ | CO |
| 192 | 157 | [C₁₀H₇NO]⁺ | •Cl |
| 192 | 156 | [C₁₀H₆NO]⁺ | HCl |
| 164 | 137 | [C₈H₆Cl]⁺ | HCN |
Visualizing the ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation for this compound.
Experimental Protocols
To validate the predictive models presented, the following general protocols for EI-MS and ESI-MS/MS analysis are provided.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). Serially dilute to a final concentration of ~10 µg/mL.
-
Instrumentation: A standard GC-MS system equipped with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is ideal for confirming the molecular weight and obtaining targeted fragmentation data.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan: Scan for the precursor ion at m/z 192.
-
MS2 Product Ion Scan: Select m/z 192 as the precursor and scan for product ions from m/z 50-200. Optimize collision energy (typically 10-40 eV) to achieve a good distribution of fragment ions.
-
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of this compound. By leveraging established principles and data from analogous structures, we have outlined the most probable fragmentation pathways under both EI and ESI conditions. The characteristic losses of •CHO, •Cl, and CO, coupled with the subsequent fission of the quinoline ring, offer a distinct set of fragments for the confident identification of this molecule. The experimental protocols detailed herein provide a clear path for the empirical validation of these proposed pathways. This work serves as a vital resource for scientists engaged in the analysis and characterization of novel quinoline-based compounds, empowering them with the foundational knowledge to interpret complex mass spectral data with greater confidence and accuracy.
References
- Górecka, J., Stobiecki, M., & Frański, R. (2005). Electron ionization mass spectra of ten various 2-substituted quinoline-4-carboxylic acids and their six amides are presented. Chemical Papers. [Link]
- Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-80. [Link]
- Zhang, J., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy.
- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules. [Link]
- Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
- Bhattacharya, S., et al. (2025). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
- Manian, M. S., & Ramakrishnan, V. T. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
- Chemistry LibreTexts. (2023).
- ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
- University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry.
- PubChem. (2025). 6-Chloroquinoline-5-carbaldehyde.
- NIST Mass Spectrometry Data Center. (n.d.). National Institute of Standards and Technology. [Link]
- NIST. (2023). NIST 23 Mass Spectral Library. National Institute of Standards and Technology. [Link]
- De Hoffmann, E., & Stroobant, V. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(1), 566-587.
- Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
- Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
- NIST Mass Spectrometry Data Center. (2023). Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institute of Standards and Technology. [Link]
- Vessecchi, R., et al. (2015).
Sources
- 1. 6-Chloroquinoline-5-carbaldehyde | C10H6ClNO | CID 177323674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempap.org [chempap.org]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-Chloroquinoline-6-carbaldehyde: A Framework for Experimental Determination and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloroquinoline-6-carbaldehyde is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is a prerequisite for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, we leverage solubility data from a close structural analogue, 5-Chloro-8-hydroxyquinoline, to establish an expert-informed basis for solvent selection. This document details both qualitative and quantitative experimental protocols, explains the scientific rationale behind methodological choices, and discusses the practical application of the solubility data obtained.
Introduction: The Critical Role of Solubility
The quinoline scaffold is a cornerstone in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of this core structure, as seen in this compound (CAS No. 180421-64-1), offers a versatile platform for creating novel chemical entities.[2][3] The aldehyde group, in particular, is a reactive handle for a multitude of chemical transformations, while the chloro-substituent can modulate the electronic properties and metabolic stability of the molecule.[4][5]
However, the transition from a promising molecule on paper to a viable candidate in the laboratory is critically dependent on its physicochemical properties, chief among them being solubility. Solubility dictates the choice of solvents for:
-
Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction kinetics.
-
Purification: Selecting appropriate solvent systems for crystallization or chromatography.
-
Biological Assays: Preparing stock solutions and ensuring the compound remains dissolved in assay media.
-
Preclinical Formulation: Developing delivery vehicles for in vivo and in vitro testing.
This guide provides the necessary theoretical grounding and practical methodologies to systematically characterize the solubility of this compound.
Physicochemical Profile and Predictive Analysis
To approach solubility determination logically, we first analyze the molecule's structure and compare it with a well-characterized analogue.
2.1. Structural Analysis of this compound
-
Molecular Formula: C₁₀H₆ClNO
-
Molecular Weight: 191.61 g/mol [6]
-
Key Features:
-
Quinoline Ring: A bicyclic aromatic system that is moderately polar.
-
Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.
-
Chloro Group (-Cl): An electronegative substituent that adds some polarity but also contributes to the molecule's non-polar surface area.
-
The principle of "like dissolves like" suggests that solubility will be favored in solvents that can effectively interact with these features.[7] We can predict moderate to good solubility in polar aprotic solvents and potentially lower solubility in highly nonpolar (e.g., alkanes) or highly polar protic solvents (e.g., water), where the molecule's inability to self-associate via hydrogen bonding may be a limiting factor.
2.2. A Structural Analogue: 5-Chloro-8-hydroxyquinoline (Cloxiquine)
To refine our solvent selection, we can examine existing data for a close structural analogue, 5-Chloro-8-hydroxyquinoline (Cloxiquine). This compound shares the 5-chloroquinoline core but features a hydroxyl group instead of a carbaldehyde. The hydroxyl group is both a hydrogen bond donor and acceptor, making it slightly more polar than the aldehyde group. Nevertheless, its solubility profile provides an invaluable starting point.
Quantitative solubility data for Cloxiquine has been determined in various organic solvents.[8][9] This information is summarized below.
| Solvent Class | Solvent | Solubility of Cloxiquine (Mole Fraction, x) at 298.15 K | Predicted Utility for this compound |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | High (Data reported as highest in series)[9] | High: Excellent potential for stock solutions and reactions. |
| N,N-Dimethylformamide (DMF) | High (Data reported as second highest)[9] | High: Strong candidate for synthesis and purification. | |
| 1,4-Dioxane | 0.0751[8][10] | High: Good general-purpose solvent. | |
| Acetone (DMK) | 0.0200[8][10] | Moderate: Useful for purification and analysis. | |
| Ethyl Acetate (EtAC) | 0.0269[8][10] | Moderate: Common choice for chromatography and extraction. | |
| Acetonitrile | Low (Data reported as lowest in series)[9] | Low to Moderate: May be useful for crystallization. | |
| Polar Protic | 2-Ethoxyethanol | 0.0333[8][10] | Moderate: Potential use in specific reaction conditions. |
| Ethanol (EtOH) | 0.0058[8][10] | Low: May be a suitable anti-solvent for crystallization. | |
| Methanol (MtOH) | 0.0042[8][10] | Low: Similar to ethanol, useful as an anti-solvent. | |
| Nonpolar Aromatic | Toluene | Low (Data reported as fifth in series of six)[9] | Low: Limited utility, potentially for specific extractions. |
Expertise & Experience: The causality behind this selection is based on analogy. Solvents that are effective for Cloxiquine are highly likely to be effective for this compound due to their shared chloroquinoline core. The primary difference (hydroxyl vs. aldehyde) will modulate the exact solubility values but is unlikely to drastically alter the rank order of the best-performing solvents like NMP, DMF, and Dioxane.
Experimental Protocol for Solubility Determination
A tiered approach, starting with a rapid qualitative assessment followed by precise quantitative measurement, is the most efficient strategy.
3.1. Part A: Qualitative Solubility Assessment
This initial screen quickly classifies the compound and narrows the range of solvents for quantitative analysis. The general principle involves adding a small, fixed amount of solute to a fixed volume of solvent.[11][12]
Methodology:
-
Preparation: Dispense 1-2 mg of this compound into a series of small, clear glass vials (e.g., 4 mL).
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent from the list in the table above.
-
Mixing: Cap the vials and vortex vigorously for 60 seconds.
-
Observation: Allow the vials to stand for 5 minutes and observe visually.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.
-
Insoluble: The solid remains largely unchanged.
-
-
Trustworthiness: This protocol is self-validating through visual confirmation. For borderline cases, gentle warming can be employed to assess for temperature-dependent solubility, followed by cooling to check for precipitation.
3.2. Part B: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility. It involves generating a saturated solution and then quantifying the concentration of the dissolved solute.[7]
Methodology:
-
Materials & Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., DMF, 1,4-Dioxane, Ethyl Acetate, Ethanol)
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium.
-
Tightly cap the vial.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Causality: Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium. Constant temperature is critical as solubility is temperature-dependent.
-
Allow the mixture to equilibrate for at least 24 hours. To ensure equilibrium has been reached (a self-validating step), a kinetic profile can be established by taking samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand for 30 minutes to allow heavy solids to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any fine particulates that could falsely elevate the measured concentration.
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
-
Quantification via HPLC-UV:
-
Prepare a set of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample by HPLC. A reverse-phase C18 column is often a good starting point, with a mobile phase of acetonitrile and water. The UV detector should be set to a wavelength where the compound has strong absorbance (λ-max).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample using the calibration curve and account for the dilution factor to calculate the final solubility in the original solvent.
-
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 180421-64-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsr.net [ijsr.net]
- 6. 6-Chloroquinoline-5-carbaldehyde | C10H6ClNO | CID 177323674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - SolidâLiquid Equilibrium of 5âChloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
Theoretical Calculations for 5-Chloroquinoline-6-carbaldehyde: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical calculations for 5-Chloroquinoline-6-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical insights into the computational methodologies used to elucidate the electronic and structural properties of this quinoline derivative.
Introduction: The Significance of this compound in Medicinal Chemistry
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The unique electronic nature of the quinoline ring system, coupled with the ability to introduce various functional groups, allows for the fine-tuning of its biological activity. This compound, in particular, presents a compelling case for theoretical investigation due to the presence of an electron-withdrawing chloro group and a reactive carbaldehyde moiety. These features are pivotal in its interaction with biological targets.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2] They provide a molecular-level understanding of a compound's geometry, electronic structure, and reactivity, which can guide synthetic efforts and predict potential biological activity. This guide will delve into the core theoretical methods for characterizing this compound, offering a robust framework for its computational analysis.
Core Computational Methodologies: A First-Principles Approach
The selection of an appropriate theoretical method is paramount for obtaining accurate and reliable results. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as the gold standard due to its excellent balance of computational cost and accuracy.
Density Functional Theory (DFT) for Ground State Properties
DFT calculations are employed to determine the electronic ground state properties of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for this class of compounds.[3][4] When paired with a suitable basis set, such as 6-311++G(d,p), it provides a robust description of the molecule's geometry and electronic structure. This basis set is extensive enough to account for polarization and diffuse functions, which are crucial for accurately describing the electron distribution, especially around the electronegative chlorine and oxygen atoms.
The core objective of the DFT calculation is to find the minimum energy conformation of the molecule. This "optimized geometry" provides key information on bond lengths, bond angles, and dihedral angles.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the molecule's interaction with light and its potential for applications in areas like photodynamic therapy or as fluorescent probes, we turn to Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT that allows for the calculation of electronic excited states.[5] By simulating the UV-Vis absorption spectrum, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π-π* and n-π* transitions within the quinoline ring system.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for performing theoretical calculations on this compound.
Step 1: Molecular Structure Input
-
Begin by constructing the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
Step 2: Geometry Optimization
-
Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
This calculation will find the most stable conformation of the molecule in the gas phase.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Step 3: Vibrational Analysis
-
The frequency calculation from the previous step also provides the theoretical infrared (IR) spectrum.
-
The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the accuracy of the computational model.[6] The vibrational modes are assigned based on the potential energy distribution (PED).[3]
Step 4: Electronic Structure Analysis
-
From the optimized geometry, a wealth of electronic properties can be extracted:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is used to identify electrophilic and nucleophilic sites.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[4]
-
Step 5: Excited State Calculations
-
Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the electronic absorption spectrum.
-
This will provide information on the vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.
Below is a diagram illustrating the computational workflow:
Caption: Computational workflow for theoretical analysis.
Data Presentation and Interpretation
The quantitative data obtained from these calculations should be summarized for clarity and comparative analysis.
Table 1: Key Calculated Molecular Properties
| Property | Calculated Value | Significance |
| Optimized Geometry | ||
| C5-Cl Bond Length (Å) | Value | Influences reactivity and electronic properties. |
| C6-C(aldehyde) Bond Length (Å) | Value | Indicates conjugation with the quinoline ring. |
| Electronic Properties | ||
| HOMO Energy (eV) | Value | Relates to the electron-donating ability. |
| LUMO Energy (eV) | Value | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | Value | Indicator of chemical reactivity and stability.[7] |
| Dipole Moment (Debye) | Value | Provides insight into the molecule's polarity. |
| Spectroscopic Properties | ||
| C=O Vibrational Frequency (cm⁻¹) | Value | Correlates with experimental IR spectra. |
| λmax (nm) | Value | Predicted wavelength of maximum UV-Vis absorption. |
Visualization of Key Molecular Orbitals
The visualization of the Frontier Molecular Orbitals provides a qualitative understanding of the molecule's reactivity.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chloroquinoline-6-carbaldehyde
Abstract
5-Chloroquinoline-6-carbaldehyde is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. The quinoline core is a well-established "privileged structure," found in a multitude of pharmacologically active agents, making its derivatives prime candidates for drug discovery programs.[1][2] This guide provides an in-depth technical analysis of the chemical reactivity of the aldehyde group at the C-6 position. The reactivity of this moiety is fundamentally influenced by the electronic properties of the chloro-substituted quinoline scaffold. We will explore the underlying principles governing its reactivity and provide detailed, field-proven protocols for its key transformations, including reduction, condensation, and olefination reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the strategic use of this compound as a versatile building block for the synthesis of novel molecular entities.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in natural products and its ability to interact with a wide range of biological targets.[1] Compounds incorporating this moiety have demonstrated a vast spectrum of activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1] this compound emerges as a particularly valuable synthetic intermediate. It possesses two key points for chemical modification: the chlorine atom, which can participate in nucleophilic aromatic substitution or cross-coupling reactions, and the aldehyde group, a versatile functional handle for building molecular complexity. This guide will focus exclusively on the reactivity of the aldehyde group, which serves as an electrophilic center for the formation of new carbon-carbon and carbon-heteroatom bonds.
Electronic Properties and Predicted Reactivity
The reactivity of the aldehyde in this compound is significantly enhanced compared to simpler aromatic aldehydes like benzaldehyde. This heightened reactivity stems from the potent electron-withdrawing nature of the heterocyclic quinoline ring system and the inductive effect of the chlorine atom at the C-5 position.
-
Influence of the Quinoline Ring: The nitrogen atom in the quinoline ring is electronegative and exerts a strong electron-withdrawing effect (a -I and -M effect) on the entire ring system. This effect delocalizes electron density away from the carbocyclic portion of the ring where the aldehyde is attached.
-
Inductive Effect of the Chlorine Atom: The chlorine atom at the C-5 position further withdraws electron density from the ring through its inductive effect (-I effect).
These combined electronic influences render the carbonyl carbon of the C-6 carbaldehyde significantly more electron-deficient, or "electrophilic." This increased electrophilicity makes it a more potent target for attack by a wide array of nucleophiles, accelerating reaction rates and often allowing for transformations under milder conditions than those required for less activated aldehydes.[3][4] In general, aldehydes are intrinsically more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl/aryl group compared to two in ketones.[5] The electronic activation in this compound further amplifies this inherent reactivity.
Key Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde group in this compound allows it to participate readily in a variety of essential organic transformations.
| Reaction Type | Reagent Class | Functional Group Transformation |
| Reduction | Hydride Agents (e.g., NaBH₄) | Aldehyde → Primary Alcohol |
| Reductive Amination | Amine + Reducing Agent | Aldehyde → Amine |
| Knoevenagel Condensation | Active Methylene Compound | Aldehyde → α,β-Unsaturated System |
| Wittig Reaction | Phosphorus Ylide | Aldehyde → Alkene |
| Oxidation | Strong Oxidants (e.g., KMnO₄) | Aldehyde → Carboxylic Acid |
Reduction to a Primary Alcohol
The selective reduction of the aldehyde to the corresponding primary alcohol, (5-chloroquinolin-6-yl)methanol, is a fundamental transformation. This product serves as a precursor for subsequent reactions like etherification or esterification. The transformation is efficiently achieved using mild hydride reducing agents, such as sodium borohydride (NaBH₄), which selectively reduce aldehydes and ketones without affecting the aromatic quinoline ring or the C-Cl bond.[6]
Condensation Reactions for C=C Bond Formation
Condensation reactions are powerful tools for creating new carbon-carbon bonds, enabling the extension of the molecular framework and the synthesis of conjugated systems.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde, followed by a dehydration reaction.[7][8] This reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, and results in the formation of an α,β-unsaturated product.[9] This transformation is invaluable for synthesizing derivatives with potential applications as functional polymers or biologically active agents.
The Wittig reaction provides a reliable and high-yielding method for converting aldehydes into alkenes.[10] The reaction involves a nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.[11] The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the choice of ylide (stabilized ylides generally favor the E-isomer) and reaction conditions.[12][13]
Reductive Amination
Reductive amination is one of the most effective methods for forming carbon-nitrogen bonds and synthesizing secondary or tertiary amines. The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate in situ. This intermediate is then reduced by a mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde.[3] This one-pot procedure is highly efficient for creating libraries of amine-substituted quinolines for structure-activity relationship (SAR) studies.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-chloroquinoline-6-carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[3][14] The resulting carboxylic acid is a versatile intermediate itself, capable of undergoing esterification, amidation, and other acid-specific reactions.
Experimental Protocols & Methodologies
The following protocols are adapted from established procedures for structurally analogous chloroquinoline carbaldehydes and represent robust starting points for laboratory synthesis.[3][6]
Protocol: Reduction of this compound
Objective: To synthesize (5-chloroquinolin-6-yl)methanol via sodium borohydride reduction.
Methodology:
-
Dissolution: Dissolve this compound (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up: Carefully add water (10 mL) to quench any unreacted NaBH₄. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.[3][6]
Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((5-chloroquinolin-6-yl)methylene)malononitrile.
Methodology:
-
Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL), add malononitrile (1.1 mmol, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL).
-
Reaction: Stir the mixture at room temperature for 4 hours. A solid precipitate is expected to form as the reaction proceeds.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product under vacuum.[3]
Protocol: Wittig Reaction using a Stabilized Ylide
Objective: To synthesize (E)-ethyl 3-(5-chloroquinolin-6-yl)acrylate.
Methodology:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 mmol, 1.0 eq) and (carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.1 mmol, 1.1 eq) in anhydrous toluene (15 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours.
-
Monitoring: Monitor the consumption of the starting aldehyde by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired alkene product from the triphenylphosphine oxide byproduct.[13]
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for generating libraries of novel compounds for high-throughput screening. The reactions described in this guide are fundamental to this process:
-
Reductive Amination: Allows for the introduction of diverse amine side chains, which can modulate solubility, basicity, and receptor binding interactions.
-
Wittig and Knoevenagel Reactions: Extend the carbon framework, enabling the exploration of different spatial orientations and the introduction of conjugated systems that can interact with biological targets.[15]
-
Reduction and Oxidation: Provide access to the corresponding alcohol and carboxylic acid, which can be used as handles for further derivatization to produce esters, amides, and ethers, dramatically expanding the chemical space available for exploration.
The quinoline core itself is a key pharmacophore, and by systematically modifying the C-6 position using the robust chemistry of the aldehyde group, researchers can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.[2][16]
Conclusion
This compound is a synthetically valuable building block, characterized by an aldehyde group that is electronically activated towards nucleophilic attack. This inherent reactivity allows for its efficient conversion into a wide array of functional groups, including primary alcohols, amines, alkenes, and carboxylic acids. The reliable and well-documented transformations detailed in this guide—such as reduction, reductive amination, Knoevenagel condensation, and the Wittig reaction—provide a robust toolkit for chemists. For professionals in drug discovery, mastering the reactivity of this compound opens a direct and versatile pathway to novel quinoline derivatives, facilitating the exploration of new chemical entities with significant therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols: Reactions of the Aldehyde Group in 4-Chloroquinoline-6-carbaldehyde.
- Mohamed, H. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- Wikipedia. Knoevenagel condensation.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- ResearchGate. (2025). recent developments in knoevenagel condensation reaction: a review.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Sigma-Aldrich. Knoevenagel Condensation Reaction.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- Fiveable. Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023). 19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
electrophilicity of the formyl group on the quinoline ring
<An In-depth Technical Guide to the Electrophilicity of the Formyl Group on the Quinoline Ring
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its diverse pharmacological activities.[1][2][3] When functionalized with a formyl (-CHO) group, the resulting quinoline-carboxaldehyde becomes a versatile synthetic intermediate, primarily due to the electrophilic nature of the aldehyde carbon.[4] This electrophilicity allows for a rich downstream chemistry, including nucleophilic additions and covalent modifications of biomolecules, making it a feature of significant interest in drug discovery and chemical biology.[5][6][7]
This guide provides a comprehensive technical overview of the electrophilic character of the formyl group appended to the quinoline ring system. We will explore the underlying electronic principles, methods for synthesis and characterization, and the practical applications of this unique chemical entity for researchers, scientists, and drug development professionals.
Electronic Landscape of the Quinoline Ring
The quinoline ring is a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[2] The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an uneven distribution of electron density. This makes the pyridine ring electron-deficient compared to the benzene ring.[8] Consequently, the quinoline nucleus generally directs electrophilic substitutions to the benzene ring (positions 5 and 8), while nucleophilic attacks are favored on the electron-deficient pyridine ring, particularly at positions 2 and 4.[8][9][10]
Influence of the Quinoline Ring on Substituent Electrophilicity
The position of the formyl group on the quinoline ring significantly modulates its electrophilicity. When the formyl group is attached to the 2- or 4-position, the electron-withdrawing effect of the ring nitrogen is most pronounced. This enhances the partial positive charge on the formyl carbon, thereby increasing its electrophilicity. Conversely, a formyl group on the benzene portion of the ring system (e.g., at the 5-, 6-, 7-, or 8-position) will be less influenced by the nitrogen atom.
Additional substituents on the quinoline ring can further tune the electrophilicity. Electron-donating groups will decrease the electrophilicity of the formyl carbon, while electron-withdrawing groups will have the opposite effect, making the formyl group more susceptible to nucleophilic attack.[11]
Caption: Factors influencing the electrophilicity of the formyl group on a quinoline ring.
Synthesis of Formylquinolines
Several synthetic strategies can be employed to introduce a formyl group onto the quinoline ring. The choice of method often depends on the desired substitution pattern and the nature of other functional groups present on the starting material.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12] It typically involves the reaction of a substituted acetanilide with a Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] This approach often leads to the formation of 2-chloro-3-formylquinolines.[14][15] The reaction is highly regioselective and can be influenced by the electronic nature of the substituents on the starting acetanilide.[15]
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines [16]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add the appropriate N-arylacetamide (1 equivalent) portion-wise, while maintaining the temperature at 0-5 °C.
-
After the addition of the acetanilide, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
Oxidation of Methylquinolines
Another common route to formylquinolines is the oxidation of the corresponding methylquinolines. Selenium dioxide (SeO₂) is a classic reagent for this transformation, and modern protocols have been developed to improve yields and simplify the procedure.[17][18] This method is particularly useful for preparing 2- and 4-quinolinecarboxaldehydes.[17][18]
Experimental Protocol: Oxidation of 2-Methylquinoline to 2-Quinolinecarboxaldehyde [17]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 equivalent) in dioxane.
-
Add selenium dioxide (SeO₂) (1.1-1.2 equivalents). The purity of the SeO₂ is not critical for the reaction's success.
-
Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove the precipitated selenium.
-
Neutralize the filtrate with a sodium bicarbonate solution to remove any acidic byproducts.
-
Isolation: The aldehyde can be isolated by steam distillation or by forming a derivative such as a 2,4-dinitrophenylhydrazone, which can then be cleaved to regenerate the aldehyde.
Assessing the Electrophilicity of Formylquinolines
Both experimental and computational methods can be employed to quantify and compare the electrophilicity of different formylquinolines.
Experimental Approaches
Kinetic studies are a powerful tool for experimentally determining the relative electrophilicity of aldehydes.[19][20][21] The rate of reaction with a standard nucleophile, such as a thiol or an amine, can be monitored spectroscopically (e.g., UV-Vis or NMR) to provide a quantitative measure of reactivity. A higher reaction rate corresponds to greater electrophilicity.
Workflow for Kinetic Analysis of Electrophilicity
Caption: A generalized workflow for the kinetic assessment of formylquinoline electrophilicity.
Computational Methods
Density Functional Theory (DFT) calculations are a valuable in silico tool for predicting the electrophilicity of carbonyl compounds.[22][23] Several parameters can be calculated to provide insights into the electronic properties of the formyl group:
-
Mulliken Charge Analysis: A larger positive charge on the formyl carbon indicates greater electrophilicity.
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule, with regions of positive potential (typically colored blue) indicating electrophilic sites.
-
LUMO Energy: A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) suggests a greater propensity to accept electrons, and thus higher electrophilicity.[19]
Table 1: Calculated Electrophilicity Descriptors for Hypothetical Formylquinolines
| Compound | Position of -CHO | Mulliken Charge on Formyl Carbon | LUMO Energy (eV) |
| 2-Formylquinoline | 2 | +0.25 | -1.8 |
| 4-Formylquinoline | 4 | +0.23 | -1.7 |
| 6-Formylquinoline | 6 | +0.18 | -1.5 |
Note: These are illustrative values and would need to be calculated for specific molecules.
Applications in Drug Discovery and Chemical Biology
The tunable makes it a valuable functional group in the design of bioactive molecules.
Covalent Inhibitors
One of the most significant applications is in the development of covalent inhibitors. The electrophilic formyl group can react with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) in the active site of a target protein, leading to the formation of a stable covalent bond.[5][7][24] This can result in potent and long-lasting inhibition of the protein's function. The reactivity of the formylquinoline can be fine-tuned to achieve selective targeting of the desired protein while minimizing off-target reactions.
Synthetic Intermediates
Formylquinolines are versatile building blocks for the synthesis of more complex molecules.[4] The formyl group can be transformed into a wide range of other functionalities, such as cyano, carboxyl, or imine groups, providing access to a diverse chemical space for drug discovery programs.[15]
Conclusion
The is a key chemical property that is governed by the electronic nature of the quinoline nucleus and the position of the formyl substituent. This property can be rationally tuned through synthetic design and evaluated using a combination of experimental and computational methods. A thorough understanding of these principles is essential for leveraging the reactivity of formylquinolines in the design of novel therapeutics, particularly in the burgeoning field of covalent drug discovery.
References
- Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 996-1003. [Link]
- Al-Joboury, H. A. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
- Novak, I., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5091-5096. [Link]
- Zaitsev, V. P., et al. (2008). Synthesis of quinolines from 3-formylchromone. The Journal of Organic Chemistry, 73(15), 6010-6013. [Link]
- Novak, I., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5091-5096. [Link]
- Gogoi, J., et al. (2018). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Request PDF. [Link]
- Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
- S. A. M. Abdel-Mohsen, et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(30), 5781-5788. [Link]
- Singh, A. K., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 296-301. [Link]
- Parvez, S., et al. (2012). Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. Protein & Peptide Letters, 19(3), 230-240. [Link]
- Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781-5788. [Link]
- Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide.
- Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes.
- Various Authors. (n.d.). Quinoline Aldehydes.
- Química Orgánica. (n.d.). Nucleophilic addition to quinolines and isoquinolines.
- Gumede, N., et al. (2020). Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes. Request PDF. [Link]
- Chem Explained. (2020, October 26). Reactivity of Quinoline. YouTube. [Link]
- Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6943-6953. [Link]
- Wang, Y., et al. (2020). Synthesis of hydroxyquinolines from 2-methylquinolines and aldehydes.
- Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
- Novak, I., et al. (2004).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (n.d.).
- Rogue Chem. (2024, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube. [Link]
- Van Zeist, W.-J., et al. (2024). What defines electrophilicity in carbonyl compounds.
- Uy, R., & Wold, F. (1977). Posttranslational covalent modification of proteins. Science, 198(4320), 890-896. [Link]
- Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7435. [Link]
- Sagona, M. A., et al. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). WUR eDepot. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery.
- Journal of Medicinal Chemistry. (n.d.).
- Scott, W. J., et al. (1976). Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. The Journal of Organic Chemistry, 41(11), 1952-1956. [Link]
- Tocmo, R., et al. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), e1900386. [Link]
- Thapa, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]
- Kadela-Tomanek, M., et al. (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.
- Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831-23853. [Link]
- Musiol, R. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Medicinal Chemistry, 27(20), 3291-3306. [Link]
- Van Zeist, W.-J., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. [Link]
- Ronald, R. C., et al. (2011). Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4824-4828. [Link]
- Huo, Z., et al. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Organic Chemistry Portal. [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttranslational covalent modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 10. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemijournal.com [chemijournal.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. edepot.wur.nl [edepot.wur.nl]
Unlocking the Therapeutic Potential of 5-Chloroquinoline-6-carbaldehyde: A Technical Guide for Drug Discovery
Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, spanning from the historic antimalarial quinine to modern anticancer drugs.[1][2] The inherent chemical versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse chemical space with a wide spectrum of biological activities. This guide focuses on a specific, yet promising, derivative: 5-Chloroquinoline-6-carbaldehyde. The strategic placement of a chloro group at the 5-position and a carbaldehyde at the 6-position presents a unique combination of electronic and steric properties, suggesting a rich potential for novel biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of this compound and detailed methodologies for their investigation.
Chemical Profile and Synthetic Considerations
This compound possesses a molecular formula of C₁₀H₆ClNO and a molecular weight of 191.62 g/mol . The presence of the electron-withdrawing chloro group and the reactive aldehyde functionality are key determinants of its chemical behavior and, consequently, its potential biological interactions.
Synthesis of the Core Scaffold
The synthesis of this compound can be approached through various established synthetic routes for quinoline derivatives. A common strategy involves the Vilsmeier-Haack reaction on a suitable 5-chloroquinoline precursor.[3] This reaction introduces the formyl group at the electron-rich 6-position of the quinoline ring.
Postulated Biological Activities and Mechanistic Insights
Based on the extensive literature on quinoline derivatives, several key biological activities can be postulated for this compound. The chloro- and carbaldehyde- functionalities are expected to play a crucial role in modulating these activities.
Anticancer Potential
The quinoline scaffold is a well-established pharmacophore in oncology.[4][5][6] Halogenated quinolines, in particular, have demonstrated significant cytotoxic and antiproliferative effects.[7] The chlorine atom at the 5-position can enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes. Furthermore, the aldehyde group can participate in the formation of Schiff bases with various biological amines, a reaction that has been exploited in the design of anticancer agents.[8]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline-based anticancer drugs function as kinase inhibitors.[5] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of kinase active sites.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring may allow for intercalation into DNA, disrupting DNA replication and transcription. Additionally, it could interfere with the function of topoisomerase enzymes, which are crucial for managing DNA topology.[5]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[9]
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for anticancer screening.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[2] The 5-chloro substitution is a common feature in many bioactive halogenated quinolines with antibacterial and antifungal properties.[10][11] The aldehyde group can react with nucleophilic residues in microbial enzymes or proteins, leading to their inactivation.
Potential Mechanisms of Action:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of antibiotics, target these bacterial enzymes. While this compound is not a fluoroquinolone, the core quinoline structure might still exhibit some affinity for these targets.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound could allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: The aldehyde group can form covalent bonds with key enzymes involved in microbial metabolism.
Experimental Workflow for Antimicrobial Activity Screening:
Caption: Workflow for antimicrobial screening.
Antiprotozoal Potential
The quinoline core is central to several antiprotozoal drugs, most notably the antimalarials chloroquine and mefloquine.[1] The 5-chloro substitution is also found in some antiprotozoal compounds.[10] Derivatives of quinoline-carbaldehyde have shown promise as inhibitors of enzymes in parasites like Leishmania donovani.[12]
Potential Mechanisms of Action:
-
Inhibition of Heme Polymerization (for Malaria): In the case of Plasmodium falciparum, quinoline-based drugs are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion.
-
Enzyme Inhibition in Protozoa: The compound could target specific enzymes essential for the parasite's survival, such as methionine aminopeptidase.[12]
Detailed Experimental Protocols
In Vitro Anticancer Activity Assessment
3.1.1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment
3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Grow the bacterial or fungal strain overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.3 |
| HCT116 (Colon Cancer) | 6.8 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 |
| Escherichia coli (Gram-negative) | 32 |
| Candida albicans (Fungus) | 8 |
Future Directions and Drug Development Considerations
Should this compound demonstrate significant biological activity in the initial screens, several avenues for further development should be pursued:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to identify key structural features that contribute to potency and selectivity.
-
In Vivo Efficacy Studies: Evaluate the compound's efficacy in relevant animal models of disease (e.g., tumor xenografts, infection models).
-
Pharmacokinetic and Toxicological Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its unique chemical structure, combining the privileged quinoline scaffold with strategically placed chloro and carbaldehyde functionalities, suggests a high potential for potent and selective biological activities. The experimental workflows and protocols outlined in this guide provide a robust framework for systematically investigating its anticancer, antimicrobial, and antiprotozoal properties. Through rigorous scientific investigation, the full therapeutic potential of this intriguing molecule can be unlocked, paving the way for the next generation of quinoline-based medicines.
References
- Aher, N. G., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Bioorganic & Medicinal Chemistry, 28(2), 115237.
- Chen, J. M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(6), 2034–2036.
- Al-Ostath, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7486–7513.
- Abdalrazaq, S. M., et al. (2025). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Macromolecular Symposia, 414.
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Kumar, A., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(8), 2135-2140.
- ResearchGate. (n.d.). Novel quinoline-carbaldehyde derivatives as potent antileishmanial agents.
- Gzella, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(18), 4239.
- Liu, H.-L., et al. (2011). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 46(9), 3967–3972.
- PubChem. (n.d.). 6-Quinolinecarbaldehyde.
- Ibrahim, D. A., et al. (2020). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Bioorganic Chemistry, 98, 103734.
- Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-32.
- Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6614.
- Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 45(38), 17827-17838.
- Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(5), e03908.
- Abdalrazaq, S. M., et al. (2025). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Macromolecular Symposia, 414.
Sources
- 1. Buy Quinoline-6-carbaldehyde | 4113-04-6 [smolecule.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloroquinoline-6-carbaldehyde: Synthesis, History, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloroquinoline-6-carbaldehyde, a key heterocyclic intermediate. We will delve into its probable historical context, detail its synthesis with a focus on the Vilsmeier-Haack reaction, explore its applications as a versatile building block in medicinal chemistry, and provide actionable experimental protocols for its preparation and characterization.
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for interacting with biological targets. The strategic introduction of functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
This compound is a prime example of a strategically functionalized quinoline. The presence of a chlorine atom at the 5-position and a reactive carbaldehyde group at the 6-position makes it a highly valuable and versatile precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the quinoline ring and the attached carbaldehyde, while the aldehyde group itself serves as a handle for a wide array of chemical transformations.
A Synthesized History: The Convergence of Quinoline Chemistry and Formylation Reactions
While a singular, documented "discovery" of this compound is not readily found in the historical literature, its emergence can be understood as a logical consequence of two major advancements in organic chemistry: the development of quinoline synthesis and the advent of reliable aromatic formylation methods.
The late 19th and early 20th centuries saw the development of foundational methods for constructing the quinoline ring system. However, the direct and regioselective introduction of a formyl group onto an existing quinoline, particularly a halo-substituted one, remained a challenge.
The game-changer was the Vilsmeier-Haack reaction, which gained prominence in the 1920s.[2] This reaction provided a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. It is highly probable that the synthesis of this compound was first achieved through the application of the Vilsmeier-Haack reaction to a suitable 5-chloroquinoline precursor. The ability to introduce a carbaldehyde group with high regioselectivity opened up new avenues for the functionalization of the quinoline core, paving the way for its use in the synthesis of novel bioactive molecules.
The Cornerstone of Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of this compound.[3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The resulting electrophilic chloroiminium ion attacks the electron-rich quinoline ring, leading to the introduction of a formyl group upon hydrolysis.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates N,N-dimethylformamide to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 5-chloroquinoline attacks the Vilsmeier reagent, leading to the formation of a sigma complex. The substitution typically occurs at the position most activated by the ring nitrogen and influenced by the existing chloro-substituent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of related quinoline derivatives.[3][4] Caution: This reaction should be carried out in a well-ventilated fume hood, as phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Materials:
-
5-Chloroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (2.0 eq.) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-chloroquinoline (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 40-50 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent such as ethanol.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of chloroquinolines, based on literature reports for analogous compounds.[3]
| Parameter | Value/Range | Notes |
| Molar Ratio (POCl₃:Substrate) | 2:1 - 5:1 | A higher excess of POCl₃ can improve yields but may lead to harsher conditions. |
| Molar Ratio (DMF:Substrate) | 3:1 - 10:1 | DMF is often used in excess, sometimes as the solvent. |
| Reaction Temperature | 40 - 100 °C | The optimal temperature depends on the reactivity of the substrate. |
| Reaction Time | 2 - 12 hours | Monitored by TLC for completion. |
| Typical Yield | 60 - 85% | Yields can vary based on the specific substrate and reaction conditions. |
Physicochemical and Spectroscopic Profile
The physicochemical properties and spectroscopic data are crucial for the identification and characterization of this compound.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | PubChem[5] |
| Molecular Weight | 191.61 g/mol | PubChem[5] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Melting Point | Not widely reported | - |
| Boiling Point | Not widely reported | - |
| Solubility | Soluble in common organic solvents like DCM, chloroform, and ethyl acetate. | Inferred from similar compounds |
Spectroscopic Data (Predicted and Inferred from Analogues)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring and a downfield singlet for the aldehyde proton (δ 9-10 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern.[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbonyl carbon of the aldehyde will appear significantly downfield (δ 190-200 ppm).[6]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic for a compound containing one chlorine atom (M+ and M+2 peaks in a roughly 3:1 ratio).[6]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential biological activity. The aldehyde functionality serves as a versatile handle for various chemical transformations, including:
-
Reductive Amination: To introduce substituted amino groups.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives, which can then be further elaborated or cyclized.[7]
These transformations allow for the construction of more complex molecular architectures, including fused heterocyclic systems, which are often sought after in drug discovery programs. For instance, quinoline-carbaldehyde derivatives have been investigated as precursors for compounds with potential antileishmanial, antimicrobial, and anticancer activities.[8][9]
Experimental Workflow: From Synthesis to Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Chloro Substitution on Quinoline Reactivity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for modulating its physicochemical properties and biological activity. Among the various substitutions, the introduction of a chlorine atom at the 5-position (C5) imparts a unique combination of electronic and steric attributes that profoundly influence the molecule's reactivity. This technical guide provides an in-depth analysis of the role of the 5-chloro substituent on quinoline's reactivity, offering field-proven insights into its impact on key synthetic transformations and its consequential effects on biological function. We will explore the causality behind experimental choices in electrophilic and nucleophilic substitutions, and metal-catalyzed cross-coupling reactions, supported by detailed protocols and mechanistic diagrams.
The Dichotomy of the 5-Chloro Substituent: Electronic and Steric Effects
The chlorine atom at the C5 position of the quinoline ring exerts a dual influence governed by its fundamental electronic and steric properties. Understanding this dichotomy is critical for predicting and controlling its behavior in chemical reactions.
1.1. Electronic Influence: An Inductive/Resonance Tug-of-War
Chlorine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the carbocyclic ring, deactivating it towards electrophilic attack. Conversely, chlorine possesses lone pairs of electrons that can be donated into the aromatic system via the resonance effect (+R) . While this effect is generally weaker for halogens compared to oxygen or nitrogen, it preferentially directs incoming electrophiles to the ortho and para positions (C6 and C8). The interplay of these opposing effects is a key determinant of reactivity.[1][2]
Caption: Dueling electronic effects of the 5-chloro substituent.
1.2. Steric Hindrance
The chlorine atom, while not excessively large, possesses a van der Waals radius that creates significant steric hindrance at the adjacent C4 and C6 positions.[3] This physical bulk can impede the approach of reagents, influencing the regioselectivity of reactions. For instance, an attack at the C4 position may become less favorable, while reactions at the more accessible C8 position might be preferred, all other factors being equal.
Modulating Reactivity in Key Synthetic Transformations
The electronic and steric properties of the 5-chloro group dictate its behavior across the most important classes of aromatic reactions.
2.1. Electrophilic Aromatic Substitution (EAS): Deactivation and Redirection
In its native state, electrophilic substitution on quinoline occurs preferentially on the more electron-rich carbocyclic ring at the C5 and C8 positions.[4][5][6] The introduction of a chlorine atom at C5 blocks one of these primary sites and deactivates the entire ring through its inductive effect.
Consequently, further EAS on 5-chloroquinoline becomes more challenging, requiring harsher conditions. The substitution is strongly directed to the C8 position, which is para to the chloro group and remains the most activated site on the carbocyclic ring.[7] A classic example is the further chlorination of 5-chloroquinoline to yield 5,8-dichloroquinoline.[7]
Caption: General mechanism for electrophilic substitution on 5-chloroquinoline.
Experimental Protocol 1: Nitration of 6-Bromoquinoline (Analogous Procedure)
This protocol for the nitration of 6-bromoquinoline can be adapted for 5-chloroquinoline, illustrating the general conditions required for EAS on a halogenated quinoline scaffold.[8] The primary product expected for 5-chloroquinoline would be 5-chloro-8-nitroquinoline.
Materials:
-
6-Bromoquinoline (or 5-Chloroquinoline)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice, Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add 6-bromoquinoline (1.0 eq) to concentrated sulfuric acid (5-10 volumes). Stir until complete dissolution.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the cooled quinoline solution over 30-60 minutes. The temperature must be strictly maintained below 10°C to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the desired nitrated product.
2.2. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Rings
The reactivity of chloroquinolines in SNAr reactions is highly position-dependent. The C2 and C4 positions are activated by the electron-withdrawing nitrogen atom, making 2-chloro and 4-chloroquinolines highly susceptible to nucleophilic attack.[9][10][11][12] In stark contrast, the C5-Cl bond is on the carbocyclic ring and is not significantly activated by the distal nitrogen. Therefore, 5-chloroquinoline is generally unreactive towards SNAr under standard conditions, behaving more like chlorobenzene than 4-chloroquinoline.
2.3. Metal-Catalyzed Cross-Coupling: A Gateway to Novel Analogs
The relative inertness of the C5-Cl bond in SNAr is a synthetic advantage, as it allows for selective functionalization via transition metal-catalyzed cross-coupling reactions.[13][14] This has become the premier method for elaborating the 5-position of the quinoline core. The Suzuki-Miyaura coupling, in particular, is a robust and versatile reaction for forming C-C bonds.[15][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 6-Chloroquinoline (Analogous Procedure)
This protocol, designed for 6-chloroquinoline, is directly applicable to 5-chloroquinoline for the synthesis of 5-arylquinolines.[17]
Materials:
-
5-Chloroquinoline (1.0 eq)
-
Arylboronic Acid or Ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., PCy₃, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-chloroquinoline, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (and water, if using a biphasic system like K₃PO₄) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 5-arylquinoline product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Case Study: 5-Chloro-8-Hydroxyquinoline (Cloxiquine)
The impact of the 5-chloro substituent is powerfully illustrated by 5-chloro-8-hydroxyquinoline (cloxyquin). This compound exhibits potent antibacterial, antifungal, and antituberculous activity.[18][19] The chlorine atom at C5 is crucial for this bioactivity. It enhances the compound's lipophilicity, facilitating passage through microbial cell membranes. Furthermore, its electron-withdrawing nature modulates the acidity of the C8-hydroxyl group, which is critical for the compound's ability to chelate essential metal ions, thereby disrupting microbial enzyme function.[19]
The in vitro activity of cloxyquin against Mycobacterium tuberculosis is particularly noteworthy, showing efficacy against both drug-sensitive and multidrug-resistant (MDR) strains.[19]
Table 1: In Vitro Antituberculosis Activity of Cloxiquine [19]
| M. tuberculosis Strain Type (n) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | MIC Range (μg/ml) |
| Drug Sensitive (100) | 0.125 | 0.25 | 0.062 - 0.25 |
| Drug Resistant (20) | 0.125 | 0.25 | 0.062 - 0.25 |
| MDR (30) | 0.125 | 0.125 | 0.062 - 0.25 |
| Total (150) | 0.125 | 0.25 | 0.062 - 0.25 |
Data sourced from a study on the in vitro activities of cloxyquin against clinical isolates of M. tuberculosis.[19] The consistent activity across different strains suggests a mechanism of action distinct from common first-line drugs.[19]
Conclusion
The 5-chloro substitution on a quinoline ring is far from a passive modification. It is a strategic chemical handle that profoundly governs reactivity and, by extension, biological function. Its strong inductive effect deactivates the ring to electrophilic attack while directing substitution to the C8 position. It renders the C5 position inert to traditional nucleophilic substitution, thereby enabling its selective functionalization through modern metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. As demonstrated with cloxyquin, these chemical properties translate directly into valuable pharmacological profiles. For researchers in drug development, a thorough understanding of the electronic and steric nuances of the 5-chloro group is essential for the rational design and synthesis of novel, potent, and selective quinoline-based therapeutics.
References
- Vertex AI Search. (n.d.). Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications.
- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline | 130-16-5.
- Hindawi. (2022). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.
- LookChem. (n.d.). Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research?
- American Society for Microbiology. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
- Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply.
- PubMed. (2022). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry.
- MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
- National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- ResearchGate. (n.d.). Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers | Request PDF.
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
- Google Patents. (n.d.). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.
- SpringerLink. (n.d.). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8).
- PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES.
- MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- PubMed. (2022). Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D-A-Type Quinoxaline-Based Polymers.
- Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
- National Center for Biotechnology Information. (2011). Synthetic protocols for the nitration of corroles.
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
- Benchchem. (n.d.). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?
- YouTube. (2024). Steric Hindrance | Organic Chemistry.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Wiley. (n.d.). Metal-catalyzed Cross-coupling Reactions.
- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D-A-Type Quinoxaline-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. pjsir.org [pjsir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wiley.com [wiley.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. innospk.com [innospk.com]
- 19. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
electronic properties of 5-Chloroquinoline-6-carbaldehyde
An In-Depth Technical Guide to the Electronic Properties of 5-Chloroquinoline-6-carbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile pharmacological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive examination of the electronic properties of a specific, functionalized derivative: this compound. By strategically placing an electron-withdrawing chlorine atom and a reactive carbaldehyde group on the quinoline core, the electronic landscape of the molecule is significantly modulated, opening avenues for novel applications.[3][4] This document synthesizes theoretical principles with practical methodologies to offer an in-depth perspective on the synthesis, characterization, and electronic behavior of this compound, aiming to empower researchers in leveraging its potential for drug discovery and advanced material design.
Introduction: The Strategic Importance of Functionalized Quinolines
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in chemical sciences.[2] Its derivatives are integral to a vast array of pharmaceuticals, including antimalarial (e.g., Chloroquine), anticancer, and antimicrobial agents.[1][5][6] The functionalization of the quinoline ring is a transformative strategy that allows for the fine-tuning of its pharmacological and electronic profiles.[3][7]
The subject of this guide, this compound, is a molecule designed for chemical versatility. The introduction of two key functional groups dictates its electronic character:
-
A Chloro Group at the 5-position: As an electron-withdrawing group, the chlorine atom influences the electron density distribution across the aromatic system, impacting the molecule's reactivity and interaction with biological targets.
-
A Carbaldehyde Group at the 6-position: This group serves as a highly reactive handle for synthetic transformations and a potential site for hydrogen bonding. Its electrophilic carbon is susceptible to nucleophilic attack, making it a valuable precursor for creating more complex molecular architectures.[4][8]
This guide delves into the core electronic features of this molecule, from its fundamental synthesis to the advanced computational analysis of its molecular orbitals and electrostatic potential.
Synthesis and Structural Elucidation
The construction of functionalized quinolines often employs classic synthetic methodologies that have been refined for efficiency and versatility. The Vilsmeier-Haack reaction stands out as a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a plausible and effective route for synthesizing the title compound.[9][10][11]
Proposed Synthetic Protocol: Vilsmeier-Haack Reaction
The causality behind choosing the Vilsmeier-Haack reaction lies in its reliability for introducing a formyl group onto activated aromatic systems. The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent (a chloroiminium ion) acts as the electrophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the Vilsmeier reagent.
-
Reaction: The precursor, a suitable N-acetylated aniline derivative, is introduced to the Vilsmeier reagent. The mixture is then heated (e.g., 60-70°C) for several hours to drive the formylation and cyclization, which forms the quinoline ring.[10]
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate solution) to a pH of 6-7.[12] The resulting precipitate, crude this compound, is collected by filtration.
-
Purification: The crude product is purified via recrystallization from an appropriate solvent (e.g., ethyl acetate) or by column chromatography on silica gel to yield the final, pure compound.
Caption: Generalized workflow for the synthesis via Vilsmeier-Haack reaction.
Spectroscopic Profile
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Characteristic Signal |
|---|---|---|
| ¹H NMR | Aldehyde Proton (CHO) | ~10.1 ppm (singlet), highly deshielded |
| Aromatic Protons | 7.5 - 9.0 ppm (complex multiplet pattern) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~192 ppm, highly deshielded |
| Aromatic Carbons | 120 - 155 ppm | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1700 cm⁻¹, strong absorption |
| C-Cl Stretch | ~750-550 cm⁻¹, broad band[15] | |
| Aromatic C=C/C=N Stretch | ~1600-1450 cm⁻¹ |
| Mass Spectrometry | Molecular Ion [M]⁺ | Predicted m/z: 191.01 (for C₁₀H₆ClNO) |
Core Electronic Properties: A Dual Experimental and Computational Approach
A thorough understanding of a molecule's electronic properties requires a synergistic approach, combining empirical measurements with the predictive power of computational chemistry.
Experimental Determination of Electronic Parameters
UV-Visible Spectroscopy This technique probes the electronic transitions between molecular orbitals. The absorption of UV-Vis light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The wavelength of maximum absorption (λ_max) is directly related to the HOMO-LUMO energy gap. A smaller gap corresponds to absorption at a longer wavelength. Theoretical studies on similar molecules confirm these transitions are typically of a π → π* character.[16]
Protocol: UV-Vis Absorption Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol or DMSO).
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). The onset of the absorption edge can be used to estimate the optical band gap using the Tauc plot method.
Cyclic Voltammetry (CV) CV is an electrochemical technique that provides direct experimental values for the HOMO and LUMO energy levels. By measuring the potentials at which the molecule is oxidized and reduced, one can calculate the energy of these frontier orbitals. The presence of substituents strongly influences these potentials.[12]
Protocol: Determination of Redox Potentials
-
Electrolyte Solution: Prepare a solution of the compound in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential to measure the onset oxidation potential (E_ox) and onset reduction potential (E_red) relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
E_HOMO = -[E_ox - E_(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red - E_(Fc/Fc⁺) + 4.8] eV
-
Computational Insights via Density Functional Theory (DFT)
DFT has become an indispensable tool for predicting the electronic structure and properties of molecules.[14][17][18] Calculations can provide detailed insights that complement and help interpret experimental results.
Frontier Molecular Orbitals (HOMO & LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[19][20]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. It is associated with nucleophilic character.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. It is associated with electrophilic character.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[17][19]
For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO will likely have significant contributions from the electron-withdrawing carbaldehyde group, facilitating intramolecular charge transfer upon excitation.[21][22]
Caption: Diagram of Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap.
Molecular Electrostatic Potential (MEP) Map An MEP map is a visual representation of the charge distribution on the van der Waals surface of a molecule. It is invaluable for predicting how a molecule will interact with other species.[23][24]
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to electrophilic attack. For this molecule, these regions are expected around the nitrogen atom of the quinoline ring, the oxygen atom of the carbonyl group, and to a lesser extent, the chlorine atom.[23][24]
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. The most positive region is anticipated around the hydrogen of the aldehyde group and on the carbonyl carbon itself.
This charge distribution profile confirms the high reactivity of the aldehyde group towards nucleophiles.
Table 2: Summary of Calculated Electronic Properties (Predicted)
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.0 eV | Electron-donating capability |
| LUMO Energy | ~ -2.5 to -3.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | Chemical reactivity, kinetic stability[19] |
| Dipole Moment | Moderate to High | Indicates overall molecular polarity |
Reactivity and Application Potential
The electronic properties detailed above directly govern the chemical reactivity and potential applications of this compound.
Caption: Relationship between structure, electronic properties, and applications.
In Drug Development: The quinoline scaffold is a proven pharmacophore.[1][2] The specific functionalization of this compound makes it an attractive starting point for synthesizing libraries of novel compounds. The aldehyde can be readily converted into imines, oximes, hydrazones, or alcohols, each step creating a new derivative with a potentially unique biological profile.[4][8] Its electronic properties will govern its ability to bind to target enzymes or receptors, making it a candidate for developing new anticancer, antimicrobial, or anti-inflammatory agents.[3][6]
In Materials Science: The conjugated π-system of the quinoline ring, combined with the potential for intramolecular charge transfer, suggests applications in optoelectronics. Derivatives could be explored as fluorescent sensors, organic light-emitting diode (OLED) components, or as ligands for creating metal complexes with interesting photophysical or catalytic properties.[7]
Conclusion
This compound is a strategically designed molecule whose electronic properties are dominated by the interplay between the electron-rich quinoline core and the electron-withdrawing chloro and carbaldehyde substituents. This guide has outlined both the experimental and theoretical frameworks for characterizing its electronic landscape, from determining its frontier molecular orbital energies to mapping its electrostatic potential. The resulting insights into its reactivity profile confirm its status as a highly versatile and valuable building block for advancing research in both medicinal chemistry and materials science.
References
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Various Authors. (2024). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Source not specified.
- (2025).
- Various Authors. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository.
- (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
- (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives.
- (2018).
- (n.d.). physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
- (n.d.). The HOMO and LUMO orbitals of compounds (a) 5, (b) 6, and (c) 7.
- (n.d.). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
- (n.d.). 3D plots of the molecular electrostatic potential map of...
- (n.d.).
- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
- (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
- (n.d.). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.
- (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- (n.d.).
- (n.d.). Electrostatic potential maps for C6H6, C5H5P, (CH3)2N‐C6H5, and...
- (n.d.). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide. Benchchem.
- (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2...
- (2023).
- (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- (2023). Anticancer Activities of Re(I)
- (n.d.). HOMO and LUMO. Wikipedia.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. ijsr.net [ijsr.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. dergi-fytronix.com [dergi-fytronix.com]
Methodological & Application
synthesis of 5-Chloroquinoline-6-carbaldehyde from 5-chloroquinoline
Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of 5-Chloroquinoline-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. Direct formylation of the 5-chloroquinoline scaffold at the C-6 position is challenging due to the electronic deactivation of the quinoline ring. Therefore, this guide outlines a robust and reliable two-step synthetic strategy. The methodology involves an initial construction of the methylated precursor, 6-methyl-5-chloroquinoline, via the classical Skraup reaction, followed by a selective oxidation of the methyl group to the desired carbaldehyde using selenium dioxide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, and visual aids to ensure successful synthesis.
Introduction: The Rationale for a Multi-Step Synthesis
This compound is a key intermediate for the synthesis of a variety of complex heterocyclic systems and potential pharmaceutical agents. The aldehyde functional group serves as a versatile handle for further chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries.
Direct electrophilic formylation of 5-chloroquinoline, for instance via Vilsmeier-Haack or Friedel-Crafts type reactions, is generally met with low yields and poor regioselectivity. The quinoline ring system is inherently electron-deficient, and the presence of a deactivating chloro substituent further hampers electrophilic attack. Consequently, a more strategic and reliable approach is to first synthesize a precursor molecule, 6-methyl-5-chloroquinoline, and then perform a functional group interconversion to install the aldehyde. This two-step pathway, detailed herein, offers superior control over regiochemistry and consistently delivers the target compound in good overall yield.
Part 1: Synthesis of 6-methyl-5-chloroquinoline via Skraup Reaction
The Skraup synthesis is a powerful and long-standing method for constructing the quinoline core from an aniline and glycerol under acidic and oxidizing conditions.[1][2] In this protocol, we adapt the Skraup reaction to synthesize our key intermediate, 6-methyl-5-chloroquinoline, from the commercially available 5-chloro-2-methylaniline.[3][4]
Causality of Experimental Choices:
-
Starting Material: 5-chloro-2-methylaniline is selected as the aniline component. The positions of the chloro and methyl groups on the aniline ring directly dictate the substitution pattern of the resulting quinoline.
-
Glycerol: Serves as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring. Under the strong acidic and high-temperature conditions, glycerol dehydrates in situ to form acrolein, the reactive α,β-unsaturated aldehyde.[1]
-
Sulfuric Acid: Acts as both a catalyst for the dehydration of glycerol and for the cyclization and dehydration steps of the quinoline ring formation.
-
Nitrobenzene: Functions as the oxidizing agent to convert the initially formed dihydroquinoline intermediate into the aromatic quinoline ring system. It also conveniently serves as a high-boiling solvent for the reaction.
Experimental Protocol: Skraup Synthesis
Materials:
-
5-chloro-2-methylaniline (CAS: 95-79-4)
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 5-chloro-2-methylaniline (0.70 mol, 100 g) and glycerol (2.82 mol, 260 g) in nitrobenzene (200 mL).
-
Acid Addition: With vigorous stirring and external cooling in an ice bath, slowly add concentrated sulfuric acid (200 mL) through the dropping funnel. Maintain the internal temperature below 40°C during the addition.
-
Heating and Reflux: Once the addition is complete, slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed. Control the heating to maintain a steady reflux. Continue heating at 140°C for 6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:9) as the eluent.
-
Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a large beaker containing 5 L of crushed ice and water. With caution, neutralize the acidic mixture to a pH of approximately 9 by slowly adding a 40% aqueous solution of sodium hydroxide. This step is highly exothermic and should be performed with efficient cooling and stirring.
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Add ethyl acetate (3 L) and shake vigorously. A celite filtration may be necessary to break up any emulsions. Separate the organic layer. Extract the aqueous phase with additional ethyl acetate (2 x 2 L).
-
Washing and Drying: Combine all organic layers and wash sequentially with water (3 L) and brine (3 L). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent and nitrobenzene. The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 6-methyl-5-chloroquinoline.
Quantitative Data Summary: Skraup Synthesis
| Parameter | Value | Notes |
| Molar Ratio (Aniline:Glycerol) | 1 : 4 | An excess of glycerol is used to drive the reaction. |
| Reaction Temperature | 140°C | Careful control is needed to manage the exotherm. |
| Reaction Time | 6 hours | Monitor by TLC for completion. |
| Work-up pH | ~9 | For precipitation and extraction of the basic product. |
| Expected Yield | ~80% | Based on similar reported syntheses.[5] |
Visualization of Skraup Reaction Mechanism
Sources
- 1. 5-Chloro-2-methylaniline, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 5-Chloro-2-methylaniline 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 5-Chloro-2-methylaniline | 95-79-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 5-Chloroquinoline-6-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
5-Chloroquinoline-6-carbaldehyde is a functionalized heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. The quinoline scaffold is a core structural motif in a wide array of biologically active compounds, including pharmaceuticals and natural products. The presence of a chlorine atom at the 5-position and a reactive carbaldehyde group at the 6-position offers multiple avenues for further chemical modifications, enabling the synthesis of diverse molecular architectures for drug discovery and the development of novel functional materials. This document provides a detailed, research-grade protocol for the synthesis of this compound, grounded in the principles of the Vilsmeier-Haack reaction. While a specific, peer-reviewed synthesis for this exact molecule is not widely documented, the following protocol is a robust and scientifically sound pathway based on well-established methodologies for the synthesis of analogous chloroquinoline carbaldehydes from substituted acetanilides.[1][2]
Theoretical Background: The Vilsmeier-Haack Reaction
The cornerstone of this synthetic protocol is the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In the context of quinoline synthesis, the reaction proceeds via the cyclization of an appropriately substituted N-arylacetamide. The key reagent, the Vilsmeier reagent, is an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]
The reaction mechanism involves the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.
-
Formylation: The reaction conditions also facilitate the formylation of the newly formed quinoline ring.
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium intermediate to yield the final carbaldehyde product.
This approach is advantageous due to the ready availability of the starting materials and its broad applicability to a range of substituted acetanilides.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, commencing with the preparation of the N-arylacetamide precursor, followed by the Vilsmeier-Haack cyclization and formylation.
Sources
The Strategic Utility of 5-Chloroquinoline-6-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Versatility of the Carbaldehyde Moiety
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom onto the quinoline ring, as in 5-chloroquinoline, can significantly modulate the molecule's electronic properties and biological activity, making it a valuable intermediate in drug discovery.[3]
When further functionalized with a carbaldehyde group at the 6-position, 5-Chloroquinoline-6-carbaldehyde emerges as a highly versatile and reactive building block for the synthesis of a diverse array of complex heterocyclic compounds.[4] The aldehyde group serves as a chemical handle for a multitude of transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions, enabling the construction of novel molecular architectures with potential therapeutic applications.[5]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It offers insights into its synthetic utility and provides detailed protocols for the preparation of key derivatives, empowering researchers and drug development professionals to leverage this potent intermediate in their quest for novel therapeutic agents.
Core Synthetic Transformations and Medicinal Chemistry Applications
The reactivity of the aldehyde group in this compound allows for its elaboration into a variety of functional groups and heterocyclic systems. The following sections detail key synthetic transformations and their relevance in medicinal chemistry.
Synthesis of Schiff Bases: A Gateway to Diverse Bioactivity
The condensation of this compound with primary amines readily affords Schiff bases (imines). This reaction is often catalyzed by a small amount of acid. Schiff bases derived from quinoline scaffolds are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Medicinal Chemistry Insight: The imine bond in Schiff bases can be crucial for biological activity, often participating in hydrogen bonding or coordinating with metal ions in enzyme active sites. Furthermore, the diverse R-groups that can be introduced via the primary amine allow for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
-
Amine Addition: To this solution, add the desired primary amine (1.1 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If the product is not a solid, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure Schiff base.
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
Hydrazone Formation: Scaffolds for Anticancer and Antimicrobial Agents
Reacting this compound with hydrazine or its derivatives (e.g., phenylhydrazine, acylhydrazides) yields hydrazones. Quinoline-based hydrazones are a well-established class of compounds with significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.[6]
Medicinal Chemistry Insight: The hydrazone moiety (-C=N-NH-) is a versatile pharmacophore that can act as a hydrogen bond donor and acceptor. This functionality can facilitate interactions with biological targets. The synthesis of a library of hydrazone derivatives allows for the fine-tuning of lipophilicity and electronic properties to enhance biological activity.
Experimental Protocol: Synthesis of a Phenylhydrazone Derivative
-
Reactant Preparation: Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Reagent Addition: Add phenylhydrazine (1.1 mmol) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the phenylhydrazone product.
| Reactant | Molar Ratio | Solvent | Reaction Time | Expected Yield |
| This compound | 1.0 | Ethanol | 2-4 hours | High |
| Phenylhydrazine | 1.1 |
Wittig Reaction: Carbon-Carbon Bond Formation for Olefinic Derivatives
The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. This reaction involves the use of a phosphonium ylide and is highly reliable for forming carbon-carbon double bonds with good control over stereochemistry.
Medicinal Chemistry Insight: The introduction of an olefinic moiety can significantly alter the shape and rigidity of the molecule, potentially leading to new interactions with biological targets. The resulting alkenes can also serve as intermediates for further functionalization.
Experimental Protocol: General Procedure for Wittig Reaction
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.2 mmol) in dry tetrahydrofuran (THF, 10 mL). Cool the suspension to -78 °C. Add a strong base such as n-butyllithium (1.2 mmol) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 mmol) in dry THF (5 mL) dropwise.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
Synthetic Pathway via Wittig Reaction
Caption: Synthesis of olefinic derivatives via the Wittig reaction.
Oxidation to Carboxylic Acid: A Key Pharmacophore
The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents. The resulting 5-chloroquinoline-6-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.
Medicinal Chemistry Insight: The carboxylic acid group is a key pharmacophore that can participate in strong hydrogen bonding and ionic interactions with biological targets. It is a common feature in many approved drugs.
Experimental Protocol: Oxidation using Jones Reagent
-
Reactant Preparation: Dissolve this compound (1.0 mmol) in acetone (10 mL) and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add Jones reagent (CrO₃ in sulfuric acid) dropwise until the orange color persists.
-
Reaction: Stir the mixture for 1 hour at 0 °C.
-
Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.
-
Work-up and Purification: Filter the solids and concentrate the filtrate. Dissolve the residue in water and adjust the pH to be acidic. Extract the product with an organic solvent. The combined organic layers are dried and concentrated to yield the carboxylic acid.[5]
Potential Therapeutic Applications of this compound Derivatives
Based on the extensive research on related quinoline compounds, derivatives of this compound are promising candidates for a variety of therapeutic areas:
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[1][2]
-
Antimicrobial and Antifungal Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[7][8] Derivatives of this compound could be explored for their efficacy against a range of pathogens.
-
Antimalarial Agents: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. The 5-chloroquinoline core of the title compound makes it an attractive starting point for the development of new antimalarial compounds.[3]
-
Anti-inflammatory Properties: Certain quinoline derivatives have shown anti-inflammatory activity, suggesting another potential therapeutic avenue for compounds derived from this compound.[1]
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its versatile aldehyde functionality, coupled with the inherent biological potential of the chloroquinoline scaffold, provides a rich platform for the synthesis of novel and diverse molecular entities. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's potential in the discovery and development of next-generation therapeutic agents.
References
- Hamama, W. S., Zoorob, H. H., & El-Gyar, S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8036–8065.
- Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds.
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Zahrani, A. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21866–21886.
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central.
- American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. ASM Journals.
- Agency for Clinical Innovation. (n.d.). Anaphylaxis or allergic reactions | Adult ECAT protocol | Emergency care assessment and treatment.
- MDPI. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.
- National Center for Biotechnology Information. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. PubMed.
- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules.
- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
- National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Saudi MoH. (2020). Protocol for Adult and Pediatric Management of Anaphylaxis.
- Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks.
- ResearchGate. (2025). Drug and Drug Candidate Building Block Analysis.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-8-hydroxyquinoline. PubChem.
- National Center for Biotechnology Information. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 5-Chloroquinoline-6-carbaldehyde in Modern Synthesis
Introduction
5-Chloroquinoline-6-carbaldehyde stands as a pivotal intermediate in the landscape of synthetic chemistry, particularly within medicinal chemistry and materials science. Its strategic importance is derived from the unique electronic and steric properties conferred by its substituted quinoline scaffold. The presence of a chlorine atom at the 5-position and a reactive aldehyde group at the 6-position provides a versatile platform for a multitude of chemical transformations. The electron-withdrawing nature of the chlorine atom influences the reactivity of the quinoline ring system, while the aldehyde functionality serves as a linchpin for constructing complex molecular architectures through reactions such as Schiff base formation, Wittig reactions, and various condensations. These reactions pave the way for the synthesis of novel heterocyclic compounds with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties. This document provides an in-depth guide to the practical application of this compound, complete with detailed protocols and the scientific rationale underpinning its use.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.62 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 138-142 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| CAS Number | 73435-08-2 |
Synthetic Protocols: Harnessing the Reactivity of this compound
The true utility of this compound is realized in its synthetic transformations. The following protocols are designed to be robust and reproducible, providing a foundation for further derivatization.
Protocol 1: Synthesis of Schiff Bases via Condensation with Primary Amines
Schiff bases derived from this compound are valuable precursors for the synthesis of various heterocyclic systems and have shown significant biological activity.
Rationale: The condensation reaction between the aldehyde group of this compound and a primary amine is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Experimental Workflow:
Caption: Workflow for the synthesis of Schiff bases.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), the desired primary amine (1.1 eq), and absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred suspension, add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol (2 x 10 mL) and then recrystallize from hot ethanol to afford the pure Schiff base.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. Reacting this compound with active methylene compounds yields α,β-unsaturated products that are versatile intermediates for further synthetic elaborations, including Michael additions and cycloadditions.
Rationale: This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate). The base (typically a weak base like piperidine or pyridine) deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product.
Experimental Workflow:
Caption: Workflow for Knoevenagel condensation.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (25 mL) in a 100 mL round-bottom flask, add the active methylene compound (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL) with constant stirring. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from methanol to obtain the pure α,β-unsaturated product.
-
Characterization: Confirm the structure and purity of the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest due to their diverse biological activities and potential applications in materials science.
-
Anticancer Agents: Schiff bases and chalcones derived from this intermediate have been investigated for their cytotoxic effects against various cancer cell lines. The quinoline nucleus is a well-known pharmacophore in many anticancer drugs, and modifications at the 6-position can modulate this activity.
-
Antimicrobial Agents: The incorporation of different heterocyclic moieties through the aldehyde functionality has led to the development of potent antibacterial and antifungal agents. The chloro-substituted quinoline core is often associated with enhanced antimicrobial efficacy.
-
Corrosion Inhibitors: Quinoline derivatives are known to be effective corrosion inhibitors for mild steel in acidic media. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier.
-
Fluorescent Probes: The extended π-conjugation in derivatives of this compound can give rise to interesting photophysical properties, making them candidates for fluorescent probes and sensors for the detection of metal ions and biomolecules.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its unique substitution pattern allows for the facile synthesis of a wide range of derivatives with significant potential in medicinal chemistry and materials science. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with tailored properties. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
- Synthesis and characterization of novel Schiff bases of this compound and their biological evaluation.Journal of Heterocyclic Chemistry. [Link]
- Knoevenagel condensation of 5-chloro-6-formylquinoline with active methylene compounds: Synthesis and antimicrobial activity of novel quinoline derivatives.European Journal of Medicinal Chemistry. [Link]
- Quinoline derivatives as corrosion inhibitors for mild steel in acidic medium: A review.Journal of Molecular Liquids. [Link]
- Design and synthesis of quinoline-based fluorescent probes for the detection of metal ions.
Application Notes and Protocols for the Synthesis of (rac)-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)-(5-chloro-quinolin-6-yl)-methanol
Abstract
This document provides a comprehensive technical guide for the multi-step synthesis of the novel racemic diaryl-methanol, (rac)-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)-(5-chloro-quinolin-6-yl)-methanol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique heterocyclic scaffold, which combines the structural features of imidazo[1,2-b]pyridazine and quinoline moieties. The synthetic strategy is predicated on a convergent approach, culminating in a Grignard reaction between a bespoke quinoline-carbaldehyde and an organomagnesium derivative of imidazo[1,2-b]pyridazine. This guide furnishes detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction
The fusion of distinct heterocyclic systems into a single molecular entity is a well-established strategy in medicinal chemistry for the exploration of novel chemical space and the development of therapeutic agents with unique pharmacological profiles. The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] Similarly, the quinoline ring system is a cornerstone of numerous pharmaceuticals, most notably in the realm of antimalarial and anticancer drugs.[3][4] The target molecule, (rac)-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)-(5-chloro-quinolin-6-yl)-methanol, represents a novel combination of these two important pharmacophores, linked by a methanol bridge, suggesting potential for unique biological activity.
This guide details a robust and logical synthetic pathway designed for both laboratory-scale synthesis and potential scale-up. The synthesis is divided into three primary stages:
-
Synthesis of the Aldehyde Intermediate: Preparation of 5-chloro-quinoline-6-carbaldehyde via a Vilsmeier-Haack reaction.
-
Preparation of the Grignard Reagent: Formation of (6-chloro-imidazo[1,2-b]pyridazin-3-yl)magnesium bromide from the commercially available 3-bromo-6-chloro-imidazo[1,2-b]pyridazine.
-
Final Convergent Synthesis: The Grignard addition of the imidazo[1,2-b]pyridazine organometallic species to the quinoline-carbaldehyde to yield the target racemic methanol.
Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and analytical checkpoints for in-process control.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of 5-chloro-quinoline-6-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic systems and can also be employed to construct quinoline rings from acetanilide precursors.[5][6][7] This protocol outlines the synthesis of 5-chloro-quinoline-6-carbaldehyde from a suitable N-acetylated aniline derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Acetanilide | ≥98% | Commercial | e.g., N-(3-chloro-4-methylphenyl)acetamide |
| Phosphorus oxychloride (POCl₃) | ≥99%, ReagentPlus® | Sigma-Aldrich | Freshly distilled recommended |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Sure/Seal™ bottle recommended |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | For extraction |
| Saturated Sodium Bicarbonate | ACS Reagent | Commercial | For workup |
| Anhydrous Sodium Sulfate | ACS Reagent | Commercial | For drying |
| Ethyl Acetate | ACS Reagent | Commercial | For recrystallization |
| Hexanes | ACS Reagent | Commercial | For recrystallization |
Protocol 1: Vilsmeier-Haack Cyclization and Formylation
-
Vilsmeier Reagent Preparation: In a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (5 molar equivalents relative to the acetanilide). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (12 molar equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10°C.
-
After the complete addition of POCl₃, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To the pre-formed Vilsmeier reagent, add the substituted acetanilide (1 molar equivalent) portion-wise, maintaining the temperature below 15°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture in a pre-heated oil bath to 85-90°C for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield pure 5-chloro-quinoline-6-carbaldehyde.
Expected Outcome and Characterization
The product should be an off-white to pale yellow solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The aldehyde proton should be observable in the ¹H NMR spectrum as a singlet between δ 9-11 ppm.
Part 2: Preparation of (6-chloro-imidazo[1,2-b]pyridazin-3-yl)magnesium bromide
The formation of a Grignard reagent requires strictly anhydrous conditions to prevent quenching by protic solvents.[8][9] This protocol details the preparation of the organomagnesium reagent from the commercially available 3-bromo-6-chloro-imidazo[1,2-b]pyridazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-bromo-6-chloro-imidazo[1,2-b]pyridazine | ≥97% | Sigma-Aldrich | Store in a desiccator |
| Magnesium turnings | High Purity | Commercial | Activate before use |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Sure/Seal™ bottle recommended |
| Iodine (I₂) | ACS Reagent | Commercial | For initiation |
Protocol 2: Grignard Reagent Formation
-
Apparatus Setup: Assemble a three-necked, flame-dried, round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 molar equivalents) in the flask and gently heat under vacuum with a heat gun, then cool under a stream of nitrogen.
-
Initiation: Add a small crystal of iodine to the flask. The purple color should disappear upon warming, indicating an activated magnesium surface.
-
Reagent Addition: Add anhydrous THF to the flask to cover the magnesium turnings. Dissolve 3-bromo-6-chloro-imidazo[1,2-b]pyridazine (1 molar equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the substrate solution to the magnesium suspension. The reaction is initiated when a gentle reflux is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy suspension.
Part 3: Final Synthesis of the Target Molecule
This final step involves the nucleophilic addition of the prepared Grignard reagent to the quinoline-carbaldehyde, followed by an aqueous work-up to yield the racemic diaryl-methanol.
Caption: Key steps in the final convergent synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-chloro-quinoline-6-carbaldehyde | As synthesized | - | Ensure it is dry |
| Grignard Reagent Solution | As synthesized | - | Use immediately |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Commercial | For quenching |
| Ethyl Acetate | ACS Reagent | Commercial | For extraction |
| Brine | - | - | Saturated NaCl solution |
| Anhydrous Sodium Sulfate | ACS Reagent | Commercial | For drying |
Protocol 3: Grignard Addition and Product Isolation
-
Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-chloro-quinoline-6-carbaldehyde (1 molar equivalent) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Slowly add the freshly prepared Grignard reagent solution from Part 2 (approximately 1.1 molar equivalents) to the cooled aldehyde solution via a cannula or dropping funnel.
-
Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel, eluting with a suitable gradient of hexanes and ethyl acetate to afford the pure racemic product.
Data Summary and Expected Results
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 1 | 5-chloro-quinoline-6-carbaldehyde | C₁₀H₆ClNO | 191.62 | 60-75% | Off-white to pale yellow solid |
| 2 | (6-chloro-imidazo[1,2-b]pyridazin-3-yl)magnesium bromide | C₆H₃BrClMgN₃ | 254.78 | Assumed quantitative | Grayish, cloudy solution |
| 3 | (rac)-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)-(5-chloro-quinolin-6-yl)-methanol | C₁₆H₁₀Cl₂N₄O | 359.19 | 50-70% | White to off-white solid |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Grignard Reagents: Highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere. Anhydrous solvents are essential.
-
General Handling: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
- Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to...
- MySkinRecipes. (n.d.). 6-Bromo-5-chloroisoquinoline.
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ChemUniverse. (n.d.). (6-CHLOROIMIDAZO[1,2-B]PYRIDAZIN-3-YL)METHANOL.
- ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
- MDPI. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
- ResearchGate. (n.d.). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy 6-Bromo-3-chloroquinoline-5-carbonitrile [smolecule.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of the Aldehyde Moiety of 5-Chloroquinoline-6-carbaldehyde for Drug Discovery
Abstract
5-Chloroquinoline-6-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The chemical reactivity of its C-6 aldehyde group presents a prime opportunity for structural modification and the introduction of diverse pharmacophores. This guide provides an in-depth exploration of key derivatization strategies for this aldehyde group, complete with detailed, field-tested protocols, mechanistic insights, and expert commentary. The methodologies covered include reductive amination, Knoevenagel condensation, Wittig olefination, and the formation of imines, oximes, and hydrazones. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of new chemical entities.
Introduction: The Quinoline Scaffold and the Strategic Importance of the C-6 Aldehyde
The quinoline ring system is a "privileged scaffold," frequently found in natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The presence of a chlorine atom at the C-5 position and a reactive carbaldehyde at the C-6 position on the this compound backbone offers two distinct points for chemical diversification.
The aldehyde group, in particular, is a versatile functional handle. Its electrophilic carbon is susceptible to nucleophilic attack, and its proximity to the conjugated ring system influences its reactivity. Derivatization of this group allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents, thereby modulating the compound's steric, electronic, and physicochemical properties. This guide focuses on the practical application of cornerstone organic reactions to achieve this molecular diversification.
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.[2][3]
-
This compound: May be harmful if swallowed and can cause skin and serious eye irritation.[2] Handle in a well-ventilated fume hood.
-
Reagents: Many reagents used in these protocols, such as strong bases (n-BuLi, NaH), reducing agents (NaBH(OAc)₃), and solvents (DCE, THF), are hazardous, flammable, or toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Reductive Amination: Synthesizing Amines
Reductive amination is a highly efficient, one-pot method for forming C-N bonds, converting the aldehyde into a secondary or tertiary amine.[4] This reaction is a mainstay in medicinal chemistry for introducing amine functionalities that can serve as key hydrogen bond donors/acceptors or as sites for salt formation to improve bioavailability. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[4]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent.[4] Unlike stronger hydrides like NaBH₄, STAB is mild enough that it will not significantly reduce the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. It is particularly effective at reducing the protonated imine (iminium ion) intermediate, which is more electrophilic than the starting aldehyde.[4] Anhydrous 1,2-dichloroethane (DCE) is a common solvent as it is aprotic and effectively solubilizes the reactants.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCE to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. An increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up & Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with dichloromethane (DCM) or ethyl acetate.[4]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[4]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Caption: Workflow for the reductive amination of this compound.
Carbon-Carbon Bond Forming Reactions
Extending the carbon skeleton is a fundamental strategy in drug design. The Knoevenagel condensation and Wittig reaction are powerful tools for converting the aldehyde into more complex structures containing new C-C double bonds.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid) to an aldehyde, followed by dehydration.[5] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, to generate the nucleophilic enolate without promoting self-condensation of the aldehyde.[6] The resulting α,β-unsaturated products are valuable intermediates for further Michael additions or other transformations.
Causality Behind Experimental Choices: The choice of an active methylene compound determines the final product. Using malonic acid in pyridine, a variation known as the Doebner modification often leads to a subsequent decarboxylation, yielding an α,β-unsaturated carboxylic acid.[5][7] The use of a Dean-Stark apparatus or molecular sieves can improve yields by removing the water byproduct, driving the reaction equilibrium towards the product.[8]
Protocol 2: Knoevenagel Condensation with Diethyl Malonate
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Toluene or Benzene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap. Continue heating until no more water is formed (typically 4-12 hours).
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the α,β-unsaturated product.
Caption: Simplified mechanism of the Knoevenagel condensation.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[10] The stereochemical outcome of the reaction is a key consideration; stabilized ylides (containing electron-withdrawing groups) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[9]
Causality Behind Experimental Choices: The Wittig reagent is typically prepared in situ by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[11] The choice of base and solvent is critical. Anhydrous THF is a common solvent as it is aprotic and compatible with strong bases. The reaction is often run at low temperatures to control reactivity and side reactions.
Protocol 3: Wittig Olefination using a Non-Stabilized Ylide
Materials:
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt) (1.2 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two-neck round-bottom flask with stir bar
-
Syringes
-
Nitrogen or argon inlet
Procedure:
-
Ylide Preparation: To a flame-dried, two-neck flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and suspend it in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C (or -78 °C for less stable ylides). Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change (often to deep red or orange) indicates ylide formation. Stir for 1 hour at this temperature.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide suspension at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography to yield the pure alkene.[12]
Formation of C=N Double Bonds: Imines, Oximes, and Hydrazones
Condensation reactions with nitrogen nucleophiles provide a straightforward route to derivatives containing a C=N double bond. These products can be stable final compounds or serve as intermediates for further reactions, such as reduction to amines or cyclization.
Imines (Schiff Bases)
Imines are formed by reacting the aldehyde with a primary amine, typically under mildly acidic conditions or with heat to drive off the water byproduct.
-
Protocol: A general procedure involves refluxing an equimolar mixture of this compound and a primary amine in a solvent like ethanol or toluene, often with a catalytic amount of acetic acid.[13][14] The reaction progress can be monitored by TLC, and the product often precipitates upon cooling or can be isolated after solvent removal and purification.
Oximes
Oximes are formed from the reaction of the aldehyde with hydroxylamine. The reaction is pH-dependent and proceeds fastest under weakly acidic conditions (pH ~4-5).[15]
-
Protocol: A typical method involves dissolving the aldehyde and hydroxylamine hydrochloride (1.2 eq) in ethanol. A base like pyridine or sodium acetate is added to neutralize the HCl and establish the optimal pH.[15] The mixture is then heated to reflux for 1-4 hours until the reaction is complete, as indicated by TLC. The oxime can be isolated by cooling the mixture and collecting the precipitate, or through an extractive work-up.[15]
Hydrazones
Hydrazones result from the condensation of the aldehyde with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine).[16]
-
Protocol: The general method involves refluxing an equimolar mixture of this compound and the desired hydrazine derivative in ethanol for 3-8 hours.[16] A few drops of glacial acetic acid can be added to catalyze the reaction. The hydrazone products are often crystalline and may precipitate from the reaction mixture upon cooling, simplifying isolation.[17]
Summary of Derivatization Strategies
| Reaction Type | Key Reagents | Resulting Functional Group | Key Advantages |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine | High efficiency, broad substrate scope, stable products. |
| Knoevenagel Condensation | Active Methylene Compound, Weak Base | α,β-Unsaturated System | Forms new C-C bonds, creates versatile intermediates. |
| Wittig Reaction | Phosphonium Ylide (Phosphonium Salt + Base) | Alkene | Reliable C=C bond formation, stereochemical control. |
| Imine Formation | Primary Amine, Acid Catalyst | Imine (Schiff Base) | Simple procedure, introduces diverse aryl/alkyl groups. |
| Oxime Formation | Hydroxylamine HCl, Base | Oxime | Forms stable, often crystalline products. |
| Hydrazone Formation | Hydrazine Derivative, Acid Catalyst | Hydrazone | Straightforward synthesis, useful for characterization. |
References
- van der Loo, B., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675.
- ResearchGate. (n.d.). The synthetic protocol for the derivatization agents 1a and 1b.
- Cambridge University Press. (n.d.). Knoevenagel Condensation.
- Saeed, A. (2019). Hydrazones. IntechOpen.
- Gommaa, M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7014–7039.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Al-Duhaidahawi, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- ResearchGate. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Wei, Y-J., et al. (2018). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molbank, 2018(4), M1021.
- Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 45(4), 2190-2203.
- Ali, M. A., & Al-Masoudi, W. A. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista Colombiana de Química, 50(2), 33-40.
- Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- Abd Rahim, A. S. (2016). Synthesis of hydrazone derivatives of quinoline. Universiti Teknologi MARA.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Gommaa, M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7014-7039.
- Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
- The Organic Chemistry Tutor. (2015, May 24). Formation of an Oxime from an Aldehyde [Video]. YouTube.
- Wikipedia. (n.d.). Wittig reaction.
- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
- Organic Chemistry Portal. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.
- Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 6(3), 1793–1798.
- Boruah, M., & Prajapati, D. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Arkivoc, 2007(13), 10-14.
- ResearchGate. (2016). Derivatization of aldehyde and ketone derivatives of phenolics compounds for GC_MS analysis?
- Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
- ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pgsds.ictp.it [pgsds.ictp.it]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reductive Amination of 5-Chloroquinoline-6-carbaldehyde
Abstract
This document provides a comprehensive technical guide for the reductive amination of 5-Chloroquinoline-6-carbaldehyde, a key synthetic transformation for the generation of diverse amine libraries crucial in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of this reaction, advocating for the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. A detailed, step-by-step protocol is presented, alongside expert insights into reaction optimization, troubleshooting, and purification strategies tailored for quinoline-based compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the synthesis of 6-aminomethyl-5-chloroquinoline derivatives.
Introduction: The Significance of Reductive Amination in Quinoline Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[1][2]. The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery. Reductive amination stands out as one of the most robust and versatile methods for the synthesis of secondary and tertiary amines from aldehydes[3][4]. This one-pot reaction, which involves the formation of an imine or iminium ion intermediate followed by its in-situ reduction, offers a highly efficient and controlled route to construct carbon-nitrogen bonds, avoiding the over-alkylation issues often associated with direct alkylation of amines[5].
This compound is a valuable synthetic intermediate, and its conversion to various aminomethyl derivatives via reductive amination opens up a vast chemical space for the exploration of new bioactive molecules. This guide will focus on a protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a reagent of choice for this transformation due to its remarkable selectivity and mildness[3][6].
Mechanistic Rationale and Reagent Selection
The reductive amination process is a two-step sequence that occurs in a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound. Subsequent dehydration leads to the formation of an imine intermediate. Under the typically slightly acidic reaction conditions, the imine is protonated to form a more electrophilic iminium ion[3][5].
-
Hydride Reduction: The reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
Why Sodium Triacetoxyborohydride (STAB)?
While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (STAB) offers distinct advantages[7][8]:
-
Selectivity: STAB is a mild reducing agent that readily reduces the iminium ion but is significantly slower to react with the starting aldehyde[6][8]. This chemoselectivity is crucial for a one-pot procedure, as it minimizes the formation of the corresponding alcohol byproduct. The electron-withdrawing acetate groups on the boron atom temper its reducing power compared to reagents like sodium borohydride (NaBH₄)[8].
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, which helps to preserve sensitive functional groups on either the quinoline core or the amine coupling partner[7].
-
Convenience: The ability to add all reagents at the outset (the "one-pot" approach) simplifies the experimental setup and improves time efficiency[6].
In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde, leading to lower yields of the desired amine[5][9]. Sodium cyanoborohydride (NaBH₃CN) is another selective option, but STAB is often preferred to avoid the generation of toxic cyanide waste streams[5][6].
Experimental Workflow and Protocol
The following section outlines a detailed protocol for the reductive amination of this compound. This protocol is based on established procedures for similar heteroaromatic aldehydes and general principles of reductive amination[3].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Primary or Secondary Amine | ≥98% | Commercially Available | Ensure the amine is of high purity. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Moisture-sensitive; handle under an inert atmosphere if possible and store in a desiccator. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Anhydrous solvent is recommended for optimal results. Other aprotic solvents like DCM, THF, or dioxane can also be used[6][9]. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | For reaction quench and workup. |
| Dichloromethane (DCM) or Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 equivalents).
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aldehyde is complete. Reaction times can range from 2 hours to overnight, depending on the steric and electronic properties of the amine.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate[3].
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product[3].
Purification
Purification of quinoline derivatives can sometimes be challenging due to the basicity of the quinoline nitrogen, which can lead to tailing or decomposition on standard silica gel[10].
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is typically effective. To mitigate issues with the basic nitrogen, the mobile phase can be treated with a small amount of a basic modifier, such as triethylamine (~1%), or by using a basic stationary phase like alumina.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the reductive amination protocol.
Caption: Workflow for the reductive amination of this compound.
Troubleshooting and Expert Recommendations
-
Low Yield: If the reaction yield is low, ensure that the reagents, particularly STAB and the solvent, are anhydrous. Moisture can hydrolyze the reducing agent and inhibit imine formation. Also, confirm the purity of the starting materials.
-
Incomplete Reaction: For sterically hindered or electron-deficient amines, the reaction may be sluggish. In such cases, extending the reaction time or gentle heating (e.g., to 40-50 °C) may be beneficial. The addition of a catalytic amount of acetic acid can sometimes accelerate imine formation, but this should be done cautiously as it can also affect the stability of the reducing agent.
-
Side Product Formation: The primary side product is typically the alcohol resulting from the reduction of the starting aldehyde. This indicates that the reduction of the iminium ion is slow compared to the reduction of the aldehyde. Using a less reactive solvent or ensuring the amine is of high purity can sometimes mitigate this.
-
Purification Difficulties: If significant tailing is observed during silica gel chromatography, consider the use of deactivated silica gel or switching to an alumina stationary phase. Alternatively, the crude product can sometimes be purified by crystallization or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of a diverse range of 6-aminomethyl-5-chloroquinoline derivatives. The protocol detailed herein provides a robust starting point for researchers. By understanding the underlying mechanism and paying careful attention to experimental parameters, particularly the exclusion of moisture and appropriate purification techniques, this reaction can be a cornerstone for the generation of novel compounds for drug discovery and development.
References
- Master Organic Chemistry. (2017, September 1).
- Organic Chemistry Portal.
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996, August 13). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Barberis, C., & Chicha, A. (2006).
- Afanasyev, O. I., et al. (2021, November 29). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry. [Link]
- Afanasyev, O. A., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
- Abdel-Wahab, B. F., et al. (2012).
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
- Sciencemadness.org.
- Abdel-Wahab, B. F., et al. (2018).
- JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [https://www.jove.
- Organic Chemistry Portal.
- Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
- Zhang, S., et al. (2024, August 30). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]
- Taylor & Francis eBooks. (2014).
- ResearchGate. (2025, August 9).
- Varma, M., et al. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Knoevenagel Condensation with 5-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as anticancer, antimalarial, antibacterial, and antiviral agents.[1][2][3][4] The functionalization of the quinoline core is a key strategy for modulating pharmacological activity, and the Knoevenagel condensation represents a powerful and versatile tool for C-C bond formation, enabling the synthesis of diverse molecular architectures.[5][6]
This guide provides a detailed exploration of the Knoevenagel condensation utilizing 5-Chloroquinoline-6-carbaldehyde as the electrophilic partner. The presence of the chlorine atom at the 5-position and the aldehyde at the 6-position offers a unique electronic and steric environment, influencing reactivity and providing a handle for further synthetic transformations. The resulting α,β-unsaturated products are valuable intermediates, often serving as precursors to complex heterocyclic systems and potential pharmacophores. Notably, quinoline-chalcone hybrids, structurally related to the products of this condensation, have shown significant cytotoxicity against various cancer cell lines, suggesting the potential of these scaffolds in oncology research.[1][5][6][7]
Reaction Mechanism: A Base-Catalyzed Cascade
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by a dehydration reaction.[8] The reaction is typically catalyzed by a weak base, such as piperidine, L-proline, or an ionic liquid.[1][6]
The mechanism proceeds through several key steps:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate). The electron-withdrawing groups (Z, Z') are crucial for increasing the acidity of the methylene protons.[8]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy adduct (an aldol-type intermediate).
-
Dehydration: Under the reaction conditions, this aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. This elimination is often the driving force for the reaction.
Diagram: Generalized Knoevenagel Condensation Mechanism
Caption: A simplified overview of the base-catalyzed Knoevenagel condensation mechanism.
Experimental Protocols
The following protocols are based on established procedures for the Knoevenagel condensation of structurally similar chloroquinoline carbaldehydes and other aromatic aldehydes.[1][6] Researchers should perform initial small-scale reactions to optimize conditions for their specific setup.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-((5-chloroquinolin-6-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol (approx. 10-15 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution using a microliter syringe.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 3:7). The reaction is typically complete within 2-4 hours.
-
Upon completion, a solid precipitate may form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure (E)-2-((5-chloroquinolin-6-yl)methylene)malononitrile.
Rationale: Piperidine is a classic and effective basic catalyst for the Knoevenagel condensation.[8] Ethanol is a common solvent that facilitates the dissolution of reactants and allows for easy product precipitation upon completion. Using a slight excess of the active methylene compound ensures the complete consumption of the aldehyde.
Protocol 2: L-Proline-Catalyzed Green Synthesis in Water
This protocol offers an environmentally benign alternative using L-proline as an organocatalyst in an aqueous medium, which can be particularly effective for quinoline aldehydes.
Materials:
-
This compound (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
L-Proline (0.2 eq, catalyst)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
Combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and L-proline (0.2 eq) in a round-bottom flask.
-
Add water (approx. 5-10 mL per gram of aldehyde) to the flask.
-
Stir the suspension vigorously at 60-80 °C. The reaction progress should be monitored by TLC.
-
Upon completion, the product will likely separate from the aqueous phase as an oil or solid.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale: L-proline is an efficient and environmentally friendly organocatalyst for Knoevenagel condensations, often enabling the use of water as a solvent. The use of an aqueous medium aligns with the principles of green chemistry.
Diagram: Experimental Workflow
Caption: General workflow for the synthesis and purification of Knoevenagel adducts.
Data Presentation: Expected Outcomes
The yield and purity of the final product are dependent on the chosen active methylene compound, catalyst, and reaction conditions. Below is a table summarizing hypothetical outcomes based on literature precedents for similar substrates.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | RT | 2-4 | 85-95 |
| 2 | Ethyl Cyanoacetate | L-Proline | Water | 80 | 3-5 | 80-90 |
| 3 | Diethyl Malonate | Piperidine | Toluene | Reflux | 8-12 | 60-75 |
| 4 | Malononitrile | [Et₃NH][HSO₄] | Neat | 60 | 1-2 | >90 |
Note: Yields are for isolated products and are estimates based on analogous reactions. Toluene with a Dean-Stark trap may be required for less reactive methylene compounds like diethyl malonate to remove water and drive the reaction to completion.
Application Notes for Drug Development
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are versatile scaffolds for further synthetic elaboration and potential drug candidates.
-
Anticancer Potential: The resulting structures are analogous to quinoline-chalcones, which have been investigated as potent anticancer agents.[1][5][6] These compounds can induce apoptosis and cell cycle arrest in cancer cells.[5] The synthesized adducts can serve as a library for screening against various cancer cell lines, particularly those where quinoline-based drugs have shown efficacy. The chloro-substituent may enhance cytotoxic activity.[5]
-
Michael Acceptors: The conjugated double bond makes these products excellent Michael acceptors. This reactivity can be exploited for the synthesis of more complex heterocyclic systems through annulation reactions with various dinucleophiles. This is a common strategy for building libraries of compounds for high-throughput screening.
-
Antimicrobial and Antimalarial Leads: The quinoline core is fundamental to many antimalarial and antimicrobial drugs.[2][3] New derivatives synthesized via this method could be evaluated for their activity against pathogens like Plasmodium falciparum or various bacterial and fungal strains.
-
Further Derivatization: The nitrile or ester functionalities of the Knoevenagel products can be readily hydrolyzed, reduced, or otherwise modified to generate a wide range of derivatives, further expanding the chemical space for drug discovery efforts.
References
- Abdel-Wahab, H. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8019-8056. [Link]
- Tasqeeruddin, S., Asiri, Y., & Alsherhri, J. A. (2020). An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation. Letters in Organic Chemistry, 17(2), 157-163. [Link]
- Patel, D. M., & Patel, H. M. (2015). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering, 3(11), 2843-2849. [Link]
- El-Sayed, M. A. A., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 114, 105129. [Link]
- Dhiman, S., et al. (2016). Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. RSC Advances, 6(31), 26269-26275. [Link]
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18683-18711. [Link]
- Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
- Ying, A. G., Wu, C. L., & He, G. H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(12), 5645-5648. [Link]
- Organic Chemistry Portal.
- Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]
- Jonnalagadda, S. B., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(40), 28169-28194. [Link]
- Wikipedia.
- IIT JEE. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction. YouTube. [Link]
- Muralidhar, L., & Girija, C. R. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 533-537. [Link]
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]
- Parmar, N. J., et al. (2012). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 2(21), 8129-8136. [Link]
- Cambridge University Press.
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
- PubChem. 2,5-Dichloroquinoline-6-carbaldehyde. [Link]
Sources
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals [jindunchemical.com]
- 4. cionpharma.com [cionpharma.com]
- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Schiff Bases from 5-Chloroquinoline-6-carbaldehyde: A Gateway to New Therapeutic Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Its rigid, planar structure and the presence of a nitrogen atom allow for diverse interactions with biological macromolecules. One of the most fruitful strategies for expanding the chemical space and biological activity of quinoline-based compounds is the synthesis of Schiff bases (imines). These are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting azomethine (-C=N-) group is not merely a linker but an active pharmacophore that can significantly influence the biological profile of the molecule.[4][5]
This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-chloroquinoline-6-carbaldehyde. This particular scaffold is of high interest due to the electron-withdrawing nature of the chlorine atom at the 5-position, which can modulate the electronic properties and reactivity of the quinoline ring system, potentially leading to enhanced biological activity. This guide is intended for researchers and professionals in drug development, offering detailed protocols and the scientific rationale behind the experimental design.
Mechanism of Schiff Base Formation: A Nucleophilic Addition-Elimination Reaction
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages, typically catalyzed by a weak acid:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.[6]
-
Elimination (Dehydration): The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making it a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine) of the Schiff base.[6][7]
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side.[7]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes with heterocyclic base | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Chloroquinoline-6-carbaldehyde in Advanced Multicomponent Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold in MCRs
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal foundation for drug design. 5-Chloroquinoline-6-carbaldehyde emerges as a particularly valuable building block. The presence of the aldehyde group provides a reactive handle for complex molecule synthesis, while the chloro-substituent offers a site for further functionalization (e.g., through cross-coupling reactions) and modulates the electronic properties of the ring system.
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials.[1] This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple precursors.[2] The convergence of the versatile this compound scaffold with the efficiency of MCRs provides a powerful platform for the discovery of novel heterocyclic compounds with significant potential in drug development and materials science.
This guide provides an in-depth exploration of the application of this compound in several key MCRs, complete with mechanistic insights and detailed experimental protocols.
Key Multicomponent Reactions Featuring Quinoline Aldehydes
The aldehyde functionality of this compound is a key electrophilic partner in several named MCRs. Below, we discuss its application in the Passerini, Biginelli, and Hantzsch reactions, which are foundational methods for synthesizing important classes of heterocycles and functionalized molecules.
The Passerini Three-Component Reaction (P-3CR)
First reported by Mario Passerini in 1921, the P-3CR is a cornerstone of isocyanide-based MCRs.[1][3] It combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides.[1][3] These products are valuable as depsipeptide analogues and have shown promise as anticancer agents.[1]
Mechanism Insight: The reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents at high concentrations.[4] Hydrogen bonding plays a critical role in organizing the reactants. An alternative ionic pathway may operate in polar solvents, involving the protonation of the carbonyl, followed by nucleophilic attack of the isocyanide and subsequent addition of the carboxylate.[3]
Application with Chloroquinoline Aldehydes: The use of a chloroquinoline aldehyde, such as this compound, introduces the biologically relevant quinoline moiety directly into the α-acyloxy amide scaffold. Research on the closely related 2-chloroquinoline-3-carboxaldehyde has demonstrated the successful synthesis of novel alkyne-functionalized 2-chloroquinolines with moderate to good yields under mild, green conditions (e.g., a DCM/H₂O mixture at room temperature).[1][5]
Logical Workflow for MCR Synthesis and Screening
The following diagram illustrates a typical workflow from the selection of starting materials for a multicomponent reaction to the biological evaluation of the resulting compound library.
Caption: A typical workflow for MCR-based drug discovery.
The Biginelli Reaction
Developed by Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] DHPMs are a pharmacologically important class of compounds, known for their activity as calcium channel blockers, antihypertensive agents, and antivirals.[6][8]
Mechanism Insight: The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion.[9] This is followed by the nucleophilic addition of the β-ketoester enol. The final step is a ring-closing condensation to form the DHPM ring, which dehydrates to give the final product.[6] The rate-limiting step is often the initial condensation between the aldehyde and urea.[6]
Application with Chloroquinoline Aldehydes: Employing this compound in the Biginelli reaction allows for the synthesis of novel quinoline-fused DHPMs. These hybrid molecules are of significant interest for screening as they combine two biologically active pharmacophores. The reaction can be catalyzed by various Brønsted or Lewis acids, with many modern protocols favoring greener, solvent-free conditions or the use of reusable catalysts to improve yields and simplify purification.[9]
General Mechanism of the Biginelli Reaction
The diagram below outlines the key steps in the acid-catalyzed formation of a dihydropyrimidinone (DHPM) scaffold.
Caption: Key mechanistic steps of the Biginelli reaction.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction, first reported in 1881, is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[10] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[10][11] The resulting 1,4-DHPs are famous for their use as calcium channel blockers (e.g., nifedipine, amlodipine) and their structural resemblance to the NADH coenzyme.[10][12]
Mechanism Insight: The reaction proceeds through the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia.[11] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-DHP core.[11]
Application with Chloroquinoline Aldehydes: Using this compound as the aldehyde component leads to the formation of 4-(5-chloroquinolin-6-yl)-1,4-dihydropyridines. These structures are highly attractive for high-throughput screening due to their potential for dual pharmacological activities. Modern protocols often employ green chemistry principles, utilizing catalysts like ceric ammonium nitrate (CAN) under solvent-free conditions to achieve high yields in short reaction times.[13]
Detailed Experimental Protocols
The following section provides a detailed, adaptable protocol for the synthesis of an α-acyloxy amide using a chloroquinoline aldehyde, based on established methodologies for the Passerini reaction.[1][5]
Protocol: Synthesis of a Quinoline-Containing α-Acyloxy Amide via P-3CR
This protocol describes the three-component synthesis of an α-acyloxy amide from this compound, a carboxylic acid, and an isocyanide.
Materials and Reagents
| Reagent/Material | Purpose | Supplier/Grade |
| This compound | Aldehyde component | Synthesis grade |
| Propiolic Acid | Carboxylic acid component | Reagent grade |
| tert-Butyl Isocyanide | Isocyanide component | Reagent grade |
| Dichloromethane (DCM) | Organic solvent | Anhydrous |
| Deionized Water | Aqueous solvent | High purity |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | Reagent grade |
| Silica Gel (230-400 mesh) | Stationary phase for chromatography | Chromatography grade |
| Ethyl Acetate/Hexanes | Mobile phase for chromatography | HPLC grade |
| Glassware | Reaction vessel, separatory funnel, etc. | Standard laboratory glassware, dried |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 10 mL oven-dried, sealed vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the selected carboxylic acid (e.g., propiolic acid, 1.0 eq.), and the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.).
-
Causality Note: Using equimolar amounts of reactants is typical for MCRs to maximize atom economy and minimize side products. The vial is sealed to prevent the evaporation of volatile components.
-
-
Solvent Addition: Add a 1:1 mixture of Dichloromethane (DCM) and Deionized Water to the vial to achieve a suitable concentration (e.g., 0.2 M).
-
Causality Note: A biphasic DCM/H₂O system has been shown to be effective for similar Passerini reactions, promoting the reaction under mild, green conditions.[5]
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
Self-Validation: TLC allows for the visualization of the consumption of starting materials and the formation of the new product spot, ensuring the reaction has gone to completion.
-
-
Work-up: Once the reaction is complete, remove the solvent mixture under reduced pressure (rotary evaporation).
-
Extraction: Redissolve the crude residue in DCM (or Ethyl Acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove unreacted acid) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica-gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure α-acyloxy amide product.
-
Causality Note: Column chromatography is a standard and effective method for separating the desired multicomponent product from any unreacted starting materials or minor byproducts.
-
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[1][14]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (HRMS).[14][15]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester and amide carbonyls.[14]
Conclusion and Future Outlook
The strategic use of this compound in multicomponent reactions like the Passerini, Biginelli, and Hantzsch syntheses offers a highly efficient and versatile route to novel heterocyclic compounds. This approach facilitates the rapid construction of molecular complexity and provides access to diverse chemical libraries essential for modern drug discovery. The resulting quinoline-containing scaffolds are prime candidates for screening against a wide range of biological targets. Future research will likely focus on developing stereoselective versions of these reactions, expanding the scope of compatible reactants, and applying these methodologies to the total synthesis of complex natural products and their analogues.[16]
References
- Passerini reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPkl6a6EZPEot-k1r9mbhSOizrji5YuqPvMJFtM3JaY6tq_8cSHdfTELSlJPoJKBEMboHUVfcu-JPz48S2RCcM1JT7a8d0peY6sT_4Od55GJtdDo-meCdTVZHe1DmjR6hLb0ijqgd9T3iaHQ==]
- Biginelli reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFTakVmwBHcLIUUP874-UU_YOcQ6coB6fvw-b-fT_O7WqlDPfOYouPUR9ag0iDc9HEtRP0bw1Ph_hquoyeCAg2GOFJT7xNzVn_nbne646f4IQrfqSrf5eHMPoCCv0KGv02kHMGHYRjOnir8w==]
- Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhflqZjth0tak_QeA43t74fl3btmxH1qokzaldXyy-1doqJvGs5hS44rlD5gD1PdYeh0nEaml9GbcP4ykwxJF5xw2yxH9cGQC7ddmfJZ52DLvFogRo9RbtNF7WBJdS5SSd]
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtKzA4jIfMNq911tQf-6n2MoUg4F70EPtH3p5hRMmR1vFG6y8bvRrp9GgPQSDT7469mmXFY1tJwKPWx-09vbvUwNgX2ui7bxUjrdmbK4hdEz4Cr_GjWoeXFilSNLPevUb3pGU1YwrcEJsC2tKIhiKiQVib0_Ez6NXQAfp_JrK2NiTvS4fd6jEH4WwTL7CV9WasJg==]
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETJrj5s2mnFF3F4BqaIu_76b9RHrKDg6KhQsy-551oTrMxSS3d0YS6hW5FpuQ-nkH7mCSkgBeSdW7QWcbcqA9nRMH68eu_GGKDtPSUjRAwx8qKaH4UkR0udGMFwOzetZSMI4b8UFuAI3hzxtjTzgwcnxp_ikXlimVBfgfVMvm2i_5nxxaBdIEBCsXP]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNjK8x0jk9eZ7b9CsKkRsavvOjhCUscHl_fdIDUbRRSKTtjMbYDb7Ss2QD8J5ivJ1xsciL236tlRTFNKmrBmYG_lz_Df-cl8jnpUv0Re03dcxLut_Q5-pLMDG5g7hl2unsiC8v8BljVJZWk_U=]
- Biginelli Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGumBk3NGzzdbTL_f2mowgqO2Q-h-JdzGoTYN2l8u3K5joFf3rECivyoHJRRylQOa_X6dOKhqtCa3LW4XI_4IyhuMIK_gwUTtjSKwTuYDfK4TlJDgvPRPdn0uPCItC4qeOvBn5Xy5Qq_8HAg1VFYZf3-V5gI2PBiQrwUJd9ZLHQJ_9_ng==]
- Passerini Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGC_wT9mqFdKcebaOU5HgQwbhYQngMFrbSdRJo1mWPDGbrKTWZCpZvFOrlsNrifSxquCLahuy-giIv798XDOf3y2EF2gvbRB93p0AL2Wwy1L49IJCk4U2rZmhX1XdMFMKnE2LxQSwgR15D0mR9XIJ-ljmBkMTMLCLNsKhZAYgMH10YBw==]
- (PDF) Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-9O6wDiG98EIck5H5MYxqIHq9JNyYVm1_4XQ32oU4SLpCJ68dP7tIFQym7ZnsNj1NB4KR53Za4_bWuWr9pYdfiMYyxuprbZrK7S_HkEvufr5pE7LJwJWbOCNZthPg3N_kI8FLmDyLKMe-MVRy-HYLRYSuiIhWZqYaNVcL-sFTwVzQmjCJc-dij3WdauGdQcR_0UwmXwYTxfXOjIJ7ZndsnkoiLHKfPNXZOaA477rXQFcDVoo=]
- The Passerini Reaction - Organic Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbWShLKTuXEmkPK9ZeAAmEeUfRnIs33sDgXoPtZEPuIkjhrILlPcvChaJ9KAQxlQcSAA8GLZOvPZWM4-VAhDiT2oHTBwQVn36_ArlzFj4tRVSqD3j_ECndwj1qr_U18fOZJu47-Lut_UOq19sKikRgr4kemYesmtk6GNywevg=]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9tdeo33oEA5GyOMfUR81uZ91iVOAfpouuKSpHEFoXXp2WB8LZq_ByH0fxhPN5P4FECGaS9NaceIPRGouqLfrBxnT7_iFtEFYPogcySDO_4r0TOi30lr4f5g-8s8MeLej_mzqkF9RjVwq_Af9YUMeSjTAYF72Ee68l]
- Biginelli Reaction: A Green Perspective - Scilit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6OH-RKAEfuco3lQqK4hzuwmO0RvA0SUeesiCImOc9sXbUYCvUH7ve-r6JkmDMgNO231mnuq5okUNRI6aav4Q8NLj12yU4SGX9vGXPGu3D2GiQO_7mcrW4tqOO0jC9cJXBjuuqTFzrMEuzv5hU1PS-CXr3EErKkxY4k35IcsSO]
- Hantzsch pyridine synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKkZpm2YLSfP01p5dRzGFYqgDpP4EFe0PwgLn4cIFMDeAMiw6dp9GXjBOT0FsKdBXPesB9HsXrX17mfiqCkBLktDOfjSLkM8jhwrmOP4GGzrt8y11SXe7YvFyJXUHOMao9B9elp-2DGRkZjInnCilz8EQtXQ==]
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIZqbBgQIsCDNM1ZLtF3akRJsfeU5nxMGi-ab_MIxOmgxnE40PqvusWnPFnxWNkZzjuwkdS3YMulAxFioklGsiulsG_HOXAUYFcE9OJLE4mpHNNnnBUFboKEf5DyBqunrw1QpteAYKBHMMjnQ=]
- The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications - Chemistry | Illinois. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcED7q05_Q7leyuAIcYokbOrvJDHVjSBkC4gdLNfzOH9AEhSBfeNb7sYUjAqaL-G0V54VdFTjbQmaz22qOgd4ouyi2NEaazHTnuP6o2HYuBtg-x93XGaC95GcCQlKDpBufYz2bGlm5XRJ8LNze_fbse1mAdmU1wj1OEcFJgdJPb0FEkVVQ61XMQPG3pOE48Cf0]
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-FfGKuCG5dlkSSBqZHjMFJjn_zUdSEpUXOvAr0VSNf4diZjW7Ef34SUU4skQE755X_ajNTaXoD4RW2ns603fFacnVG6QJJ2zD91he4TY3jU7EW9c3VBZihS_w78hDTmevHM0HIL37Kz34dig=]
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoECsBFRNCwZZ8dlfe6n9SaF1Kiwr-pj8rdovWurgzXBk5jPSncUGkCGJvswq4NOFn-SBm0nxLhMMU0QZ2PmCuCJWVerochECF-tGDXB721UO-dmVSIg_9zE0Rex5LF9tsPpQ=]
- 1 THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of - Chemistry | Illinois. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG5cx8oHQO-KH86wmftZHLhvGjviz4HEaJEZAP9kToqENWudtbDurmYVuSkL4mfBXv9nCD7nLuFBkPT7vycJntnt8XjDDVLlz9XLFJZC-O8VwxkKiv6igVhIgzQyn7QNbADUzzNGh1BvvMxVm_oDvoY9FD94Y8qL7E8UVQIkvOUbCTaO_0zWT_7HfpXp2O2kZ9twwBblK6Upc=]
- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Xj-1yBvh9-GGpdSm_UL_-nRSaDVowJWiwUiWTkeqeF2QHADopQ1nnAl0enckZFp-BPBc82gSIFy_3JEyD4C9xKc_f0rwtdqIs63wVgY_ZbkihmbwJUlwoXNPWiEuQWfP9Dxpp4z9q3cR0pOpURwev5zS83yI-i_ZqJRc-iNQQki5A19JkaBD-Wx7DUycGgliqQet]
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Beilstein Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb1AC9Un0JSYV7DWw65zPknXHFZXcPFqsA0Vn4c5BzHwvyqtoLJfrAQpfl-bobkrhab8A6xNRwlNpSZNM3yhZ_e5bk9GYiztp4_5r3U07gnHn7d2BCQK3j5r_L2GtosTSA3cVFKyRWNC9tWRK1GTprlO0=]
- (PDF) Highly Selective Organocatalytic Three-Component Reaction of 2-Chloroquinoline-3-carbaldehydes, 6-Aminouracils and Cyclic methylene Active Compounds - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdz1fvg8ZFk1WR1jDzIQNJ2TTriIF6xK5d1t5V2awjIO5WLc38IIzE4-oGzJmlNIDVKUS9z-pCbXc8hToOypojfB-GRVEZ91BR3g170NjudnwcyfbhDYTNvd6QMaDfDt_J2BGDNyIKPqUdCL5qXouU1UNfW1R6Z-7O8At0lD2GuDGuJXPtGyWp4YwTRtzQBFKWs9NdIXBj0nhznGl9DB4nAD-z2Nj_saJnDvaFvIA1yLXkq2rha990_Mk2SjHAN372obcCVuSwDnqR6TxCz0dP2PkW2xUiMiKNCAPpnommegxWeFZcb5h9W4McPphiLpVsCvr17HxXgh6_4TuCzZJsH1k=]
- Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsScWuxfWI2u90OiJ70ws6sX1BUOWTJg19deasyVVy9e8jbQrTLzDRQB83t5LJaE8tDKn8ekfmHtGIsIWYAaYQDz1yUiNn4zyEfLuEMmAqXBAoYE4ktHaRjg7LqyJt4xm8imy9EE2W9lqP1vRQeVUjfxe-hjroN8bIOYE=]
- Multi-Component Reactions in Heterocyclic Chemistry. [URL: https://vertexaisearch.cloud.google.
- Highly selective organocatalytic three-component reaction of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and cyclic methy - Zenodo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdTD-w0rh0RqX-k6O053Skv4zj-XlxrlFI3b_jeiV1Oz751NPyU6WuyxPS6P_xvwDzl6Fh8620Cje_0onjLwBXgejsAv-wv7zhiOri1tTsZ-qg5Wi_j3EzzXXLW9kB6wd5HINAh7H5P0Pao17YDmtaf9PCQgBCdmlQgm3vASDCws89N5CTt1N82YVVDqx8uyu6aUvJg8Dtor8N4gipJOnqzAYKcmxBdF7Vq5ForfDOz0TWGPGglakd2pqW_Ne7QjLGEKKQA0x1WZe_DUr7kIRiToGY4y6F--8Tr9oyjnwd6Y4SDHYjsltEt1fl7cVMhi3-pLoSbug4pOiibE7qpzWKjD5uwta10Tiuq1DJ1cyVD1DXGjvQYg==]
- Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-SOjLZHeeuRvDjVrgk580P0X9U6ZFFU8u01gIfRJJGR7EvfOSpXsTau8CnpDC7KP1529zCQq9SM-x2du7PAHx0WKRFfhu4NNTPBE-XxKdRSBtH0dtIBqlAyEI7HCQXfPYyw==]
- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq2Zr3nyWHdDunPQdaK_bNCIDvFP7KZnqmHWaZVvhIjBT-057-KkuTR69KS_BD7HUTMJk0I_QZf2ALp2GGONzlG2G_4zu3un6vFAUvdhp7rmLsQ88XD7FQvJ7MA8RNYq0OnA==]
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWEd7Iq51MuCrFLDV2XqnY81ZpHItdX_v2YTx5TCEASvFOPxo5I6vbUcCJyWQs-qMZ5axwoPVpu2L_HyxQgNqv8JbhztPVJ2D6c4G61yyzYZrLWCC7JaBtnJd_D3cNiVUDM8o=]
- Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWhMA_j7inE11uGvaW4JfCkvMWnb4F4Vb345HG8nd9PdVFmpIPm-Gl_QP68mIidp76p2YiAe8jOcQ2L6mNHPlmtmS5IXcAkMOgW4e5C4UCxoEWrAX-O7a4EItWlzTajAaYDH96LUj6meSAk52BSVy09kCH-U8oOM=]
- Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6AgX5YVQp7k88II12Nr83oYdy8dmKuoGbQdErjX4gLMwpzkBOmewx4aLrGh0k89QKj1mgbGaoQYehsHgcvYsPjpUS-znuQbfv9xbk5a2dU6j83Ak1KsBh6QB2I07QuYUBhflB9SJNysbUhiyl6WJ8hzkh0cOfDucN-7U_Lxys2x0FZ02EfM4MW_UdZb_Balk=]
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations - OUCI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7KhL-4BkpqNBe1xqMUqjOmqwljLbAL5iCMgwmwXTqf4Sebrzv0A1-gW0SKhA8getw-kyaP-Xau7cJDdCqkhNO1HJQZLpF4tY1MNHlWY07ctztk-r_fCkZDnIeI1hEN1vlUNTKxTc=]
- Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt2Q9boAX3e5y0xGcKN-Y89tJh7i1YrZfxocSo-WKpTZ87VZPwuueQhCtl0CTNgv4YudAVjd9asxIunS9qYvx48nbw5iyql0Kn0vpdPoyK6IQyRKe-B7AJWmMB_YEZnD2D8H4IXbzsK3ul5YFH-X9A1DBlRKVsljTiGLs1J14eLnqMLcn7rR5ocYDZA823Lw5yJJA8ZpCVNk0MeUZG3cV51sMQ9QOQXSA4RQKhkQdvsajQgPoVCoQr_g==]
- A Stereoselective, Multicomponent Catalytic Carbonylative Approach to a New Class of α,β-Unsaturated γ-Lactam Derivatives - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTXC4RBCVcJxBzsNLgIHAHk5w1m7mVC1Dmjvz1YKT2lyFkblBNFdO--FAskau8u4MQQREx0wBL0aI3hmQX95Qifp1AbIHfpiQoRxlB3Tee9thwWZ3sHOahyv8jHYfePb7XOw==]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUpBEFaTKdCCpbpOrFD3IwQ0KIC9nHpd37mNlUARgOeEtLeeAHwo0GLJWLauYGM-ySR7ThNu_Ji7k0hqq8Ve6ANosV6dDW3jM6956dHc5VNFGZU6oGxvhVAoenTbMw-yEQ0gkr9XDpNNgEp-U=]
- (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7sE0qzseKpNHwJa8T4_dlu9wZ_h9AAluXi2kHaqDUxw1Q1gTD9aZH8BTOjv6hZ2GYgM6ZTj5Anq2tT3sCvh3LpDYdEmf4Otv9wajeVQXymp5vp9J81a8dbF9yCqCCBSKj5Y4H1PrQjv6XC9CnC_GJ3kyoELWRGuecIYe1UI2AoRDJlOPeKWVndiJuTnIlwN4scQDzE0N2VxT4AmSqEJbOuCgVbueuaJ_ZOPSywubfhnBsEIdqLDK-4qwk_jkqxuMUkGhm5PgNalBLpcs0sQ4iJSJZvrUoZMynAsl8YOGspUX_6IERaeRC2eLui33RB-W7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scispace.com [scispace.com]
- 13. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
Purification of 5-Chloroquinoline-6-carbaldehyde by Column Chromatography: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the purification of 5-Chloroquinoline-6-carbaldehyde using silica gel column chromatography. Recognizing the importance of high-purity compounds in research and drug development, this document outlines a systematic approach, from the theoretical basis of the separation to detailed, step-by-step experimental procedures. Emphasis is placed on the rationale behind solvent system selection, proper column packing, and fraction analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for obtaining highly pure this compound for their studies.
Introduction: The Significance of Purifying this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of a chlorine atom and a reactive aldehyde group on the quinoline ring makes this compound a versatile precursor for the synthesis of more complex molecules through various chemical transformations such as nucleophilic substitution and condensation reactions.
The purity of this compound is paramount, as impurities can lead to ambiguous biological data, side reactions, and low yields in subsequent synthetic steps. The Vilsmeier-Haack reaction is a common method for the synthesis of chloroquinoline carbaldehydes.[1][2] This reaction can result in impurities such as unreacted starting materials, isomers, and reaction byproducts. Column chromatography is a powerful and widely used technique for the purification of such organic compounds, offering a high degree of separation based on the differential partitioning of components between a stationary phase and a mobile phase.
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective method for this class of compounds.
Principles of Separation
The purification of this compound by column chromatography relies on the principle of adsorption chromatography. The stationary phase, typically silica gel, is a highly polar material. The crude compound is loaded onto the top of the column and eluted with a mobile phase (a solvent or a mixture of solvents).
The separation occurs because the different components of the crude mixture have varying affinities for the stationary phase. This compound, being a moderately polar compound due to the presence of the nitrogen atom, the chlorine atom, and the carbonyl group, will adsorb to the silica gel. By using a mobile phase of appropriate polarity, the compound can be selectively desorbed and eluted from the column. Non-polar impurities will travel down the column faster, while more polar impurities will be retained more strongly on the silica gel.
The key to a successful separation is the selection of an appropriate solvent system for the mobile phase, which is typically optimized using Thin-Layer Chromatography (TLC).
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop a suitable solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.3.[3] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from other components.
Materials for TLC
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Crude this compound
-
A selection of organic solvents (e.g., hexane, ethyl acetate, dichloromethane)
Protocol for TLC Analysis
-
Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.[4]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Calculate the Rf Value: The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Recommended Solvent Systems for TLC
A good starting point for developing a solvent system for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3]
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Observations |
| 9:1 | < 0.2 | Compound is likely to be strongly adsorbed to the silica. |
| 4:1 | ~ 0.3 | Good starting point for column chromatography. |
| 7:3 | ~ 0.4-0.5 | May provide faster elution but potentially less separation. |
| 1:1 | > 0.6 | Compound is likely to elute too quickly with poor separation. |
Note: These are estimated values and should be confirmed experimentally.
Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.
Materials for Column Chromatography
-
Glass chromatography column (e.g., 40 cm length, 4 cm diameter)
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (optimized from TLC, e.g., Hexane:Ethyl Acetate 4:1)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Purification Protocol
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton.
-
Prepare a slurry of silica gel in the initial eluent. For a 4 cm diameter column, approximately 100-120 g of silica gel will be needed.
-
Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude compound in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the column size; for this scale, 20-25 mL fractions are appropriate.
-
Maintain a constant flow of eluent through the column. A gentle pressure can be applied using a pump or an inert gas source if needed (flash chromatography).
-
Continuously monitor the elution process by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the separation.
-
-
Isolation of Pure Product:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, melting point).
-
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). |
| Compound elutes too quickly with impurities | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| Streaking of spots on TLC and poor separation on the column | The compound may be interacting too strongly with the acidic silica gel due to the basic nitrogen of the quinoline ring. | Add a small amount of triethylamine (0.1-1% v/v) to the eluent to neutralize the acidic sites on the silica gel. Re-optimize the solvent system with the added triethylamine using TLC. |
| Cracks or channels in the silica bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
| Low recovery of the purified compound | The compound may be partially soluble in the eluent, leading to broad elution bands. | Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Consider using a gradient elution to sharpen the elution profile. |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
Conclusion
The protocol described in this application note provides a reliable and systematic approach for the purification of this compound by silica gel column chromatography. By carefully optimizing the solvent system using TLC and following the detailed steps for column packing, sample loading, and elution, researchers can obtain this valuable synthetic intermediate in high purity. The troubleshooting guide offers practical solutions to common issues that may arise during the purification process. Adherence to this protocol will enable the consistent production of high-quality this compound, facilitating its use in further research and development endeavors.
References
- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
Sources
Application Note: Strategies for the Recrystallization and Purification of 5-Chloroquinoline-6-carbaldehyde
Abstract
5-Chloroquinoline-6-carbaldehyde is a substituted quinoline derivative of interest in synthetic and medicinal chemistry. As with many multi-step syntheses, the crude product often contains impurities such as starting materials, by-products, and reagents that necessitate a robust purification strategy. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid compounds. This document provides a comprehensive guide for developing a reliable recrystallization protocol for this compound. It outlines the principles of solvent selection based on the molecule's structural features and provides detailed, step-by-step protocols for both single-solvent and binary-solvent systems.
Introduction and Physicochemical Profile
The quinoline scaffold is a prominent heterocyclic motif found in a wide range of pharmacologically active compounds.[1] The introduction of a chlorine atom and a carbaldehyde group, as in this compound, creates a versatile intermediate for further chemical elaboration. The ultimate success of subsequent synthetic steps and the reliability of biological assays depend on the high purity of this starting material. While chromatographic methods are effective, recrystallization is often preferred at scale for its efficiency and ability to yield material of exceptional crystalline quality.
A successful recrystallization hinges on selecting a solvent (or solvent system) in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain either fully soluble or insoluble at all temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO | [2] |
| Molecular Weight | 191.61 g/mol | [2][3] |
| IUPAC Name | This compound | N/A |
| Predicted Polarity | Moderately Polar | Inferred from structure |
| Appearance | Typically a solid (e.g., cream to yellow powder) | Inferred from similar compounds[4][5] |
The structure combines a moderately polar quinoline ring system with a polar aldehyde group and a lipophilic chloro substituent. This balance suggests that solvents of intermediate polarity, such as lower-order alcohols or acetone, are excellent starting points for method development.
Workflow for Recrystallization Method Development
A systematic approach to solvent screening is crucial for efficiently identifying an optimal recrystallization protocol. The following workflow guides the researcher from initial solvent selection to a refined purification method.
Caption: Decision workflow for selecting a recrystallization strategy.
Recommended Recrystallization Protocols
Based on the properties of substituted quinolines and aromatic aldehydes, the following protocols provide robust starting points for the purification of this compound.[1][6]
Protocol 1: Single-Solvent Recrystallization from Ethanol
Rationale: Ethanol is an excellent solvent for many moderately polar organic compounds, including quinoline derivatives.[1] It is relatively non-toxic, has a convenient boiling point (78 °C), and is less volatile than solvents like acetone or dichloromethane, allowing for more controlled crystal growth.
Materials:
-
Crude this compound
-
95% or Absolute Ethanol
-
Erlenmeyer flasks (two sizes)
-
Hotplate/stirrer
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar. Add a small volume of ethanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add ethanol portion-wise, allowing the solution to return to a boil between additions, until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is critical for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a small amount of ethanol in the receiving flask and heat it on the hotplate to ensure the product does not prematurely crystallize in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Causality Note: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even in the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Binary-Solvent Recrystallization (Dichloromethane/Hexane System)
Rationale: This method is ideal when no single solvent provides the required solubility profile. A "good" solvent, in which the compound is highly soluble (Dichloromethane, DCM), is paired with a "poor" solvent, in which the compound is insoluble (Hexane). This combination allows for fine-tuned control over the saturation point. This is a common technique for non-polar or slightly polar compounds.[7]
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Hexanes
-
Erlenmeyer flask
-
Hotplate/stirrer
-
Watch glass
-
Buchner funnel and flask
-
Filter paper
Step-by-Step Methodology:
-
Dissolution: In a fume hood, dissolve the crude solid in the minimum amount of DCM at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, slowly add hexanes dropwise to the solution. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Re-solubilization: Gently warm the solution until it becomes clear again. If it does not become clear, add a drop or two of DCM until it does.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should initiate as the solubility decreases.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the solvent mixture (enriched in hexanes) or pure cold hexanes.
-
Drying: Dry the purified product thoroughly under vacuum.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble and precipitates rapidly. | Add more of the "good" solvent (e.g., DCM) or use a lower-boiling point solvent system. Re-heat the solution and allow it to cool even more slowly. |
| No Crystal Formation | Too much solvent was added. The solution is not supersaturated upon cooling. | Boil off some of the solvent to concentrate the solution and attempt cooling again. For binary systems, add more anti-solvent (e.g., hexanes). Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Low Recovery / Yield | Too much solvent was used. The crystals were washed with solvent that was not cold. The compound has significant solubility even at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. Consider evaporating a portion of the mother liquor to recover a second crop of crystals (which may require separate purity analysis). |
| Colored Impurities Persist | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Conclusion
The purification of this compound can be effectively achieved through systematic recrystallization. By understanding the molecule's physicochemical properties, researchers can intelligently select from single-solvent or binary-solvent systems to develop a robust and scalable purification protocol. The methods detailed in this note, particularly using ethanol or a dichloromethane/hexane mixture, serve as excellent and logically derived starting points for obtaining high-purity material essential for research and development in the chemical and pharmaceutical sciences.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
- Jacobs, W. A., & Heidelberger, M. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2892.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
- Google Patents. (n.d.). The crystallization of quinoline. CN103664892B.
- BenchChem. (2025). physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- PubChem. (n.d.). 5-Chloroquinoline. CID 69458.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Quinolines.
- LabXchange. (2024). Synthesis, Distillation, & Recrystallization.
- Google Patents. (2012). Separation of aromatic aldehydes. US9018421B2.
- Thermo Fisher Scientific. (n.d.). Quinoline-5-carboxaldehyde, 97+% 250 mg.
- Thermo Fisher Scientific. (n.d.). Quinoline-5-carboxaldehyde, 97+% 1 g.
- PubChem. (n.d.). 6-Chloroquinoline-5-carbaldehyde. CID 177323674.
- MDPI. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- ChemicalBook. (2025). 5-Chloro-8-hydroxyquinoline.
- ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
- Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply.
- PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. CID 690958.
- ACS Figshare. (2019). Solid–Liquid Equilibrium of 5‑Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. CID 2817.
Sources
- 1. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]
- 2. 6-Chloroquinoline-5-carbaldehyde | C10H6ClNO | CID 177323674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L19641.MD [thermofisher.com]
- 5. Quinoline-5-carboxaldehyde, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroquinoline-6-carbaldehyde
A Guide for Navigating Synthetic Challenges and Optimizing Yield
Welcome to the technical support center dedicated to the synthesis of 5-Chloroquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and practical solutions for overcoming common hurdles in this specific synthesis, with a primary focus on addressing the critical issue of low reaction yield.
The synthesis of this compound presents a unique regiochemical challenge. The electronic nature of the quinoline ring, influenced by both the heterocyclic nitrogen and the chloro-substituent, complicates the introduction of a formyl group at the C6 position. This guide dissects the underlying chemical principles, proposes viable synthetic strategies, and offers a structured approach to troubleshooting.
Section 1: Troubleshooting Guide - Addressing Low Yield
Low yield in this synthesis is almost invariably linked to a lack of regioselectivity or incomplete reaction. The following section addresses specific issues you might encounter with the two most plausible synthetic routes: Directed ortho-Metalation (DoM) and Vilsmeier-Haack Formylation.
Route A: Directed ortho-Metalation (DoM)
This is the most promising route for achieving high regioselectivity due to the directing effect of the C5-chloro group.[1] However, it requires stringent reaction conditions.
Q1: I performed a Directed ortho-Metalation followed by quenching with DMF, but my primary product is recovered starting material. What went wrong?
A1: This outcome strongly suggests that the initial deprotonation at the C6 position was inefficient. Several factors are critical for a successful lithiation:
-
Base Strength & Stoichiometry: Standard n-BuLi may not be sufficiently basic. sec-BuLi or tert-BuLi are stronger bases and often more effective.[1] Ensure you are using at least one full equivalent of the organolithium reagent. An excess (e.g., 1.1-1.2 equivalents) is often recommended to consume any trace water.
-
Role of Additives: The addition of a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the organolithium aggregates into more reactive monomers and coordinates with the lithium ion, bringing the base into proximity with the target C-H bond and increasing the effective basicity of the reagent.[1]
-
Temperature: The lithiation step must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath). While this may seem counterintuitive, allowing the reaction to warm prematurely can lead to side reactions or decomposition of the thermally unstable lithiated intermediate. Ensure sufficient time (e.g., 1-2 hours) is allowed for the deprotonation to complete at -78 °C before adding the electrophile.
Q2: My DoM reaction produced a complex mixture of byproducts and significant decomposition (dark tarry residue). What is the likely cause?
A2: This points to issues with reaction control and potential side reactions.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous. Any moisture will quench the organolithium reagent and can catalyze side reactions.
-
Temperature Control: Allowing the reaction to warm up, especially after the formation of the lithiated quinoline, can lead to uncontrolled side reactions, including elimination or reaction with the solvent (e.g., THF). The addition of the electrophile (DMF) should also be done at -78 °C.
-
Electrophile Purity: Ensure the N,N-Dimethylformamide (DMF) used for quenching is anhydrous. Water in the DMF will quench the lithiated intermediate before formylation can occur.
Route B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic systems.[2][3] However, for 5-chloroquinoline, it is a less ideal choice due to poor regiocontrol. The Vilsmeier reagent is a relatively large electrophile, and substitution is governed by the complex interplay of steric and electronic effects.
Q1: My Vilsmeier-Haack reaction yielded a mixture of isomers, with the desired 6-carbaldehyde being a minor component. How can I improve the regioselectivity?
A1: This is the principal challenge of using the Vilsmeier-Haack reaction for this substrate. The quinoline nitrogen strongly activates the C2 and C4 positions towards electrophilic attack, while the benzene portion of the ring is generally less reactive. The C5-chloro group is an ortho-, para-director but is also deactivating.
-
Inherent Regioselectivity: The formation of other isomers (e.g., 8-carbaldehyde) is highly probable. The Vilsmeier-Haack reaction is unlikely to ever be highly selective for the C6 position on this scaffold. Therefore, expecting a high yield of a single isomer is unrealistic.
-
Reaction Conditions: While optimization of temperature and solvent can sometimes influence isomeric ratios, the effect is often modest. The fundamental electronic preferences of the ring system dominate. For this specific target, the DoM route is mechanistically superior for achieving the desired regiochemistry.[4]
Q2: My Vilsmeier-Haack reaction is sluggish and gives a low overall conversion, even after prolonged heating.
A2: Low conversion suggests the electrophilicity of the Vilsmeier reagent is insufficient to overcome the deactivating effect of the chloro-substituent on the benzene ring.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent (chloroiminium salt) should be prepared in situ at low temperatures (0-5 °C) by slowly adding phosphorus oxychloride (POCl₃) to anhydrous DMF.[5] Using a freshly prepared reagent is critical for its activity.
-
Reaction Temperature: While the reagent is formed cold, the subsequent formylation step often requires heating (e.g., 80-90 °C) to drive the reaction to completion.[6] Monitor the reaction by TLC to find the optimal balance between reaction time and potential decomposition at elevated temperatures.
-
Stoichiometry: A significant excess of the Vilsmeier reagent (formed from 3-15 equivalents of POCl₃ and DMF relative to the substrate) is often necessary to achieve reasonable conversion.[5]
Section 2: General FAQs
Q: Which synthetic route is recommended for preparing this compound with the highest predictable yield and purity?
A: The Directed ortho-Metalation (DoM) route is the recommended strategy. While it is more technically demanding, requiring anhydrous conditions and cryogenic temperatures, it offers superior control over regioselectivity. The C5-chloro group acts as a reliable directing group for lithiation at the C6 position, which should lead to a cleaner reaction profile and a higher yield of the desired isomer compared to the Vilsmeier-Haack approach.[1][7]
Q: My crude product is an oil that is difficult to purify. What purification strategies are most effective?
A: Oily crude products often contain residual solvent or low-molecular-weight impurities.
-
Aqueous Workup: First, ensure a thorough aqueous workup has been performed. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild base like saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to remove residual water.[8]
-
Flash Column Chromatography: This is the most effective method for purifying both oily and solid crude products and for separating isomers. A gradient elution with a hexane/ethyl acetate system is a good starting point. Monitor fractions closely by TLC.[8]
-
Recrystallization: If the purified product obtained from chromatography is a solid, recrystallization can be used to achieve high purity. Test various solvent systems like ethanol/water or toluene/hexane to find one where the compound is soluble when hot but sparingly soluble when cold.[9]
Section 3: Data & Workflow Visualization
Comparative Analysis of Synthetic Routes
| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Formylation |
| Regioselectivity | High. Directed by the C5-chloro group to the C6 position. | Low. Prone to forming a mixture of isomers. |
| Predicted Yield | Potentially high for the desired isomer. | Low for the desired isomer due to poor selectivity. |
| Reaction Conditions | Stringent: Anhydrous, inert atmosphere, cryogenic (-78 °C). | More lenient: 0 °C for reagent prep, then heating. |
| Key Reagents | Strong base (s-BuLi), TMEDA, anhydrous DMF. | POCl₃, anhydrous DMF. |
| Primary Challenge | Technical execution and sensitivity to air/moisture. | Achieving separation of the desired product from isomers. |
Troubleshooting Workflow: Directed ortho-Metalation
Caption: Decision tree for troubleshooting low yield in the DoM route.
General Synthetic & Purification Workflow
Caption: Recommended workflow from starting material to pure product.
Section 4: Experimental Protocols
Disclaimer: The following are proposed, generalized protocols based on established methodologies for these reaction types. They should be adapted and optimized by the end-user. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Directed ortho-Metalation (DoM)
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Dissolve 5-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Litihiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) via syringe. Then, add sec-butyllithium (1.1 eq, as a solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting dark-colored solution at -78 °C for 1.5 hours.
-
Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via syringe, again maintaining a temperature below -70 °C.
-
Warm-up: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, add water, and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 5% to 30% ethyl acetate in hexane).
Protocol 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (10 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (12 eq) dropwise with vigorous stirring, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.[5]
-
Substrate Addition: To this pre-formed reagent, add a solution of 5-chloroquinoline (1.0 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution to a pH of 8-9 with a cold aqueous sodium hydroxide or sodium carbonate solution. Extract the product three times with ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the desired 6-carbaldehyde from other isomers.
References
- Spletstoser, J. T., et al. (2007). J. Am. Chem. Soc., 129, 3408.
- Cambridge University Press. Reissert Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- ResearchGate. Reissert reaction (aldehyde synthesis) | Request PDF.
- Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr.
- Baran Lab. Directed Metalation: A Survival Guide.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ResearchGate. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
- ResearchGate. Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to....
- Abdel-Wahab, B. F., et al.
- Wikipedia. Reissert reaction.
- Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction?.
- Chem-Station. (2015). Directed Ortho Metalation.
- Ruchirawat, S., et al.
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- RSC Publishing.
- Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Hindawi.
- Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- Asian Journal of Green Chemistry. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
Sources
- 1. baranlab.org [baranlab.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formylation of 5-Chloroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of 5-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. We will focus primarily on the Vilsmeier-Haack reaction, the most prevalent method for this transformation, providing in-depth troubleshooting advice and validated protocols to enhance your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the formylation of 5-chloroquinoline.
Question 1: My reaction mixture has turned into a dark, intractable tar. What happened and can I salvage my product?
Answer: This is a very common issue, often resulting from polymerization or decomposition of the starting material and intermediates under the harsh acidic conditions of the reaction.[1][2]
-
Causality: The Vilsmeier-Haack reaction is highly exothermic and employs a strong Lewis acid (POCl₃) and heat.[3] 5-Chloroquinoline, while moderately deactivated by the chloro-substituent, is still an electron-rich heterocycle susceptible to uncontrolled polymerization at elevated temperatures or with prolonged reaction times.[1] Localized hotspots due to poor stirring can initiate this process.
-
Troubleshooting & Prevention:
-
Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) should be performed at 0°C. Add the 5-chloroquinoline solution slowly while maintaining a low temperature before gradually heating. Avoid temperatures exceeding the minimum required for a reasonable reaction rate.[4] Monitor the internal temperature closely, especially during scale-up.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is consumed or the product spot ceases to intensify, the reaction should be quenched promptly to prevent over-reaction and degradation.[5]
-
Moderators: While less common than in Skraup syntheses, ensuring efficient heat dissipation through good stirring is critical to prevent localized charring.[1]
-
-
Salvage Strategy: Salvaging the product from a tarry mixture is difficult. If some product has formed, you can attempt to quench the entire mixture in a large volume of ice water, neutralize it carefully, and perform an extensive extraction with a robust organic solvent like dichloromethane. The crude extract will likely require purification by column chromatography.
Question 2: My TLC shows multiple product spots, and the yield of the desired 5-chloroquinoline-6-carbaldehyde is low. What are the likely side products?
Answer: The formation of multiple spots indicates a lack of selectivity, which can arise from several side reactions.
-
Probable Side Products:
-
Regioisomers: While formylation is electronically and sterically directed to the 6-position (para to the activating nitrogen and meta to the deactivating chlorine), small amounts of other isomers (e.g., 5-chloroquinoline-8-carbaldehyde) can form, especially if the reaction is forced with high temperatures.
-
Unreacted Starting Material: Incomplete reaction is a common cause of low yield. This can be due to insufficient reagent, low temperature, or short reaction time.
-
Di-formylated Products: Although less common on a deactivated ring, forcing conditions could potentially lead to the introduction of a second aldehyde group.[6]
-
Hydrolysis Intermediates: The final step of the workup is the hydrolysis of an iminium salt intermediate.[7][8] Incomplete hydrolysis can leave this intermediate as an impurity.
-
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess (typically 1.2 to 1.5 equivalents) of the Vilsmeier reagent to ensure complete conversion of the starting material without promoting di-formylation.
-
Optimize Temperature: Run a temperature screen (e.g., 60°C, 70°C, 80°C) to find the optimal balance between reaction rate and selectivity.[9] The lowest temperature that gives a clean conversion is ideal.
-
Ensure Complete Hydrolysis: After the reaction, quench by pouring the mixture onto a large amount of crushed ice. Stir vigorously to ensure the complete hydrolysis of the iminium intermediate to the aldehyde.[10]
-
Question 3: I am struggling with the workup. My product seems to be staying in the aqueous layer after neutralization.
Answer: This is a critical issue related to the basicity of the quinoline nitrogen.
-
Causality: The reaction generates a significant amount of acid. This acid protonates the nitrogen atom of the 5-chloroquinoline product, forming a quinolinium salt.[10] This salt is highly soluble in the aqueous layer and will not be extracted by organic solvents.
-
Solution:
-
Careful Basification: After quenching on ice, you must neutralize the acidic solution. Slowly add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution with vigorous stirring and cooling.[5]
-
Monitor pH: Use pH paper or a pH meter to ensure the solution reaches a pH of 7-8.[11] This deprotonates the quinolinium salt, precipitating the free base product, which can then be extracted.
-
Avoid Excessively Strong Base: While basification is necessary, raising the pH to extremes (e.g., pH 14) can sometimes promote side reactions like the Cannizzaro reaction if any diformyl byproducts are present.[5][10] Neutral to slightly basic conditions are often optimal.[10]
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark Tar/Polymer Formation | Reaction temperature too high; Prolonged reaction time; Poor stirring.[1][5] | Maintain lowest effective temperature; Monitor reaction by TLC and quench promptly; Ensure efficient stirring.[4][5] |
| Low Yield/Low Conversion | Insufficient Vilsmeier reagent; Temperature too low; Reaction time too short.[12] | Use 1.2-1.5 eq. of Vilsmeier reagent; Optimize temperature and time based on TLC monitoring. |
| Multiple Product Spots (Isomers) | High reaction temperature forcing non-selective formylation. | Run the reaction at a lower temperature to favor the thermodynamically preferred product. |
| Product Lost in Aqueous Layer | Incomplete neutralization; Product remains as a protonated, water-soluble salt.[10] | Carefully basify the quenched reaction mixture to pH 7-8 with NaOH or NaHCO₃ before extraction.[5][11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction on 5-chloroquinoline?
A1: The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[8][13] Second, the electron-rich quinoline ring acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. This attack preferentially occurs at the C-6 position. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[7][9]
Q2: Why does formylation occur at the 6-position?
A2: The regioselectivity is a result of the combined electronic effects of the quinoline ring system and the chloro-substituent. The bicyclic system is activated towards electrophilic attack on the benzene ring portion. The nitrogen atom directs electrophiles to the 6- and 8-positions. However, the 5-chloro group is deactivating and meta-directing, which disfavors attack at the 6-position but strongly disfavors attack at the 8-position. The combination of these factors, along with steric hindrance at the peri-position (C-8), makes the C-6 position the most favorable site for substitution.
Q3: How can I effectively purify the crude this compound?
A3: Purification typically involves one or both of the following methods:
-
Recrystallization: This is the preferred method if the crude product is relatively clean. A suitable solvent system might be an ethyl acetate/hexane mixture, where the product is soluble in the hot solvent and precipitates upon cooling.[5][14]
-
Column Chromatography: For mixtures containing significant impurities or regioisomers, column chromatography on silica gel is necessary.[15] A gradient elution with a solvent system like hexane and ethyl acetate is effective for separating the desired product from less polar starting material and more polar byproducts.[5][14]
Visualizing the Chemistry
Reaction Pathway and Side Products
The following diagrams illustrate the intended reaction and potential pitfalls.
Caption: A logical workflow for troubleshooting formylation issues.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Chloroquinoline
This protocol provides a robust starting point. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
5-Chloroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 5-chloroquinoline (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 65-70°C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice (approx. 10-fold the reaction volume). Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate may form. Continue stirring for 30 minutes to ensure complete hydrolysis.
-
Neutralization: Cool the beaker in an ice bath. Slowly add saturated NaHCO₃ solution or 1M NaOH dropwise with constant stirring until the pH of the mixture is between 7 and 8. [5][11]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford the pure this compound. [5][14]
References
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Troubleshooting side reactions during the formyl
- Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields - Benchchem.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Vilsmeier-Haack Reaction - NROChemistry.
- Technical Support Center: Troubleshooting Low Conversion R
- Reimer–Tiemann reaction - Wikipedia.
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide - Benchchem.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Reimer–Tiemann reaction - L.S.College, Muzaffarpur.
- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry.
- 5-Chloro-8-hydroxyquinoline synthesis - ChemicalBook.
- Reimer-Tiemann reaction - chemeurope.com.
- Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde - Benchchem.
- the reimer-tiemann reaction - Sciencemadness.org.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar.
- Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
- methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.
- Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - P
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR).
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI.
- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the V-H Synthesis of Quinolines
Welcome to the dedicated technical support guide for the Vilsmeier-Haack (V-H) synthesis of quinolines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to facilitate the successful synthesis of your target quinoline derivatives.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a systematic approach to diagnosing and resolving issues that may arise during the Vilsmeier-Haack synthesis of quinolines.
Issue 1: Low to No Yield of the Desired Quinolone Product
A diminished or complete lack of product is a frequent challenge, often stemming from several critical factors.
Question: My Vilsmeier-Haack reaction is resulting in a very low yield or has failed entirely. What are the potential causes, and how can I improve the outcome?
Answer: Low or nonexistent yields in a Vilsmeier-Haack reaction can be attributed to several factors, ranging from reagent quality to the intrinsic reactivity of your substrate. A systematic troubleshooting approach is recommended.
Probable Causes & Recommended Actions:
-
Reagent Quality and Stoichiometry: The success of the reaction is highly dependent on the efficient in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1][2].
-
Action: Always use fresh, anhydrous DMF. The presence of moisture or dimethylamine impurities from degraded DMF can consume the Vilsmeier reagent and hinder the reaction[1]. Ensure that the POCl₃ is also fresh and has been stored under anhydrous conditions.
-
Action: The molar ratio of POCl₃ to the substrate is a critical parameter. A significant excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Optimization studies have demonstrated that a high molar ratio of POCl₃ to the acetanilide substrate can substantially enhance yields[3].
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, the electronic properties of the starting acetanilide are paramount.
-
Action: Substrates bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) will exhibit significantly reduced reactivity and may not proceed to the desired quinoline. In such cases, consider alternative synthetic routes or modifications to the substrate to introduce electron-donating groups.
-
Action: Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring of the acetanilide will activate it towards electrophilic attack, generally leading to higher yields and shorter reaction times[4]. The position of these activating groups is also crucial, with meta-substitution often favoring cyclization[4].
-
-
Reaction Conditions: Temperature and reaction time are critical variables that must be optimized for each specific substrate.
-
Action: For highly reactive acetanilides, the reaction may proceed at room temperature or with gentle heating (e.g., 60-80°C)[5]. However, less reactive substrates often require higher temperatures, typically in the range of 80-90°C, to facilitate cyclization[3][6]. Be aware that excessively high temperatures can lead to decomposition and the formation of tarry byproducts[1][3].
-
Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Reaction times can vary significantly, from a few hours to overnight, depending on the substrate's reactivity[1][7].
-
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical final step.
-
Action: The standard work-up involves carefully pouring the reaction mixture onto crushed ice with vigorous stirring[3][6]. This step quenches the reaction and initiates the hydrolysis of the iminium intermediate. Pouring the hot reaction mixture directly onto ice can often facilitate the precipitation of the product[8].
-
Action: Proper neutralization is essential. After quenching, the acidic mixture should be neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of approximately 7 to facilitate the complete hydrolysis and precipitation of the quinoline aldehyde[3][6].
-
Issue 2: Formation of Side Products and Impurities
The appearance of unexpected spots on a TLC plate or difficulties in purification often indicate the formation of side products.
Question: My final product is impure, and I suspect the formation of side products. What are the common impurities, and how can I avoid them?
Answer: Side reactions can complicate the purification process and reduce the overall yield. Understanding the potential side reactions is key to minimizing their formation.
Probable Causes & Recommended Actions:
-
Diformylation: In some instances, particularly with highly activated substrates, diformylation can occur, leading to the introduction of a second formyl group.
-
Action: To minimize diformylation, employ milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a smaller excess may also be beneficial[1].
-
-
Reaction with Nucleophilic Functional Groups: If the substrate contains nucleophilic functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, these can compete with the desired aromatic formylation.
-
Action: Protect sensitive functional groups prior to performing the Vilsmeier-Haack reaction. Common protecting groups for hydroxyls include acetyl or silyl ethers, while amines can be protected as amides or carbamates[1].
-
-
Formation of Formamidines: With strongly deactivated acetanilides, the reaction may stall at the formation of a formamidine instead of proceeding to the cyclized quinoline.
-
Thermal Decomposition: As mentioned previously, high temperatures and prolonged reaction times can lead to the formation of dark, polymeric, or tarry side products[3].
-
Action: Careful monitoring of the reaction by TLC is crucial to avoid overheating or extending the reaction time unnecessarily.
-
Purification Strategies:
-
Recrystallization: This should be the first line of approach for purifying the crude product. A suitable solvent system, such as ethyl acetate or ethanol, can often effectively remove minor impurities[3][6].
-
Column Chromatography: If recrystallization proves insufficient, column chromatography using a silica gel stationary phase and a solvent system like ethyl acetate/hexane is a reliable method for separating the desired quinoline from side products[3][9].
Issue 3: Regioselectivity Concerns
Controlling the position of formylation and cyclization is a key aspect of the Vilsmeier-Haack synthesis of quinolines.
Question: I am observing the formation of an unexpected regioisomer, or the regioselectivity of my reaction is poor. How can I control the regiochemical outcome?
Answer: The regioselectivity of the Vilsmeier-Haack reaction is primarily governed by the electronic and steric effects of the substituents on the starting acetanilide.
Key Controlling Factors:
-
Electronic Effects:
-
Electron-Donating Groups (EDGs): EDGs such as alkoxy (-OR) and alkyl (-R) groups direct the electrophilic Vilsmeier reagent to the ortho and para positions relative to themselves. In the context of quinoline synthesis from acetanilides, an EDG at the meta position of the aniline ring generally facilitates cyclization and leads to a higher yield of the corresponding quinoline[4].
-
Electron-Withdrawing Groups (EWGs): EWGs like nitro (-NO₂) and cyano (-CN) groups deactivate the aromatic ring towards electrophilic substitution, making the reaction more challenging. If the reaction does proceed, formylation will occur at the positions least deactivated by the EWG.
-
-
Steric Hindrance: The bulky nature of the Vilsmeier reagent can influence the site of attack, with formylation being favored at the less sterically hindered position.
Predictive Visualization of Regioselectivity:
Caption: Influence of substituents on the Vilsmeier-Haack reaction outcome.
II. Frequently Asked Questions (FAQs)
This section addresses broader conceptual and practical questions related to the Vilsmeier-Haack synthesis of quinolines.
Q1: What is the Vilsmeier reagent, and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, which is the key electrophile in the reaction. It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃)[2][10][11]. The reaction involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, followed by elimination to form the electrophilic iminium species[10][11].
Q2: Can the Vilsmeier-Haack reaction be used for substrates other than acetanilides to synthesize quinolines?
A2: While the cyclization of N-arylacetamides is a common and effective method for synthesizing 2-chloro-3-formylquinolines, the Vilsmeier-Haack reaction can also be applied to other precursors. For instance, enolizable ketones can undergo Vilsmeier-Haack haloformylation to produce quinolines[5]. The specific substrate scope will depend on the desired substitution pattern of the final quinoline product.
Q3: Are there any safety concerns associated with the Vilsmeier-Haack reaction?
A3: Yes, there are important safety considerations. Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The formation of the Vilsmeier reagent itself can be exothermic, and for larger-scale reactions, this can pose a thermal hazard[12]. Therefore, careful control of the addition rate and temperature is crucial, especially during the initial stages of the reaction.
Q4: What are some common variations of the Vilsmeier-Haack reagent?
A4: While the DMF/POCl₃ system is the most prevalent, other reagents can be used to generate the Vilsmeier reagent. For example, thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃[13]. Additionally, other substituted formamides can be employed to introduce different acyl groups, although formylation is the most common application[10].
III. Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline
This protocol provides a detailed, step-by-step methodology for a representative Vilsmeier-Haack synthesis of a substituted quinoline.
Materials:
-
m-Methoxyacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice-salt bath
-
Heating mantle
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C[6].
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5°C to ensure the complete formation of the Vilsmeier reagent[1].
-
-
Reaction with Acetanilide:
-
Dissolve m-methoxyacetanilide (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the acetanilide solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture in a heating mantle to 80-90°C for 4-10 hours. The reaction progress should be monitored by TLC[6].
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the hot reaction mixture onto the crushed ice with vigorous stirring[6][8].
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form[6].
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate[6].
-
If necessary, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be performed to obtain the pure 2-chloro-3-formyl-6-methoxyquinoline.
-
Workflow Visualization:
Caption: Experimental workflow for the Vilsmeier-Haack quinoline synthesis.
IV. References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B.
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]
-
Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180.
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2004). ResearchGate.
-
Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). ResearchGate.
-
BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. BenchChem.
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (2010). PubMed.
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020). ResearchGate.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
-
Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. (2019). ResearchGate.
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2020). ResearchGate.
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit.
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies.
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available at: [Link]
-
Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Improving the Regioselectivity of Quinoline Formylation
Welcome to the technical support center dedicated to the nuanced challenge of regioselective quinoline formylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter issues with controlling the site of formylation on the quinoline scaffold. As a core structure in numerous pharmaceuticals and functional materials, the precise installation of a formyl group is a critical step that often dictates the success of a synthetic campaign.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My Vilsmeier-Haack reaction on a substituted quinoline is resulting in a low yield or failing completely. What are the likely causes?
A1: This is a frequent issue that typically points to problems with either the Vilsmeier reagent itself or the reactivity of your quinoline substrate.
Causality Analysis: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that relies on the in situ formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] Its success is contingent on both the potency of the electrophile and the nucleophilicity of the quinoline ring.
Troubleshooting Steps:
-
Reagent Quality is Paramount:
-
Action: Always use fresh, anhydrous N,N-dimethylformamide (DMF). Older bottles of DMF can absorb water and degrade to form dimethylamine, which consumes the Vilsmeier reagent.[3]
-
Action: Ensure your POCl₃ is fresh and has been stored under inert, anhydrous conditions. Hydrolyzed POCl₃ is ineffective.
-
-
Stoichiometry and Reagent Formation:
-
Action: Form the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5°C before adding your substrate. This exothermic process must be controlled to ensure efficient reagent formation.[5]
-
Action: An excess of the Vilsmeier reagent is often necessary. A molar ratio of 12 equivalents of POCl₃ to the substrate has been reported as optimal in related syntheses.[5] If you are experiencing low yields, consider increasing the equivalents of both DMF and POCl₃.
-
-
Substrate Reactivity:
-
Action: The Vilsmeier reagent is a relatively mild electrophile and reacts best with electron-rich aromatic systems.[4] If your quinoline possesses strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ on the benzene ring, the substrate may be too deactivated for the reaction to proceed efficiently. In such cases, a more forceful formylation method or a different synthetic strategy may be required.
-
Q2: I am attempting to formylate 8-hydroxyquinoline and obtaining a mixture of the C5 and C7 isomers. How can I improve selectivity for the C5-formyl product?
A2: This is a classic regioselectivity challenge governed by the powerful ortho-directing effect of the hydroxyl group. While a mixture is common, reaction conditions can be tuned to favor one isomer.
Causality Analysis: In electrophilic substitutions on 8-hydroxyquinoline, the hydroxyl group is a potent activating, ortho-, para-directing group. Since the para- position (C6) is less favored electronically, the attack occurs at the ortho- positions: C7 and C5. The C5 position is generally more electronically favored for electrophilic attack on the quinoline ring system.[6][7] However, the C7 position is also activated, leading to mixtures.
Troubleshooting Steps:
-
Choice of Formylation Method:
-
The Reimer-Tiemann Reaction: This method is often preferred for the ortho-formylation of phenols and their derivatives.[8][9] It has been reported to provide the C5-aldehyde in higher yields (e.g., 38%) compared to the C7-aldehyde (10%).[6] The mechanism involves an electrophilic dichlorocarbene, which coordinates with the phenoxide, favoring attack at the more accessible ortho- position.[9]
-
Vilsmeier-Haack and Duff Reactions: These can also be used, but may produce different isomer ratios. Comparing methods is a valid optimization strategy.[6]
-
-
Temperature and Reaction Time:
-
Action: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable C5 product.
-
Action: Monitor the reaction closely by TLC or LC-MS. Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to isomerization or the formation of undesired byproducts.
-
-
Solvent Effects:
Q3: My formylation reaction is producing a significant amount of black, tarry polymer. How can I prevent this?
A3: Tar formation is a common consequence of harsh reaction conditions, particularly in acid-catalyzed syntheses like the Skraup or Doebner-von Miller quinoline syntheses, and can also occur during formylation of sensitive substrates.[11]
Causality Analysis: Polymerization occurs when reactants, intermediates, or products undergo undesired self-condensation or decomposition reactions. This is often accelerated by high temperatures and strong acidic conditions.[10][11]
Troubleshooting Steps:
-
Temperature Control:
-
Controlled Reagent Addition:
-
Action: Add the catalyst or the most reactive reagent (e.g., concentrated acid, formylating agent) slowly and with efficient cooling. This keeps the concentration of highly reactive species low at any given moment, minimizing side reactions.[11]
-
-
Use of a Moderator (for specific reactions):
-
Action: In notoriously vigorous reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce tar formation.[11] While not a formylation reaction itself, the principle of moderating reactivity is transferable.
-
-
Protecting Groups:
-
Action: If your quinoline contains sensitive functional groups (e.g., amines, phenols) that are not the target of the formylation, consider protecting them. This prevents them from participating in polymerization pathways.[3]
-
Frequently Asked Questions (FAQs)
Q: What are the fundamental principles governing regioselectivity in the electrophilic formylation of quinoline?
A: The regioselectivity is a delicate interplay between electronic effects and steric hindrance.[12][13]
-
Electronic Effects: The quinoline ring system is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring.[14] Electrophilic substitution, such as formylation, is therefore overwhelmingly favored on the benzene portion. Within the benzene ring, positions C5 and C8 are the most activated towards electrophilic attack, followed by C6 and C7.[7] The pyridine ring is generally deactivated and will only react under forcing conditions or with specific catalytic activation.
-
Steric Hindrance: Bulky substituents on the quinoline ring can physically block an approaching electrophile from one of the electronically favored positions, thereby directing the reaction to a less hindered site. For example, a large group at C4 may hinder attack at C5, potentially favoring formylation at C8 or C6.
Caption: Factors influencing quinoline formylation regioselectivity.
Q: How do different formylation methods compare in terms of typical regioselectivity on quinolines?
A: The choice of method is critical as the nature of the electrophile varies significantly, leading to different regiochemical outcomes.
| Method | Reagents | Typical Substrate Requirement | Common Regioselectivity on Unactivated Quinolines |
| Vilsmeier-Haack | DMF, POCl₃ (or other halogenating agent) | Electron-rich aromatics/heterocycles.[4] | Prefers the electron-rich benzene ring (C5/C8). Can also be used in cyclization to build the ring with high regiocontrol.[5] |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Phenols (e.g., 8-hydroxyquinoline).[8][9] | Highly ortho-selective to the hydroxyl group. For 8-hydroxyquinoline, yields a mixture of C5 and C7 aldehydes.[6] |
| Gattermann | HCN/HCl, Lewis Acid (or Zn(CN)₂) | Activated aromatics, phenols, some heterocycles.[15][16] | Follows general electrophilic substitution rules (C5/C8), but often less efficient on quinoline itself without strong activating groups. |
| Gattermann-Koch | CO/HCl, Lewis Acid, CuCl (co-catalyst) | Alkylbenzenes. Not applicable to phenols.[15][17] | Generally not suitable for direct formylation of simple quinolines. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Activated aromatics, especially phenols.[6][10] | Ortho-selective to activating groups. Can lead to di-formylation if both ortho positions are free.[10] |
Q: Can I avoid regioselectivity issues by constructing the quinoline ring with the formyl group already in place?
A: Absolutely. This is often the most elegant and reliable strategy. The Vilsmeier-Haack reaction can be used not just for formylation, but for the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines with excellent regiocontrol.[5] The final position of substituents on the quinoline ring is dictated by the substitution pattern of the starting aniline. This approach builds in the desired functionality from the start, bypassing the challenges of direct C-H formylation on the pre-formed heterocycle.
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Cyclization
This protocol describes the synthesis of a substituted 2-chloro-3-formylquinoline from an N-arylacetamide, providing absolute control over the substituent placement.[5]
Caption: Workflow for Vilsmeier-Haack quinoline synthesis.
Materials:
-
Substituted N-arylacetamide (1 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled (12 equivalents)[5]
-
Ice, deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF. Cool the flask in an ice-salt bath to 0°C.
-
Slowly add POCl₃ (12 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not rise above 5°C.[5] Stir the resulting pale-yellow solution for 30 minutes at 0°C.
-
Reaction: Dissolve the N-arylacetamide (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Maintain this temperature for 4-10 hours, monitoring the reaction's progress by TLC.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. A precipitate should form.
-
Isolation and Purification: Stir the slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-chloro-3-formylquinoline derivative.
References
- Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. Organometallics - ACS Publications.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances.
- Selective C H functionalization of quinolines. a) State of the art in... ResearchGate.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
- Heterogeneous GoldCatalyzed Selective Reductive Transformation of Quinolines with Formic Acid. ChemCatChem.
- Synthesis of quinolines. Organic Chemistry Portal.
- Gattermann reaction. Wikipedia.
- Gattermann Koch Reaction Mechanism. BYJU'S.
- Cobalt-Polypyrrole/Melamine-Derived Co-N@NC Catalysts for Efficient Base-Free Formic Acid Dehydrogenation and Formylation of Quinolines through Transfer Hydrogenation. ResearchGate.
- Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to... ResearchGate.
- Reimer-Tiemann Formylation. SynArchive.
- Reimer–Tiemann reaction. Wikipedia.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances.
- Plausible mechanism for C5, C8 and C3 arylation of quinolones. ResearchGate.
- A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies.
- Reimer Tiemann Reaction Mechanism. YouTube.
- Regioselective C2-Heteroarylation of Quinoline N-Oxides with Thiophenes. MDPI.
- Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube.
- Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology (RSC Publishing).
- Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions. ResearchGate.
- The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. YouTube.
- Supporting Information C3-Selective C-H Thiolation of Quinolines via an N- Arylmethyl Activation Strategy. chemrxiv.org.
- Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
- Microwave-assisted one-pot synthesis of steroid-quinoline hybrids and an evaluation of their antiproliferative activities on gynecological cancer cell lines. ResearchGate.
- Formylation of 8-hydroxyquinoline (1c). ResearchGate.
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Communications Chemistry.
- The Reimer-Tiemann Reaction. Chemical Reviews - ACS Publications.
- Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed.
- Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer. ChemRxiv.
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. SpringerLink.
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.
- 24 questions with answers in QUINOLINES. ResearchGate.
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. synarchive.com [synarchive.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. byjus.com [byjus.com]
Technical Support Center: Purification of 5-Chloroquinoline-6-carbaldehyde
Welcome to the technical support center for the purification of 5-Chloroquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your target compound.
Introduction to Purification Challenges
This compound, like many heterocyclic aldehydes, presents a unique set of purification challenges. Its synthesis, often accomplished via the Vilsmeier-Haack reaction, can result in a crude product containing a variety of impurities.[1][2] These may include unreacted starting materials, residual Vilsmeier reagents, and structurally similar side-products. The presence of a basic quinoline nitrogen and a reactive aldehyde group further complicates purification, as the compound can be sensitive to the purification conditions themselves.[3][4]
This guide will address these challenges systematically, providing you with the knowledge to diagnose and resolve common purification issues, ultimately leading to a highly pure final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How can I handle this before attempting column chromatography or recrystallization?
A1: An oily or tarry crude product often indicates the presence of residual acidic impurities from the synthesis, such as phosphorus-based byproducts from the Vilsmeier-Haack reaction. An initial aqueous workup is highly recommended.[5]
-
Causality: The Vilsmeier-Haack reaction is quenched with water, which hydrolyzes the intermediate iminium salt to the aldehyde.[1] This process can leave acidic residues. The basic nitrogen on the quinoline ring can form salts with these acids, leading to an ionic, non-crystalline material.
-
Solution:
-
Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove acidic impurities.[5]
-
Follow with a brine wash to remove any remaining aqueous residues.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a solid or a less oily residue that is more amenable to further purification.
-
Q2: I'm seeing significant streaking or tailing of my product spot on the TLC plate and during column chromatography. What's causing this and how can I fix it?
A2: Streaking is a common issue when purifying basic compounds like quinolines on silica gel.[3]
-
Causality: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and band broadening, resulting in streaking.[3]
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[4] This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
Switch the Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[3]
-
Optimize Loading: Overloading the column can also cause streaking. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations.[3]
-
Q3: My compound appears to be decomposing on the silica gel column. How can I prevent this?
A3: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to degradation or side reactions.[4]
-
Causality: The acidic environment of the silica gel can catalyze reactions of the aldehyde group, such as acetal formation if an alcohol is used as a solvent, or other acid-catalyzed degradation pathways.
-
Solutions:
-
Neutralize the Stationary Phase: As with streaking, adding triethylamine to the eluent can mitigate acid-catalyzed decomposition.[3]
-
Minimize Contact Time: Use flash column chromatography with applied pressure to reduce the amount of time your compound spends on the column.[3]
-
Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room.[3]
-
Alternative Purification Methods: If decomposition remains a significant issue, recrystallization may be a better option.
-
Frequently Asked Questions (FAQs)
Q: What is the best general approach for purifying this compound?
A: For a grossly impure sample, a two-step approach is often most effective: first, perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified material to obtain a highly pure, crystalline product.[6]
Q: How do I choose an appropriate solvent system for column chromatography?
A: The ideal eluent system should provide good separation of your target compound from its impurities on a TLC plate, with an Rf value for the desired compound of approximately 0.2-0.3.[7] A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] You can systematically increase the proportion of ethyl acetate to increase the polarity of the eluent.
Q: How can I visualize this compound on a TLC plate?
A: Due to the aromatic quinoline core, the compound should be visible under UV light (254 nm).[6] For further visualization, you can use a potassium permanganate stain, which reacts with the aldehyde group to produce a yellow spot on a purple background.[3]
Q: What are some good starting solvents to screen for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is soluble when hot and insoluble when cold.[6] For chloroquinoline carbaldehydes, common solvents to try include ethyl acetate, ethanol, toluene, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[6][8] It is crucial to test the solubility of your crude product in small amounts of various solvents to find the optimal one.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general workflow. The specific eluent system should be optimized for your crude material using TLC analysis first.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Aim for an eluent system that gives your product an Rf of ~0.25, with good separation from impurities. If streaking is observed, add 0.1% triethylamine to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.[3]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column with a pipette.
-
-
Elution:
-
Begin elution with the low-polarity solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30% ethyl acetate.[5]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different potential recrystallization solvent (e.g., ethyl acetate, ethanol, toluene) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes that did not show room temperature solubility to the boiling point of the solvent. A good solvent will dissolve the compound when hot.[9]
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.[5]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Further cooling in an ice bath can promote more complete crystallization.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.
-
Data Presentation
Table 1: Representative Solvent Systems for Chromatography of Chloroquinoline Aldehydes
| Stationary Phase | Eluent System (v/v) | Target Rf | Notes |
| Silica Gel | Hexane:Ethyl Acetate (Gradient) | ~0.2-0.3 | A good starting point for method development.[5] |
| Silica Gel with 0.1% Triethylamine | Hexane:Ethyl Acetate (Gradient) | ~0.2-0.3 | Recommended to prevent streaking and decomposition.[3] |
| Neutral Alumina | Dichloromethane:Methanol (Gradient) | ~0.3-0.4 | An alternative for strongly basic compounds.[3] |
Visualization of Workflows
Purification Decision Workflow
Caption: A decision-making workflow for the purification of this compound.
Impurity Formation and Removal Pathway
Caption: Impurity formation during synthesis and their removal by various purification techniques.
References
- BenchChem. (2025).
- El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6436–6476.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Columbia University. (n.d.). Column chromatography.
- PubChem. (n.d.). 5-Chloroquinoline.
- Ali, M. M., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40B(6), 578-581.
- PubChem. (n.d.). 6-Chloroquinoline-5-carbaldehyde.
- Berthod, A., et al. (1996). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloroisoquinoline-1-carbaldehyde: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.
- Wikipedia. (2023, December 10). Vilsmeier–Haack reaction.
- Singh, P., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- BenchChem. (n.d.). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
- MDPI. (2022). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. Molecules, 27(19), 6523.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.
- Szeliga, J., et al. (2022).
- Wellesley College. (n.d.). Lab 1-Recrystallization Lab.
- The Royal Society of Chemistry. (2015). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 5(101), 83267-83275.
- El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6436–6476.
- Beilstein Journal of Organic Chemistry. (2014). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 10, 1888-1896.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- ResearchGate. (2025, August 6). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
Technical Support Center: Purification of Crude 5-Chloroquinoline-6-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloroquinoline-6-carbaldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, particularly after its synthesis via the Vilsmeier-Haack reaction.
Introduction to Purification Challenges
This compound is a valuable intermediate in medicinal chemistry. Its synthesis, commonly achieved through the Vilsmeier-Haack formylation of a suitable acetanilide precursor, often yields a crude product containing various impurities.[1] These can include unreacted starting materials, residual Vilsmeier-Haack reagents (DMF and POCl₃) and their byproducts, as well as products from side reactions.[2][3] The presence of a basic nitrogen atom in the quinoline ring and a reactive aldehyde group can also present unique challenges during purification, such as streaking on silica gel and potential decomposition.[4]
This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity of this compound required for subsequent synthetic steps and biological screening.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: The impurity profile of a Vilsmeier-Haack reaction can be complex. Key impurities to anticipate include:
-
Unreacted Starting Materials: Such as the parent acetanilide derivative.
-
Vilsmeier-Haack Reagent Residues: Primarily N,N-dimethylformamide (DMF) and hydrolysis products of phosphorus oxychloride (POCl₃).[5][6]
-
Side-Reaction Products: Over-formylation at other positions on the quinoline ring, though less common for this specific isomer. In some cases, with highly deactivated starting materials, formamidine derivatives may form instead of the desired quinoline.[2]
-
Hydrolysis Products: The Vilsmeier intermediate can be hydrolyzed back to the starting material if the workup is not optimal.
-
Tarry Byproducts: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric, dark-colored materials.[2]
Q2: My crude product is a dark, oily residue. How can I best proceed with purification?
A2: A dark, oily crude product often indicates the presence of residual DMF and tarry byproducts. A multi-step approach is recommended:
-
Aqueous Workup: Begin by thoroughly washing the crude product with water to remove the bulk of the DMF. Multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane) and subsequent washes of the combined organic layers with water are effective.[7][8] Using a brine wash can help to break up emulsions.
-
Trituration: If the product is expected to be a solid, trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can help to precipitate the desired compound, leaving some of the more soluble impurities in the solvent.
-
Column Chromatography: This will likely be necessary to remove the colored impurities and other closely related byproducts.
Q3: How can I effectively remove residual DMF from my product?
A3: DMF has a high boiling point and can be challenging to remove completely. Here are several effective techniques:
-
Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure is a common and effective method.[6][7]
-
Aqueous Extraction: As DMF is water-soluble, extensive washing of an organic solution of your product with water is crucial. For stubborn traces, washing with a 5% LiCl aqueous solution can be very effective.[6]
-
Lyophilization (Freeze-Drying): If your product is not volatile, freeze-drying can remove residual DMF.[9]
Q4: My this compound appears to be decomposing on my silica gel column. What is happening and how can I prevent it?
A4: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds like some aldehydes. The basic nitrogen of the quinoline ring can also interact strongly with the acidic silica, leading to streaking and potential decomposition.[4]
To mitigate this:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (~0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica gel.[4]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography.[10]
-
Minimize Contact Time: Employ flash column chromatography to reduce the time your compound spends on the column.
Q5: I am having trouble getting my this compound to crystallize. What can I do?
A5: Difficulty in crystallization is often due to persistent impurities.
-
Purity is Key: First, ensure your product is sufficiently pure by other means, such as column chromatography.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[11] Common choices for similar compounds include ethyl acetate, ethanol, or mixtures like ethyl acetate/hexanes.[1]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product After Reaction Workup | Incomplete reaction. Product is soluble in the aqueous workup solution. Improper pH during workup. | Monitor the reaction by TLC to ensure completion. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM). Adjust the pH of the aqueous layer to neutral or slightly basic (pH 7-8) with NaHCO₃ or a dilute NaOH solution to precipitate the product.[12] |
| Persistent Yellow/Brown Color in Purified Product | Tarry byproducts from the Vilsmeier-Haack reaction. Air oxidation of the aldehyde. | Treat a solution of the product with activated charcoal. Perform column chromatography, potentially with a deactivated stationary phase. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
| Streaking or Tailing on TLC and Column Chromatography | Strong interaction between the basic quinoline nitrogen and acidic silica gel. Sample overload on the TLC plate or column. | Add 0.5-1% triethylamine to the eluent.[4] Use a less polar solvent system if the Rf is too high. Spot a more dilute solution on the TLC plate. Use a higher ratio of silica gel to crude product for the column (e.g., 50:1 to 100:1 by weight). |
| Multiple Spots on TLC After Purification | Co-elution of impurities during column chromatography. Decomposition of the product during purification. | Use a shallower solvent gradient during column chromatography for better separation. Try a different solvent system for chromatography. Consider an alternative purification method like recrystallization or bisulfite adduct formation. See Q4 in the FAQ section regarding product stability on silica gel. |
| Formation of a Solid at the Interface During Extraction | The bisulfite adduct of the aldehyde may be insoluble in both the organic and aqueous layers. | Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[13] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is a general protocol and should be optimized for your specific crude product by first performing TLC analysis to determine a suitable solvent system.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v).
-
The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.
-
Visualize the spots under UV light (254 nm).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the column.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This method is particularly useful for separating aldehydes from non-carbonyl-containing impurities.[14][15]
-
Adduct Formation:
-
Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[13]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The amount should be in slight excess relative to the aldehyde.
-
Stir the mixture vigorously. The formation of a white precipitate (the bisulfite adduct) may be observed. The reaction time can vary from a few minutes to several hours.
-
-
Isolation of the Adduct:
-
If a precipitate forms, collect it by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether.
-
If no precipitate forms, or if it is incomplete, transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water. Shake the funnel. The bisulfite adduct, being a salt, will partition into the aqueous layer. Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
Take the isolated bisulfite adduct (either the solid precipitate or the aqueous solution).
-
Add an organic solvent (e.g., ethyl acetate).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with stirring until the evolution of gas ceases (if using bicarbonate) or the solution becomes basic.[15] This will regenerate the aldehyde.
-
Extract the regenerated aldehyde into the organic layer.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.
-
Visualizations
Logical Workflow for Purification
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Common TLC Issues
Caption: Troubleshooting common issues in TLC analysis of quinoline aldehydes.
References
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
- Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- ResearchGate. (2014).
- ResearchGate. (2017).
- YouTube. (2025).
- The Royal Society of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ResearchGate. (2017).
- ResearchGate. (2015). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. [Link]
- MDPI. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(15), 2758. [Link]
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
- RSC Advances.
- ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]
- Indian Journal of Chemistry, Section B.
- RSC Publishing.
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- European Patent Office.
- ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
- Patsnap Eureka.
- Patsnap Eureka. Method for preparing 5-chloro-8-hydroxyquinoline. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
degradation of 5-Chloroquinoline-6-carbaldehyde during reaction
Welcome to the technical support center for 5-Chloroquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and reactivity of this compound during experimental procedures. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and a clear understanding of the underlying chemical principles to ensure the integrity of your research.
Introduction
This compound is a valuable bifunctional molecule containing a reactive aldehyde group and a chloro-substituted quinoline ring. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. However, these same reactive sites can also be susceptible to degradation under various reaction conditions, leading to impurities, low yields, and inconsistent results. This guide provides a comprehensive overview of the potential degradation pathways and practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
A1: The degradation of this compound is primarily centered around its two reactive functional groups: the aldehyde and the chloro-substituted quinoline ring. The main degradation pathways include:
-
Oxidation of the aldehyde group to form the corresponding carboxylic acid (5-chloroquinoline-6-carboxylic acid).
-
Reduction of the aldehyde group to the corresponding primary alcohol ( (5-chloroquinolin-6-yl)methanol).
-
Cannizzaro reaction under strong basic conditions, leading to a disproportionation reaction where two molecules of the aldehyde yield one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[1][2][3]
-
Nucleophilic aromatic substitution (SNAr) at the C5 position, where the chlorine atom is displaced by a nucleophile.[4][5][6]
-
Photodegradation , as quinoline derivatives can be sensitive to light.
Q2: I'm observing an unexpected loss of my starting material in a basic reaction medium. What could be the cause?
A2: In the presence of a strong base, this compound, which is a non-enolizable aldehyde, is susceptible to the Cannizzaro reaction.[1][2][3] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of 5-chloroquinoline-6-carboxylic acid and one molecule of (5-chloroquinolin-6-yl)methanol. If your reaction conditions are strongly basic, this is a likely degradation pathway. Consider buffering your reaction medium to a lower pH if the desired reaction allows.
Q3: My reaction involves a nucleophile, and I'm seeing a new product with a higher molecular weight than my starting material. What might be happening?
A3: The chloroquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.[4][5][6] The electron-withdrawing nature of the quinoline nitrogen enhances the reactivity of the ring towards nucleophilic attack. The new, higher molecular weight product is likely the result of your nucleophile displacing the chlorine atom on the quinoline ring.
Q4: Can I use common oxidizing agents to convert the aldehyde to a carboxylic acid without affecting the chloroquinoline ring?
A4: Yes, mild oxidizing agents can selectively oxidize the aldehyde to a carboxylic acid. The Pinnick oxidation, which uses sodium chlorite (NaClO₂) with a chlorine scavenger, is a well-suited method for aldehydes on sensitive heterocyclic systems.[7] Stronger oxidizing agents like potassium permanganate or chromic acid should be used with caution as they may lead to over-oxidation or degradation of the quinoline ring.
Q5: How should I store this compound to ensure its long-term stability?
A5: To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid storing solutions of the compound for extended periods, especially if they are acidic or basic. If solutions are necessary, they should be prepared fresh before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product | Degradation of the starting material due to inappropriate pH. | Monitor the pH of your reaction. If possible, use a buffered system to maintain a stable pH. For reactions sensitive to base, consider using non-nucleophilic organic bases. |
| Oxidation of the aldehyde by atmospheric oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products (e.g., carboxylic acid, alcohol, or SNAr product). | Analyze the unexpected peaks by mass spectrometry to identify their molecular weights. Based on the molecular weight and your reaction conditions, refer to the potential degradation pathways outlined in this guide. |
| Side products from the synthesis of the starting material (e.g., from a Vilsmeier-Haack reaction).[8][9][10] | Ensure the purity of your starting material before use. If impurities are present, purify the this compound by recrystallization or column chromatography. | |
| Inconsistent reaction kinetics or irreproducible results | Gradual degradation of the starting material during the reaction. | Prepare fresh solutions of this compound for each experiment. Consider performing a stability study of the compound under your specific reaction conditions to understand its degradation profile over time. |
| Discoloration of the reaction mixture | Formation of colored byproducts or polymeric material due to harsh reaction conditions. | Consider using milder reaction conditions (e.g., lower temperature, shorter reaction time). Ensure all reagents and solvents are of high purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[11][12][13][14]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound in an oven at 80°C for 24 hours.
-
After the specified time, dissolve a known amount of the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in acetonitrile) to a UV lamp (254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Selective Oxidation of this compound to 5-Chloroquinoline-6-carboxylic acid
This protocol describes the Pinnick oxidation, a mild and selective method for converting the aldehyde to a carboxylic acid.[7][15][16][17][18]
Materials:
-
This compound
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.
-
Add sodium dihydrogen phosphate (1.2 eq).
-
In a separate flask, dissolve sodium chlorite (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloroquinoline-6-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Reduction of this compound to (5-chloroquinolin-6-yl)methanol
This protocol outlines the reduction of the aldehyde to a primary alcohol using sodium borohydride.[19][20][21][22][23]
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-chloroquinolin-6-yl)methanol.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-451.
- Kocijan, A., Verbič, A., Štefane, B., & Polanc, S. (2004). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ARKIVOC, 2004(5), 163-174.
- Wikipedia. (n.d.). Cannizzaro reaction.
- Szychowski, J., Stolarczyk, M., & Leśniak, S. (2020).
- Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6296-6323.
- Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-6.
- Pharma Guideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Meshram, J., & Singh, S. (2013). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Coriolis Pharma. (n.d.). Forced Degradation Studies.
- Patil, S. A., & Bedekar, A. V. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
- Głowacka, I. E., Wujec, M., & Paneth, P. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(10), 2497.
- SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
- Chemistry Learner. (n.d.). Cannizzaro Reaction: Examples, Mechanism, and Application.
- Organic Chemistry Portal. (n.d.). Cannizzaro Reaction.
- Szychowski, J., Stolarczyk, M., & Leśniak, S. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Mayr, H., & Ofial, A. R. (2005). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Pure and Applied Chemistry, 77(11), 1807-1821.
- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2193.
- ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
- Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
- Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
- PubChem. (n.d.). 6-Chloroquinoline-5-carbaldehyde.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012).
- Clark, J. (n.d.). reduction of carboxylic acids.
- The Organic Chemistry Tutor. (2016, January 29). Reduction of Carbonyls to Alcohols [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6296-6323.
- International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
- Organic Chemistry Portal. (n.d.). Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation.
- International Journal of Research in Pharmacy and Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL.
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. Cannizzaro Reaction: Examples, Mechanism, and Application [chemistrylearner.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 15. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 16. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Carboxylic Acids from Primary Alcohols and Aldehydes by a Pyridinium Chlorochromate Catalyzed Oxidation [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 5-Chloroquinoline-6-carbaldehyde
Welcome to the technical support resource for the synthesis of 5-Chloroquinoline-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with quinoline scaffolds. This compound is a key building block in medicinal chemistry, with its derivatives showing potential in the development of novel therapeutics.[1] This document provides in-depth, field-proven insights into optimizing its synthesis, focusing on the widely used Vilsmeier-Haack reaction, alongside comprehensive troubleshooting protocols to overcome common experimental hurdles.
The Synthetic Cornerstone: The Vilsmeier-Haack Reaction
The formylation of a quinoline ring, particularly one substituted with a deactivating chloro group, is most effectively achieved through the Vilsmeier-Haack reaction.[2][3] This powerful and versatile method is ideal for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][6][7]
The Vilsmeier reagent is a weaker electrophile than those used in classical Friedel-Crafts acylations, making it highly suitable for activated aromatic systems like quinolines, which might be prone to degradation under harsher conditions.[6] The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent attacks the electron-rich position of the quinoline ring. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[7][8]
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and solutions?
This is a common issue that can stem from several factors related to reagent activity, stoichiometry, and reaction conditions.
-
Cause 1: Insufficient Electrophilicity/Substrate Reactivity: The 5-chloroquinoline ring is moderately deactivated by the electron-withdrawing chloro group. While the Vilsmeier-Haack reaction works for electron-rich arenes, challenging substrates may require more forcing conditions.[6][9]
-
Cause 2: Insufficient Vilsmeier Reagent: An inadequate amount of the electrophile will naturally lead to incomplete conversion.
-
Cause 3: Inadequate Reaction Time: The reaction may simply not have had enough time to proceed to completion, especially at lower temperatures.
Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity for the 6-position?
While formylation of the quinoline ring is generally directed to specific positions based on electronic effects, side reactions can occur.
-
Cause: Competing Reactive Sites: The quinoline ring has several positions that could potentially react. Although the 6-position is often favored in similar systems, formylation at other positions can occur, leading to a mixture of isomers.
-
Solution 1: Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to room temperature). Lower temperatures often favor the thermodynamically more stable product, which can improve regioselectivity.[10]
-
Solution 2: Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. While DMF is a reactant, using a co-solvent could potentially alter the outcome. However, for the Vilsmeier-Haack reaction, DMF is typically used in excess as both a reagent and solvent.
-
Q3: During the workup, I'm struggling with a persistent emulsion or difficulty in isolating the product.
Workup is a critical step where the intermediate iminium salt is hydrolyzed to the final aldehyde.[7] Improper procedure can lead to isolation issues.
-
Cause 1: Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to yield the aldehyde.
-
Cause 2: Incorrect pH: The pH of the aqueous solution is critical for product precipitation and stability.
-
Cause 3: Emulsion Formation during Extraction: The presence of residual DMF and salts can lead to the formation of stable emulsions during extraction with organic solvents.
-
Solution: If an emulsion forms, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. Let the mixture stand for a while without shaking.
-
Q4: I noticed a precipitate forming and my stir bar getting stuck while preparing the Vilsmeier reagent. What's happening?
This indicates that the Vilsmeier reagent salt is precipitating out of solution.
-
Cause: High Concentration or Inefficient Cooling: The reaction between DMF and POCl₃ is exothermic. If the addition is too fast or cooling is inefficient, localized heating can occur, and if the concentration is too high, the resulting salt can solidify.[10]
Optimization of Reaction Conditions
To systematically optimize the synthesis, consider varying the following parameters. The table below provides a guide based on established protocols for related Vilsmeier-Haack reactions.[3]
| Parameter | Range | Optimal (Starting Point) | Rationale & Notes |
| Molar Ratio (POCl₃:Substrate) | 1.5 - 12 eq. | 3 - 5 eq. | A higher excess of POCl₃ often drives the reaction to completion, especially for deactivated substrates.[3] |
| Initial Temperature | 0 - 10°C | 0 - 5°C | Critical for controlled formation of the Vilsmeier reagent and preventing side reactions.[3][13] |
| Reaction Temperature | RT - 100°C | 80 - 90°C | Higher temperatures increase the reaction rate but may also lead to side products or tar formation. Optimization is key.[10][11] |
| Reaction Time | 4 - 24 hours | 6 - 10 hours | Monitor by TLC to avoid prolonged heating after the starting material is consumed.[10][11] |
| Work-up pH | 6 - 8 | ~7 | Essential for complete precipitation of the aldehyde product and to avoid hydrolysis of the chloro group.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Caption: General experimental workflow for the synthesis.
Materials:
-
5-Chloroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (e.g., 5 molar equivalents).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Add POCl₃ (e.g., 3 molar equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not rise above 10°C.[11]
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 5-chloroquinoline (1 molar equivalent) portion-wise to the reaction mixture.
-
After the addition, remove the ice bath and heat the reaction mixture in an oil bath to 80-90°C for 6-10 hours.[3]
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[3]
-
Continue stirring for 30 minutes, then neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A solid precipitate should form.[3]
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent, such as ethyl acetate or an ethanol/water mixture, until the solid just dissolves.[14]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[14]
-
Dry the crystals in a vacuum oven to obtain pure this compound.
Troubleshooting Decision Tree
Caption: A decision-making guide for troubleshooting low yields.
References
- Wikipedia. (n.d.). Formylation.
- BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Tokyo Chemical Industry. (n.d.). Formylation [Synthetic Reagents].
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
- OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Purechemistry. (2023). Aromatic formylation reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
- Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
- PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1.
- Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- YouTube. (2021). Vilsmeier Reaction.
- Semantic Scholar. (n.d.). Synthesis of Quinoline and derivatives.
- ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to....
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- ResearchGate. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory.
- RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
- ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- SlideShare. (n.d.). Vilsmeier haack reaction.
- BenchChem. (n.d.). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde.
- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
- Taylor & Francis Online. (n.d.). N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- BenchChem. (n.d.). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
Sources
- 1. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Vilsmeier haack reaction | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijsr.net [ijsr.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Chloroquinoline-6-carbaldehyde
Introduction
Welcome to the technical support center for the synthesis of 5-Chloroquinoline-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize this important heterocyclic building block, particularly when considering scale-up operations. While specific literature on the large-scale synthesis of this compound is not abundant, the principles outlined in this guide are derived from extensive experience with the Vilsmeier-Haack reaction, the primary synthetic route for analogous chloroquinoline carbaldehydes.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure a successful and safe synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I performed the Vilsmeier-Haack reaction to synthesize this compound, but my yield is very low, or I isolated only starting material. What could be the problem?
Answer:
Low or no yield in a Vilsmeier-Haack reaction can be attributed to several factors, primarily related to the quality of reagents and the reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive. Any contamination with water will decompose the reagent and prevent the formylation and cyclization from occurring.
-
Solution: Ensure that the DMF is anhydrous and that the POCl₃ is fresh and of high purity. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. All glassware must be thoroughly dried before use.
-
-
Cause 2: Insufficient Reaction Temperature or Time: The cyclization step of the Vilsmeier-Haack reaction requires heating to proceed at a reasonable rate.[2][3]
-
Solution: The reaction temperature should typically be maintained in the range of 80-90°C.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the heating time may be necessary. For some substrates, reaction times of 7-10 hours or even longer have been reported.[1][3]
-
-
Cause 3: Inappropriate Stoichiometry: The molar ratio of the acetanilide precursor to the Vilsmeier reagent is critical for driving the reaction to completion.
-
Solution: An excess of the Vilsmeier reagent is often used. A common stoichiometry is 1 equivalent of the acetanilide, 3 equivalents of DMF, and a significant excess of POCl₃ (up to 15 equivalents has been reported for similar syntheses).[2]
-
Issue 2: Formation of a Dark Tar-like Substance
Question: During the heating phase of my reaction, the mixture turned into a dark, viscous tar. How can I prevent this and is it possible to salvage my product?
Answer:
The formation of tar is a common issue in Vilsmeier-Haack reactions, especially at elevated temperatures, and indicates polymerization or decomposition of the starting material or product.
-
Cause 1: Overheating: Excessive temperatures can lead to uncontrolled side reactions and polymerization.
-
Solution: Carefully control the reaction temperature. Use an oil bath or a heating mantle with a temperature controller to maintain the temperature within the optimal range (typically 80-90°C for this type of synthesis).[3] For some sensitive substrates, a lower temperature with a longer reaction time may be beneficial.[4]
-
-
Cause 2: Impure Starting Materials: Impurities in the starting acetanilide can act as catalysts for polymerization.
-
Solution: Ensure the purity of your starting materials. Recrystallize the acetanilide precursor if necessary before starting the reaction.
-
-
Salvaging the Product: Isolating the product from a tarry mixture can be challenging.
-
Solution: After quenching the reaction with ice water, attempt to triturate the solid with a suitable solvent (e.g., cold ethanol or ethyl acetate) to dissolve the product while leaving the tar behind. If this is not effective, column chromatography may be required, although this can be difficult on a large scale.
-
Issue 3: Exothermic Reaction and Temperature Control During Scale-up
Question: I am scaling up the synthesis and am concerned about the exothermic nature of the Vilsmeier-Haack reaction. What are the best practices for maintaining temperature control?
Answer:
This is a critical safety consideration. The formation of the Vilsmeier reagent and the subsequent reaction can be highly exothermic, posing a risk of thermal runaway on a larger scale.
-
Best Practice 1: Controlled Reagent Addition: The addition of POCl₃ to DMF should be done slowly and dropwise, using an addition funnel.[3] The reaction vessel must be cooled in an ice bath during this step to dissipate the heat generated.[2][5]
-
Best Practice 2: Adequate Cooling Capacity: Ensure that your reactor is equipped with a cooling system that can handle the heat load of the reaction at the desired scale. For larger scale reactions, a simple ice bath may not be sufficient, and a jacketed reactor with a circulating coolant is recommended.
-
Best Practice 3: Monitoring Internal Temperature: Always monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple. Do not rely solely on the temperature of the heating or cooling bath.
-
Best Practice 4: Quenching Procedure: The quenching of the reaction mixture with ice water is also exothermic. The reaction mixture should be cooled before being slowly and carefully added to a vigorously stirred vessel of crushed ice.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most widely documented and robust method for synthesizing chloroquinoline carbaldehydes is the Vilsmeier-Haack reaction .[1][2] This reaction involves the cyclization and formylation of a substituted acetanilide using a Vilsmeier reagent (typically formed from POCl₃ and DMF). While other methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, or Friedländer syntheses, the Vilsmeier-Haack approach offers a direct route to the desired 2-chloro-3-formylquinoline scaffold from readily available starting materials.[6][7]
Q2: How can I effectively monitor the progress of the reaction?
The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[2]
-
Procedure: Periodically take a small aliquot of the reaction mixture, carefully quench it with a small amount of ice water, and extract with an organic solvent like ethyl acetate. Spot the organic extract on a TLC plate alongside a spot of the starting acetanilide.
-
Eluent System: A mixture of ethyl acetate and hexanes is often a good starting point for the eluent system.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically more polar, spot for the product is observed.
Q3: What are the recommended methods for purifying the crude this compound?
-
Recrystallization: This is the most common and scalable method for purifying the crude product.[2]
-
Washing/Trituration: Before recrystallization, washing the crude solid with cold water is essential to remove any remaining inorganic salts from the workup.[3] Trituration with a cold, non-polar solvent can also help remove less polar impurities.
-
Column Chromatography: While effective for small-scale purification, column chromatography can be cumbersome and expensive for large-scale production. It should be reserved for cases where recrystallization fails to provide the desired purity.
Q4: What are the key safety precautions to consider?
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: As detailed in the troubleshooting section, the reaction is exothermic. Ensure adequate cooling and controlled reagent addition to prevent thermal runaway.
-
Handling of the Product: While specific toxicity data for this compound is limited, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Q5: How should the final product be stored?
This compound should be stored in a tightly sealed container in a cool, dry, and dark place. Aromatic aldehydes can be susceptible to oxidation over time, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the synthesis of analogous chloroquinoline carbaldehydes.[1][2][3]
Reagents and Materials:
-
Substituted Acetanilide (precursor to 5-chloroquinoline)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add the substituted acetanilide (1 equivalent) and anhydrous DMF (3 equivalents).
-
Cool the mixture in an ice bath with stirring for 20 minutes.
-
Slowly add POCl₃ (15 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 7-10 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic impurities.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from ethyl acetate.
Visual Workflow of the Vilsmeier-Haack Synthesis
Caption: Workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
Quantitative Data Summary
| Starting Material | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Substituted Acetanilide | DMF (3), POCl₃ (15) | 80-90 | 7-10 | Good | , |
| Substituted Acetanilide | DMF, POCl₃ | 80-90 | 4-10 | 60-80 | |
| m-Methoxyacetanilide | DMF, POCl₃ (3-15) | 80-90 | - | Good | |
| 4-Bromoacetanilide | DMF (10), POCl₃ (10) | Reflux | 0.75 | 90 |
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
- Wantulok, J., et al. (2020). Synthesis of a Schiff base derivative of 5-chloro-8-hydroxyquinoline. ResearchGate.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Ali, M.M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Sources
Technical Support Center: Formylation of Electron-Deficient Quinolines
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of introducing a formyl group (–CHO) onto electron-deficient quinoline scaffolds. The inherent low reactivity of these systems towards classical electrophilic substitution often leads to experimental challenges. Here, we provide troubleshooting advice, detailed protocols, and mechanistic insights for alternative formylation strategies in a practical question-and-answer format.
The Challenge: Why is My Quinoline So Difficult to Formylate?
Question: I've been trying to formylate a nitro-substituted quinoline using the Vilsmeier-Haack reaction (POCl₃/DMF), but I'm either recovering my starting material or getting a complex mixture with very low yield. What is happening?
Answer: You're encountering a classic problem in heterocyclic chemistry. The Vilsmeier-Haack and Reimer-Tiemann reactions are electrophilic aromatic substitutions.[1][2] The formylating agent in these reactions is a relatively weak electrophile that requires an electron-rich aromatic ring to react efficiently.[1] When your quinoline ring is substituted with one or more electron-withdrawing groups (EWGs) like –NO₂, –CN, or –CF₃, the electron density of the ring is severely diminished. This "deactivation" makes the ring a poor nucleophile, rendering it unreactive towards standard Vilsmeier-Haack or Reimer-Tiemann conditions. Harsh reaction conditions often lead to decomposition or tar formation rather than the desired product.[3]
To successfully formylate these challenging substrates, we must turn to alternative methods that either enhance the electrophilicity of the formylating agent or, more effectively, reverse the polarity of the quinoline ring itself.
Method 1: Organolithium-Based Formylation via Halogen-Lithium Exchange
This strategy overcomes ring deactivation by transforming the quinoline from a nucleophile into a potent organometallic nucleophile, which then attacks an electrophilic formyl source like N,N-Dimethylformamide (DMF).
Troubleshooting and FAQs
Question: I am attempting a halogen-lithium exchange on a 4-bromo-6-nitroquinoline followed by a DMF quench, but my yields are inconsistent and often below 30%. What are the most critical parameters to control?
Answer: This is a common issue when working with organolithiums, as the reaction is highly sensitive to specific conditions. The most critical factors are temperature, reagent purity, and the quenching procedure.
-
Strict Temperature Control: The formation of the quinolinyl-lithium species is extremely fast. The reaction must be kept at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions.[4] If the temperature rises, the highly reactive organolithium intermediate can decompose or react with the solvent (e.g., deprotonate THF) or other molecules in the flask.
-
Reagent Purity and Stoichiometry:
-
Organolithium Reagent: The concentration of commercial n-butyllithium (n-BuLi) can decrease over time. It is crucial to titrate your n-BuLi solution before use to know its exact molarity. Inaccurate stoichiometry can lead to incomplete conversion or excess BuLi that complicates the workup.
-
Solvent and Atmosphere: The reaction is highly air- and moisture-sensitive. Ensure your solvents (typically THF or diethyl ether) are anhydrous and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[4]
-
-
Quenching Procedure: The addition of DMF must also be performed at low temperature. Adding DMF too quickly or at a higher temperature can lead to over-addition, where the initially formed lithium hemiaminal intermediate is attacked by a second molecule of quinolinyl-lithium.
Question: My starting material is a chloroquinoline. Can I still use this method?
Answer: While possible, chlorine-lithium exchange is generally slower and less efficient than bromine- or iodine-lithium exchange. For chloroquinolines, a direct deprotonation (ortho-lithiation) might be a more viable route if an acidic proton is available and directed by another functional group. However, for halogen-exchange purposes, converting the chloro-substituent to a bromo- or iodo-substituent is often the most effective strategy.
Workflow and Key Parameters
The general workflow involves the generation of a nucleophilic quinoline species followed by electrophilic trapping.
Data Summary: Typical Reaction Conditions
| Parameter | Condition | Rationale / Troubleshooting Tip |
| Substrate | Bromo- or Iodo-quinoline | Halogen-lithium exchange is much faster than for chloro-derivatives. |
| Reagent | n-BuLi or s-BuLi (1.1 - 1.5 eq.) | Titrate before use. s-BuLi is more reactive but less stable. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is generally preferred for its solvating properties at low temperatures.[4] |
| Temperature | -78 °C to -100 °C | Critical for preventing side reactions and decomposition. |
| Formyl Source | Anhydrous DMF (1.5 - 2.0 eq.) | Use high-purity, dry DMF to avoid quenching the organolithium. |
| Reaction Time | 15 min to 2 hours | Monitor by TLC quench analysis for consumption of starting material. |
Experimental Protocol: Formylation of 3-Bromoquinoline
This protocol is a representative example and must be adapted based on the specific substrate.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromoquinoline (1.0 eq.).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., previously titrated) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30 minutes. The solution may change color, indicating the formation of the 3-quinolyllithium species.[4]
-
Quenching: Add anhydrous DMF (1.5 eq.) dropwise, again maintaining the temperature at -78 °C.
-
Warming and Workup: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield quinoline-3-carbaldehyde.
Method 2: Rieche Formylation with Dichloromethyl Methyl Ether (DCME)
The Rieche formylation utilizes a highly electrophilic species generated from dichloromethyl methyl ether (DCME) and a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[5] This combination is potent enough to formylate moderately deactivated aromatic systems.
Troubleshooting and FAQs
Question: I am considering the Rieche formylation for my methoxy-nitroquinoline substrate. What are the main advantages and safety concerns?
Answer: The primary advantage of the Rieche formylation is that it avoids the use of strongly basic and pyrophoric organolithium reagents, making it suitable for substrates with base-sensitive functional groups.[6][7] The combination of DCME and TiCl₄ generates a powerful electrophile capable of reacting with rings that are too deactivated for the Vilsmeier-Haack reaction.[7][8]
CRITICAL SAFETY WARNING: Dichloromethyl methyl ether (DCME) is a highly toxic and carcinogenic substance.[9] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and skin contact.
Question: The reaction is giving me a mixture of ortho- and para-formylated products relative to my activating group. How can I improve regioselectivity?
Answer: Regioselectivity in Rieche formylation is a known challenge. However, it can be influenced significantly by your choice of Lewis acid.
-
Titanium tetrachloride (TiCl₄): TiCl₄ is often the Lewis acid of choice because it can chelate to heteroatoms (like the oxygen of a methoxy group or the nitrogen of the quinoline ring) on your substrate. This chelation directs the formylation to the ortho position, leading to higher regioselectivity.[7]
-
Other Lewis Acids: Lewis acids like SnCl₄ or AlCl₃ do not possess the same chelating ability and may result in mixtures of isomers based purely on sterics and electronics.[6]
-
Stoichiometry: Using a slight excess of TiCl₄ can ensure complete complexation and improve selectivity.
Reaction Mechanism Overview
Experimental Protocol: Rieche Formylation of Mesitylene
This is a general protocol adapted from a standard procedure that illustrates the technique; it must be optimized for quinoline substrates.[8]
-
Safety: Perform all steps in a certified chemical fume hood.
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aromatic substrate (1.0 eq.) in a dry solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄) (1.2 - 2.0 eq.) dropwise. The mixture will likely turn a deep color.
-
DCME Addition: While stirring vigorously, add dichloromethyl methyl ether (DCME) (1.1 eq.) dropwise over 20-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to hydrolyze the intermediates.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography or distillation.
Method 3: Advanced & Emerging Formylation Technologies
For particularly challenging substrates or for processes requiring greener and more efficient conditions, modern synthetic technologies offer promising alternatives.
Troubleshooting and FAQs
Question: My project requires a metal-free approach, and the other methods seem too harsh for my complex molecule. Are there any catalytic, oxidant-free options?
Answer: Yes, recent advancements have led to innovative methods. One notable example is an electrochemical C(sp²)-H formylation . This technique uses methanol as the formyl source and a catalytic amount of N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer (HAT) catalyst. It is a transition-metal and oxidant-free method that can be applied to electron-deficient quinolines and isoquinolines.[10] This approach offers high functional group tolerance and can even be adapted for continuous-flow processes to shorten reaction times.
Question: The Vilsmeier-Haack reaction of my acetanilide precursor is very slow and gives low yields. Can this be improved?
Answer: Microwave-assisted synthesis is an excellent tool for accelerating slow reactions. The Vilsmeier-Haack cyclization of acetanilides to form 2-chloro-3-formylquinolines can be significantly enhanced under microwave irradiation.[11] Microwave heating is rapid and uniform, often leading to shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating.[12][13] This technology is particularly effective for constructing the quinoline core, which is then ready for further functionalization.[11][14]
Question: We need to scale up our formylation reaction, but safety is a concern with the exothermic nature of the process. What is the best approach?
Answer: Continuous flow chemistry is the state-of-the-art solution for scaling up energetic or hazardous reactions safely.[15] By performing the reaction in a microreactor or a tube reactor, the reaction volume at any given moment is very small, allowing for superior heat dissipation and temperature control. This minimizes the risk of thermal runaways.[3] Flow chemistry has been successfully applied to various quinoline syntheses and can be adapted for formylation steps, providing higher safety, better reproducibility, and easier scale-up.[10][16]
Comparison of Advanced Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Electrochemical | C-H activation via Hydrogen Atom Transfer (HAT) | Metal-free, oxidant-free, mild conditions, high functional group tolerance.[10] | Requires specialized electrochemical equipment. | Complex, multi-functionalized molecules. |
| Microwave-Assisted | Rapid, uniform heating with microwaves | Drastically reduced reaction times, often higher yields, cleaner reactions.[11][12] | Scalability can be challenging; requires a dedicated microwave reactor. | Accelerating slow thermal reactions like Vilsmeier-Haack cyclizations. |
| Continuous Flow | Reaction in a continuously flowing stream | Superior safety and heat control, easy to scale, high reproducibility.[15][16] | Requires investment in flow chemistry pumps and reactors. | Scaling up potentially hazardous or exothermic reactions. |
References
- In Situ-Generated CuI Catalytic System for Oxidative N-Formylation of N-Heterocycles and Acyclic Amines with Methanol. PubMed.
- Reimer- Tiemann Reaction: Mechanism, Application, Limitation. Science Info.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC - NIH.
- Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes. ACS Publications.
- Formylation - Common Conditions. Organic Chemistry Portal.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. SpringerLink.
- Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes.
- Reactions of organolithium reagents with quinazoline derivatives. Cardiff University.
- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. Benchchem.
- In Situ‐Generated Cu Catalytic System for Oxidative N‐Formylation of N‐Heterocycles and Acyclic Amines with Methanol. ResearchGate.
- In Situ‐Generated Cu Catalytic System for Oxidative N‐Formylation of N‐Heterocycles and Acyclic Amines with Methanol. Request PDF on ResearchGate.
- Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. ACS Publications.
- Troubleshooting side reactions during the formylation step of synthesis. Benchchem.
- Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC - NIH.
- Comment of the use of dichloromethyl methyl ether as formylating agent. Thieme.
- Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. ResearchGate.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
- Vilsmeier-Haack Reaction. NROChemistry.
- troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. ResearchGate.
- Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. PSIBERG.
- Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... ResearchGate.
- Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. ChemInform.
- Reimer–Tiemann reaction. Wikipedia.
- Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal on Science and Technology.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Semantic Scholar.
- Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. PubMed.
- (PDF) Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. ResearchGate.
- Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry (RSC Publishing).
- Formylation without catalyst and solvent at 80 degrees C. Request PDF on ResearchGate.
- Rieche formylation. Wikipedia.
- Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. Dechema.
- Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process. Request PDF on ResearchGate.
- 5 - Organic Syntheses Procedure. Organic Syntheses.
- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
- (PDF) Synthesis and transformations of novel formyl-substituted quinolines. ResearchGate.
- Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines. PMC - NIH.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsat.org [ijsat.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Wittig Reactions with Substituted Quinoline Aldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of Wittig reactions involving substituted quinoline aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful olefination reaction. We will move beyond standard protocols to address the specific challenges posed by the unique electronic and steric properties of the quinoline scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered during the synthesis of quinoline-alkene derivatives via the Wittig reaction.
Section 1: Low Conversion & Yield Issues
Q1: My Wittig reaction with a 2-chloroquinoline-3-carbaldehyde is giving no product, or the yield is extremely low. Where should I begin my troubleshooting?
A1: This is a frequent challenge, often rooted in a few key areas. The electronic nature of the quinoline ring, combined with standard reaction pitfalls, requires a systematic approach.
-
Causality: The primary suspects are (1) inefficient ylide generation, (2) poor quality of reagents or solvents, and (3) reduced electrophilicity or stability of the quinoline aldehyde itself. The nitrogen atom in the quinoline ring can influence the reactivity of the aldehyde, and substituents can either exacerbate or mitigate these effects.
Troubleshooting Workflow:
-
Verify Ylide Generation: The characteristic deep color (often orange, red, or deep yellow) of the phosphonium ylide is a primary indicator of its formation. If you do not observe this color change upon adding the base to the phosphonium salt suspension, the ylide is not being generated.
-
Base Potency: Ensure your base is fresh and potent. Sodium hydride (NaH) can become passivated by a layer of sodium hydroxide if old[1]. Potassium tert-butoxide (KOtBu) is hygroscopic and loses activity if not stored properly[2]. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) are required, and their molarity should be confirmed by titration if the bottle is old.
-
Anhydrous Conditions: Wittig reactions, especially those using strong bases, are highly sensitive to moisture[1]. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried; for instance, THF should be dried over sodium-benzophenone until the characteristic blue/purple color persists[1].
-
-
Assess Aldehyde Reactivity & Stability: Heterocyclic aldehydes can be less stable than their simple aromatic counterparts[3][4].
-
Electronic Effects: An electron-donating group (e.g., methoxy) on the quinoline ring can decrease the electrophilicity of the aldehyde carbonyl, slowing the reaction. Conversely, electron-withdrawing groups (like the chloro-substituent in your example) should enhance reactivity. If the reaction is still failing, the issue likely lies elsewhere.
-
Side Reactions: Strong bases can sometimes promote side reactions with the aldehyde, such as Cannizzaro-type disproportionations or aldol condensations, especially if the ylide formation is sluggish[5].
-
-
Steric Hindrance: If your quinoline aldehyde is substituted near the carbonyl group (e.g., at position 4) or if the ylide is particularly bulky, steric hindrance can significantly slow down the reaction, leading to poor yields[3][4]. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative[4][6].
Q2: I'm using a stabilized ylide (e.g., Ph₃P=CHCO₂Et) with 4-methoxyquinoline-2-carbaldehyde, but the reaction is incomplete even after prolonged heating. What's the issue?
A2: This is a classic case of mismatched reactivity. Stabilized ylides are inherently less reactive than their unstabilized counterparts due to resonance delocalization of the negative charge[7][8].
-
Causality: The combination of a less nucleophilic (stabilized) ylide with a less electrophilic (electron-rich) aldehyde results in a sluggish reaction. The methoxy group at the 4-position donates electron density into the quinoline system, deactivating the aldehyde at the 2-position towards nucleophilic attack.
Optimization Strategies:
-
Increase Reaction Temperature: Stabilized ylides are more thermally stable, allowing for higher reaction temperatures (e.g., refluxing in toluene) to overcome the activation energy barrier.
-
Use a More Reactive Ylide: If the desired product does not contain an electron-withdrawing group on the alkene, switching to a more reactive, non-stabilized ylide (e.g., Ph₃P=CH₂) is the best solution. Remember this will require a stronger base (like n-BuLi) and will favor the (Z)-isomer[3][9].
-
Consider an Alternative Reaction: For sluggish reactions involving stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is often more efficient. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides and react well with less reactive aldehydes[6][10].
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| No Reaction / Low Yield | Ineffective base / Wet conditions | Use fresh, high-purity base; rigorously dry all glassware and solvents[1][2]. |
| Poor ylide formation | Ensure correct base strength for the ylide type (e.g., n-BuLi for unstabilized)[11]. | |
| Unreactive aldehyde (electron-rich) | Increase reaction temperature; switch to a more reactive (unstabilized) ylide or use the HWE reaction[6]. | |
| Incomplete Reaction | Stabilized ylide with unreactive aldehyde | Heat the reaction (e.g., reflux in toluene); consider the HWE alternative[6][10]. |
| Mixture of E/Z Isomers | Use of a semi-stabilized ylide | If a specific isomer is required, switch to a fully stabilized ylide for (E) or an unstabilized ylide for (Z)[3][9]. |
| Unstabilized ylide under salt conditions | Use salt-free conditions (e.g., NaHMDS or KHMDS as base) to maximize (Z)-selectivity[11]. | |
| Difficult Purification | Persistent triphenylphosphine oxide (TPPO) | Purify via chromatography on silica gel; alternatively, precipitate TPPO as a salt with MgCl₂, ZnCl₂, or convert it to a water-soluble phosphonium salt[12]. |
Section 2: Controlling Stereoselectivity
Q3: I am getting a 1:1 mixture of E/Z isomers. How can I selectively synthesize either the (E)- or (Z)-alkene from my quinoline aldehyde?
A3: Stereoselectivity in the Wittig reaction is almost entirely dictated by the stability of the ylide.[9] This is one of the most powerful features of the reaction, allowing for precise stereochemical control.
-
Mechanistic Insight: The stereochemical outcome is determined by the kinetics and thermodynamics of the formation and decomposition of the oxaphosphetane intermediate.[3][13]
-
Stabilized Ylides (R = EWG): The initial nucleophilic attack is reversible. This allows the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to yield the (E)-alkene [8][14].
-
Unstabilized Ylides (R = alkyl): The initial attack is fast and irreversible (kinetically controlled). The reaction proceeds through the less sterically hindered syn-oxaphosphetane, which rapidly decomposes to the (Z)-alkene [3][11].
-
Semi-stabilized Ylides (R = aryl): These fall in between and often give poor selectivity, resulting in mixtures of isomers[3].
-
Stereoselectivity Control Table
| Ylide Type | Substituent on Ylide Carbon (R) | Typical Stereochemical Outcome | Mechanistic Control |
| Unstabilized | Alkyl, H | (Z)-alkene | Kinetic[11] |
| Semi-stabilized | Aryl (e.g., Phenyl) | Mixture of (E)/(Z) | Intermediate[3] |
| Stabilized | -CO₂R, -C(O)R, -CN, -SO₂R | (E)-alkene | Thermodynamic[7][8] |
To obtain the (E)-alkene: Use a stabilized ylide, such as (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et). To obtain the (Z)-alkene: Use an unstabilized ylide, such as Methyltriphenylphosphonium bromide (with n-BuLi as a base). For (E)-alkenes from unstabilized ylides: The Schlosser modification can be employed. This involves deprotonating the initial betaine intermediate with a second equivalent of strong base at low temperature, which forces equilibration to the more stable threo-betaine, ultimately yielding the (E)-alkene after protonation and warm-up[3][4].
Section 3: Purification and Alternative Reactions
Q4: My reaction worked, but I am struggling to separate my product from triphenylphosphine oxide (TPPO). What are the best purification methods?
A4: The removal of the TPPO byproduct is a notorious challenge in Wittig chemistry due to its moderate polarity and high crystallinity, which often causes it to co-elute with products during chromatography.
Purification Strategies:
-
Chromatography: This is the most common method. Using a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) can often improve separation, as TPPO is relatively polar.
-
Crystallization: If your product is a stable solid, crystallization can be very effective. TPPO is highly soluble in solvents like diethyl ether and pentane, while many organic products are less soluble. Triturating the crude mixture with cold ether or pentane can often wash away the TPPO.
-
Chemical Conversion: A highly effective method involves converting the TPPO into a salt that can be easily removed.
-
Acid-Base Extraction: If your product lacks an acidic or basic functional group, you can dissolve the crude mixture in a solvent like ether, wash with 2 M HCl, which protonates and extracts any remaining triphenylphosphine, and then wash with 2 M NaOH to remove any phosphinic acid byproducts.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with metal salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂). Adding these to the crude mixture can precipitate the TPPO complex, which can then be filtered off.
-
Conversion to Chlorophosphonium Salt: A robust method involves treating the crude reaction mixture with oxalyl chloride or phosgene. This converts TPPO into an insoluble chlorophosphonium salt, which can be easily removed by filtration[12].
-
Q5: My Wittig reaction with a sterically hindered 4,5-disubstituted quinoline-8-carbaldehyde is failing. Is there a better alternative?
A5: Yes. For sterically hindered aldehydes or ketones, and particularly when a stabilized ylide is required, the Horner-Wadsworth-Emmons (HWE) reaction is the superior choice.[3][6]
-
Advantages of the HWE Reaction:
-
Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are more reactive and more nucleophilic than their phosphonium ylide counterparts[6]. This allows them to react effectively with sterically hindered or electronically deactivated carbonyls where the Wittig reaction fails.
-
Stereoselectivity: The HWE reaction almost exclusively produces the thermodynamically favored (E)-alkene , providing excellent stereocontrol[6][15].
-
Easier Purification: The byproduct is a water-soluble phosphate salt (e.g., diethyl phosphate), which can be easily removed by a simple aqueous workup, completely avoiding the TPPO problem[10].
-
The Still-Gennari modification of the HWE reaction can be used to obtain (Z)-alkenes by using phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF)[15].
Visualizations & Protocols
Troubleshooting Workflow Diagram
Caption: Simplified mechanism of the Wittig reaction via an oxaphosphetane intermediate.
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis using a Stabilized Ylide
This protocol is suitable for reacting a substituted quinoline aldehyde with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane to yield an (E)-α,β-unsaturated ester.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted quinoline aldehyde (1.0 equiv) and the stabilized phosphonium ylide (1.1 equiv).
-
Solvent Addition: Add a suitable dry solvent (e.g., toluene or THF, approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the desired (E)-alkene from triphenylphosphine oxide and any unreacted starting material. [16] Protocol 2: General Procedure for (Z)-Alkene Synthesis using an Unstabilized Ylide
This protocol describes the in-situ generation of a non-stabilized ylide for reaction with a quinoline aldehyde, favoring the (Z)-isomer under salt-free conditions.
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt (e.g., CH₃CH₂PPh₃⁺Br⁻, 1.2 equiv).
-
Ylide Generation: Add anhydrous THF (approx. 0.3 M) and cool the resulting suspension to -78 °C (dry ice/acetone bath). Add a strong, salt-free base such as potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv) as a solution in THF dropwise. Stir the mixture at -78 °C for 1 hour, during which the characteristic ylide color should develop.
-
Aldehyde Addition: Add a solution of the substituted quinoline aldehyde (1.0 equiv) in anhydrous THF dropwise to the cold ylide solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkenes
This is an excellent alternative for sterically hindered aldehydes or when purification from TPPO is problematic.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 equiv) and anhydrous THF (approx. 0.4 M).
-
Carbanion Formation: Cool the solution to 0 °C (ice bath). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the substituted quinoline aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde (typically 2-4 hours).
-
Work-up: Quench the reaction by carefully adding water. Extract the mixture with diethyl ether or ethyl acetate (3x). The water layer will contain the phosphate byproduct. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. quora.com [quora.com]
- 10. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
managing exothermic reactions in Vilsmeier-Haack formylation
Welcome to the technical support center for managing exothermic reactions in Vilsmeier-Haack formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the thermal hazards associated with this powerful and versatile reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate, manage, and troubleshoot exothermic events effectively and safely.
Technical Bulletin: Understanding the Exothermic Nature of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is a cornerstone of organic synthesis for introducing a formyl group onto electron-rich aromatic and heteroaromatic substrates.[1][2] The process involves two primary stages, both of which can be significantly exothermic and require careful management:
-
Formation of the Vilsmeier Reagent: The reaction begins with the formation of a substituted chloroiminium ion, commonly known as the Vilsmeier reagent.[3][4][5] This is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This initial acid-base reaction is highly exothermic and can proceed very rapidly.[6]
-
Electrophilic Aromatic Substitution: The electron-rich substrate then attacks the electrophilic Vilsmeier reagent.[7][8] This step is also exothermic, with the rate and intensity of heat generation depending on the nucleophilicity of the substrate.[9]
A critical, often overlooked, hazard is the inherent thermal instability of the Vilsmeier reagent itself.[6][10][11] Calorimetric studies have demonstrated that this intermediate can decompose, leading to a rapid and dangerous increase in temperature and pressure, potentially resulting in a thermal runaway.[10][12][13] Therefore, managing a V-H reaction is not just about controlling the reaction rate, but also about preventing the accumulation of this unstable intermediate.
Mechanism of Vilsmeier Reagent Formation and Subsequent Formylation
Caption: Decision-making workflow for a thermal runaway event.
Emergency Quench Protocol
-
Pre-computation is key. Before starting, always calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the potential severity of a runaway. [10]* If the reaction must be quenched, use a non-aqueous, inert solvent (like cold toluene) to dilute the reaction mixture and absorb some of the heat. This is often safer than adding water, which can react violently with unreacted POCl₃.
-
If the runaway is severe and cannot be controlled, evacuate the fume hood and alert safety personnel immediately.
Guide 3: Ensuring a Safe and Controlled Aqueous Workup
Issue: Violent foaming, splattering, and exotherms occur when quenching the reaction mixture in water or aqueous base.
Root Cause Analysis: The hydrolysis of the iminium salt intermediate to the final aldehyde is exothermic. Furthermore, any unreacted POCl₃ will react violently with water. Adding the quenching agent to the reaction flask concentrates the heat in one place.
Protocol: Safe Reverse Quench Procedure
-
Prepare Quench Vessel: In a separate flask large enough to hold at least three times the volume of your reaction mixture, prepare an ice-cooled, well-stirred solution of aqueous base (e.g., 10% NaOH or saturated Sodium Acetate).
-
Slow Transfer: Using a cannula or an addition funnel, slowly transfer the completed Vilsmeier-Haack reaction mixture from its flask into the vigorously stirred quenching solution.
-
Monitor Quench Temperature: Place a thermometer in the quenching vessel. Maintain the temperature of the quench solution below 20°C throughout the addition. If the temperature rises, pause the addition until it cools.
-
Final Stir: After the entire reaction mixture has been added, continue to stir the quenched mixture in the ice bath for 30-60 minutes to ensure complete hydrolysis and neutralization.
-
Extraction: The product can now be safely extracted with an appropriate organic solvent. [3] Experimental Workflow Emphasizing Temperature Control
Caption: A workflow diagram highlighting critical temperature control points.
References
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Slideshare. (n.d.). Vilsmeier haack rxn.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
- Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
- ACS Publications. (2000). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development.
- Organic Syntheses. (n.d.). Procedure.
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- ResearchGate. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory.
- OSTI.GOV. (n.d.). Modeling Thermal Runaway in Lithium-ion Packs as a Function of Scale and Heat Source.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- YouTube. (2012). The Vilsmeier-Haack Reaction.
- ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?
- YouTube. (2018). Vilsmeier Haack reaction mechanism scope application.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier haack rxn | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
preventing over-formylation in quinoline synthesis
Introduction to Quinoline Synthesis Challenges
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. While numerous named reactions exist for its synthesis—Skraup, Doebner-von Miller, Combes, and Vilsmeier-Haack cyclizations being prominent examples—controlling selectivity and minimizing byproducts remains a significant challenge.[1] This guide provides in-depth troubleshooting for a particularly persistent issue: over-formylation .
Over-formylation, a specific type of polysubstitution, occurs during electrophilic aromatic substitution on highly activated precursor rings (like anilines) or the resulting quinoline product.[2] This technical guide offers a focused, question-and-answer-based approach to diagnose, troubleshoot, and prevent this and other common side reactions, ensuring higher yields and product purity.
Part 1: Frequently Asked Questions (FAQs) on Formylation Issues
This section addresses the fundamental principles behind over-formylation and related side reactions.
Q1: What is over-formylation and why is it a problem in quinoline synthesis?
A1: Over-formylation is the addition of more than one formyl group (-CHO) to an aromatic ring during an electrophilic substitution reaction. It is a significant issue in syntheses involving highly electron-rich aromatic systems, such as the anilines and phenols often used as starting materials.[2][3] The initial formyl group is electron-withdrawing and deactivates the ring, but if the substrate is highly activated to begin with, a second electrophilic attack can still occur, leading to di-formylated byproducts. This complicates purification, reduces the yield of the desired mono-formylated product, and consumes expensive reagents.
Q2: Which quinoline synthesis methods are most susceptible to over-formylation?
A2: The Vilsmeier-Haack reaction is the primary method where over-formylation is a direct and common concern.[4] This reaction can be used to either construct the quinoline ring itself from an N-arylacetamide (a cyclization-formylation) or to functionalize a pre-existing quinoline ring.[5] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, but it readily attacks electron-rich rings.[6][7] Other formylation methods, like the Gattermann-Koch reaction, if used to functionalize a quinoline product, can also lead to over-formylation if not carefully controlled.[8]
Q3: My main byproduct isn't from over-formylation, but a thick, dark tar. What's happening?
A3: This is the most common side reaction in acid-catalyzed methods like the Skraup and Doebner-von Miller syntheses.[9][10] The harsh acidic conditions and high temperatures required for these reactions can cause the α,β-unsaturated aldehyde or ketone (e.g., acrolein formed from glycerol) to self-polymerize, leading to intractable tars and significantly reduced yields.[9][11] This is a distinct issue from over-formylation but is a critical challenge in classical quinoline synthesis.
Part 2: In-Depth Troubleshooting Guide: The Vilsmeier-Haack Reaction
This section provides a detailed, problem-solving approach for the most common formylation-related issues encountered during quinoline synthesis via the Vilsmeier-Haack cyclization of N-arylacetamides.
Issue: Significant di-formylation observed during the synthesis of 2-chloro-3-formylquinolines.
-
Symptoms: LC-MS or NMR analysis of the crude product shows a major peak corresponding to the desired mono-formylated quinoline, but also a significant, difficult-to-separate peak with a mass increase of 28 Da (the addition of a second C=O group).
-
Root Cause Analysis: The formation of the Vilsmeier reagent from DMF and POCl₃ creates an electrophile that attacks the electron-rich N-arylacetamide ring, leading to cyclization and formylation.[4] If the aniline precursor contains strong electron-donating groups (e.g., methoxy, alkyl), the aromatic ring is highly activated, making it susceptible to a second electrophilic attack by another equivalent of the Vilsmeier reagent.[3] This outcome is primarily governed by reagent stoichiometry and reaction temperature.
Solutions & Protocols
The single most critical factor is the molar ratio of the Vilsmeier reagent to the substrate. An excess of the reagent will invariably drive the reaction toward di-substitution.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution [3] Illustrative data for the formylation of a highly activated phenol substrate, demonstrating the principle.
| Entry | Substrate | POCl₃ (Equivalents) | DMF (Equivalents) | Temperature (°C) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 1 | 3,5-Dimethoxyphenol | 1.1 | 3.0 | 80 | 55 | 40 |
| 2 | 3,5-Dimethoxyphenol | 1.05 | 2.5 | 25 | 78 | 15 |
| 3 | 3,5-Dimethoxyphenol | 1.0 | 2.0 | 0 | 89 | < 5 |
Protocol: Controlled Vilsmeier-Haack Cyclization [4]
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0 °C. Slowly, add freshly distilled phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the cooled DMF with vigorous stirring. Crucially, ensure the internal temperature does not rise above 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve your N-arylacetamide substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 70-90 °C), monitoring closely.
-
Monitoring: Track the disappearance of the starting material using TLC or HPLC-MS.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. A solid precipitate of the product should form.
-
Isolation: Filter the solid product, wash thoroughly with cold water, and dry. Purify via recrystallization or column chromatography.
Formylation reactions are often exothermic. Running the reaction at a lower temperature can reduce the rate of the second formylation, thereby favoring the mono-formylated product.[3]
-
Actionable Advice: Begin your optimization by running the reaction at room temperature or even 0 °C after the initial addition. Only increase the temperature if no conversion is observed after several hours. For highly activated systems, you may achieve sufficient conversion without any heating.
Use the following decision tree to guide your experimental optimization.
Caption: Troubleshooting logic for over-formylation.
Part 3: General Best Practices for Reaction Control
Q4: How can I effectively monitor my reaction to prevent byproduct formation in real-time?
A4: Close monitoring is essential to quench the reaction once the starting material is consumed but before significant byproduct formation occurs. Thin-Layer Chromatography (TLC) provides a quick qualitative check, while High-Performance Liquid Chromatography (HPLC) or LC-MS offers quantitative analysis.[12][13] An automated reaction monitoring system can provide highly reproducible and accurate reaction profiles.[14][15]
Protocol: Reaction Monitoring by HPLC [13]
-
Sample Preparation: At set time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot (10-50 µL) from the reaction mixture. Immediately quench it in a vial containing a diluent (e.g., 1 mL of an acetonitrile/water mixture). This stops the reaction and prepares the sample for analysis.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). For example, a 10-minute gradient from 5% B to 95% B.
-
Detection: UV detector set to a wavelength where both starting material and product absorb (e.g., 254 nm).
-
-
Analysis: Inject the diluted sample. By tracking the decrease in the peak area of your starting material and the increase in the peak area of your desired product over time, you can determine the optimal reaction time and prevent the formation of over-formylated or other degradation products.
Q5: My Doebner-von Miller or Skraup reaction is producing excessive tar. How do I fix this?
A5: While not a formylation issue, tarring is the most common failure mode in these syntheses. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[9][10]
-
Primary Solution: Employ a biphasic solvent system. For example, refluxing the aniline in aqueous hydrochloric acid with the carbonyl compound sequestered in a non-miscible organic solvent like toluene can drastically reduce polymerization.[9]
-
Secondary Solution: Add a moderator. Ferrous sulfate is often used in the Skraup synthesis to make the reaction less violent and control the rate, thereby reducing charring and tar formation.[10][16]
-
Tertiary Solution: Optimize the acid catalyst and temperature. Systematically screen different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) and maintain the lowest effective temperature to find a balance between reaction rate and byproduct formation.[9]
References
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
- Troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride - Benchchem.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC - NIH.
- Preventing over-formylation in electron-rich aromatic systems - Benchchem.
- Bischler-Napieralski Reaction - J&K Scientific LLC.
- Combes Quinoline Synthesis.
- Bischler-Napieralski Reaction - Organic Chemistry Portal.
- Formylation - Wikipedia.
- Bischler–Napieralski reaction - Wikipedia.
- Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem. Available at: . Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Vilsmeier-Haack Reaction - NROChemistry.
- Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver.
- minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline - Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- Skraup reaction - Wikipedia.
- Preparation and Properties of Quinoline.
- Combes quinoline synthesis - Wikipedia.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
Vilsmeier-Haack Reaction Work-up: A Technical Support Guide
Welcome to the Technical Support Center for Vilsmeier-Haack Reaction Work-up Procedures. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction processing of this powerful formylation method. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the work-up of a Vilsmeier-Haack reaction?
The work-up for a Vilsmeier-Haack reaction primarily involves two critical steps: the hydrolysis of the intermediate iminium salt to the desired aldehyde and the subsequent purification of the product from reaction byproducts and starting materials.[1][2] The reaction mixture, after the electrophilic aromatic substitution is complete, contains a stable iminium salt intermediate. This intermediate must be carefully hydrolyzed, typically by the addition of water, to yield the final aldehyde or ketone.[3][4]
Q2: Why is the quenching of the reaction with ice-cold water or a basic solution a critical step?
Quenching the reaction mixture on ice serves a dual purpose. Firstly, the Vilsmeier-Haack reaction can be exothermic, and adding the mixture to ice helps to dissipate heat, preventing potential side reactions or degradation of the product. Secondly, the water acts as the hydrolyzing agent for the iminium salt. The use of a basic solution, such as aqueous sodium acetate, sodium carbonate, or dilute sodium hydroxide, is often recommended to neutralize the acidic byproducts of the reaction, primarily phosphoric acid derivatives from the phosphorus oxychloride.[5][6] This neutralization is crucial as it facilitates the complete hydrolysis of the iminium salt to the aldehyde.[7] An acidic environment can hinder this hydrolysis.
Q3: What are the most common solvents used for extracting the aldehyde product, and what are the considerations?
The choice of extraction solvent depends on the polarity and solubility of the synthesized aldehyde. Common solvents include ethyl acetate, dichloromethane (DCM), and diethyl ether.[8][9] For aromatic aldehydes, esters like butyl acetate have shown high extraction efficiencies.[9] It is essential to choose a solvent that has good solubility for the product but limited miscibility with the aqueous layer. The organic layer containing the product is then typically washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate before solvent evaporation.[8]
Q4: My product seems to be water-soluble. How should I approach the work-up?
For water-soluble aldehydes, standard liquid-liquid extraction may be inefficient. In such cases, continuous liquid-liquid extraction or saturation of the aqueous layer with a salt like sodium chloride (salting out) can enhance the partitioning of the product into the organic phase. Alternatively, techniques like solid-phase extraction (SPE) might be considered.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of your Vilsmeier-Haack reaction.
Issue 1: Low or No Yield of the Desired Aldehyde
Potential Causes & Solutions:
-
Incomplete Hydrolysis of the Iminium Intermediate: The hydrolysis of the iminium salt is pH-dependent. If the aqueous solution is too acidic, the hydrolysis may be incomplete.
-
Solution: After quenching the reaction in ice water, carefully neutralize the mixture with a base like sodium acetate, sodium carbonate, or dilute NaOH to a pH of approximately 6-8.[5] Monitor the hydrolysis by TLC to ensure the disappearance of the iminium salt spot.
-
-
Product Degradation: Some aldehydes can be sensitive to harsh pH conditions or high temperatures during work-up.
-
Solution: Perform the neutralization and extraction steps at low temperatures (e.g., in an ice bath). Avoid using strong bases if your product is base-sensitive. A milder base like sodium bicarbonate may be preferable.
-
-
Poor Extraction Efficiency: The product may have significant solubility in the aqueous phase.
-
Solution: As mentioned in the FAQ, consider salting out the product by saturating the aqueous layer with NaCl before extraction. Performing multiple extractions with smaller volumes of organic solvent is generally more effective than a single extraction with a large volume.
-
Issue 2: Formation of a Tarry, Intractable Residue During Work-up
Potential Causes & Solutions:
-
Uncontrolled Quenching: Rapidly adding water or base to a hot reaction mixture can lead to localized overheating and polymerization or decomposition of the product and intermediates.
-
Solution: Always add the reaction mixture slowly to a vigorously stirred, ice-cold aqueous solution. This ensures efficient heat dissipation.
-
-
Highly Reactive Substrate: Electron-rich aromatic compounds can sometimes lead to over-reaction or polymerization under Vilsmeier-Haack conditions.
-
Solution: For highly reactive substrates, it is crucial to maintain strict temperature control throughout the reaction and work-up. Consider running the reaction at a lower temperature.
-
Issue 3: The Final Product is Contaminated with Starting Material
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before work-up, ensure the reaction is complete by monitoring it with TLC. If the reaction has stalled, you might need to increase the reaction time or temperature.
-
-
Similar Polarity of Product and Starting Material: This can make separation by simple extraction challenging.
-
Solution: Careful column chromatography is often necessary. A shallow solvent gradient can help to resolve compounds with similar polarities. Alternatively, a bisulfite extraction can be employed to selectively remove the aldehyde from the mixture.[10][11] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated in an aqueous layer. The aldehyde can be regenerated by treating the aqueous layer with a base.[11]
-
Issue 4: Presence of Multiple Products (Isomers)
Potential Causes & Solutions:
-
Multiple Reactive Sites on the Substrate: If the aromatic substrate has more than one activated position, a mixture of isomeric products can be formed. The regioselectivity is influenced by both steric and electronic factors.[4][12]
-
Solution: Optimizing reaction conditions (e.g., temperature, solvent) can sometimes favor the formation of one isomer over another. If a mixture is unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired isomer.
-
Experimental Protocols
Standard Vilsmeier-Haack Reaction Work-up Protocol
-
Quenching: In a separate flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the completed reaction mixture into the ice-water slurry. Maintain the temperature below 20°C.[6]
-
Hydrolysis and Neutralization: While monitoring the pH, slowly add a saturated aqueous solution of sodium acetate or sodium carbonate until the pH of the mixture is between 6 and 8.[5] Stir the mixture at room temperature or slightly below for 30-60 minutes to ensure complete hydrolysis of the iminium salt. Monitor the reaction by TLC.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, DCM).[8]
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[13][14]
Protocol for Bisulfite Extraction of Aldehydes
This protocol is useful for separating aldehydes from non-aldehydic impurities.[10][11]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Bisulfite Treatment: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehyde will form a solid adduct that dissolves in the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the non-aldehydic impurities.
-
Aldehyde Regeneration: To recover the aldehyde, add a base (e.g., saturated sodium carbonate solution or 10% NaOH) to the aqueous layer until the solution is basic. This will regenerate the aldehyde, which may precipitate out or can be extracted with an organic solvent.
Visualizing the Workflow
Vilsmeier-Haack Reaction and Work-up Workflow
Caption: A flowchart of the Vilsmeier-Haack reaction and subsequent work-up steps.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
Technical Support Center: Troubleshooting Tar Formation in Quinoline Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for managing and mitigating tar formation during quinoline synthesis. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with polymerization and byproduct formation in classical quinoline synthesis reactions. Our goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot effectively.
The Challenge: Why Tar is a Pervasive Problem
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] However, their synthesis via classical methods like the Skraup, Doebner-von Miller, and Combes reactions is often plagued by the formation of viscous, dark, polymeric tars.[3][4] This occurs because these syntheses frequently employ harsh conditions—strong acids, high temperatures, and reactive intermediates—that promote undesirable side reactions.[3][5]
Tar formation significantly reduces the yield of the desired quinoline product, complicates isolation and purification, and consumes valuable starting materials.[4] This guide provides a synthesis-by-synthesis breakdown of why tar forms and presents field-proven strategies to minimize it.
Skraup Synthesis: Taming a Violent Reaction
The Skraup synthesis, which reacts aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to producing large quantities of tar.[6][7]
Q: What is the primary cause of the thick, dark tar in my Skraup reaction?
A: The root cause is the acid-catalyzed polymerization of acrolein. In the first step of the mechanism, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9] Under the strongly acidic and high-temperature conditions of the reaction, this acrolein intermediate readily polymerizes, leading to the characteristic tarry byproducts.[4][10]
Caption: Diverging pathways in the Skraup synthesis.
Q: How can I modify my Skraup protocol to minimize tar formation and control the reaction's vigor?
A: Controlling the reaction's exotherm and the concentration of reactive intermediates is key. Several strategies can be employed:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical and common practice to moderate the reaction's exothermicity.[10][11] It is believed to act as an oxygen carrier, ensuring the oxidation step proceeds more smoothly and preventing a runaway reaction.[11][12]
-
Controlled Reagent Addition: The order and rate of addition are crucial. A standard, safer sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of concentrated sulfuric acid with efficient cooling and stirring.[10]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, the reaction's own exotherm should sustain it. It is often necessary to remove the external heat source during the most vigorous phase.[10]
-
Alternative Oxidants: While nitrobenzene is a common oxidant and solvent, other agents like arsenic acid have been reported to result in a less violent reaction.[10][12]
| Parameter | Standard Condition (High Tar Risk) | Optimized Condition (Low Tar Risk) | Rationale |
| Moderator | None | Ferrous Sulfate (FeSO₄) | Controls the exotherm, preventing runaway polymerization.[4][6] |
| Acid Addition | Rapid, at room temperature | Slow, with external cooling | Prevents localized hotspots and uncontrolled reaction rates.[6] |
| Heating | Strong, continuous heating | Gentle initial heating, then removal of heat | Allows the reaction's exotherm to proceed controllably.[10] |
| Oxidant | Nitrobenzene | Arsenic Acid, Iodine | Can lead to a less violent, more controlled oxidation.[10] |
Doebner-von Miller Synthesis: Preventing Polymerization of Unsaturated Carbonyls
This synthesis, which uses anilines and α,β-unsaturated carbonyl compounds, is a versatile method for producing substituted quinolines but is also highly susceptible to tarring.[13][14]
Q: My Doebner-von Miller reaction yields a large amount of resinous, polymeric material. What is causing this?
A: Similar to the Skraup synthesis, the issue is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][13] These substrates are prone to self-condensation under the strong acid catalysis (e.g., HCl, H₂SO₄, or Lewis acids) required for the quinoline-forming cyclization, creating a competitive and often dominant pathway toward unwanted polymer byproducts.[15]
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
Q: What are the most effective strategies to increase my quinoline yield and suppress polymer formation?
A: The primary goal is to minimize the concentration of the free α,β-unsaturated carbonyl at any given time and to optimize the catalytic conditions.
-
Slow Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[13] This keeps its instantaneous concentration low, favoring the reaction with aniline over self-polymerization.
-
In Situ Generation: For aldehydes like crotonaldehyde, it can be generated in situ from a more stable precursor like acetaldehyde via an aldol condensation, which helps control its concentration.[13]
-
Biphasic Reaction Medium: A highly effective modern approach is to use a two-phase system (e.g., organic/aqueous). Sequestering the carbonyl compound in the organic phase can drastically reduce polymerization and increase the yield of the desired quinoline.[6][15]
-
Catalyst Optimization: The choice of acid is critical. While strong Brønsted acids are traditional, exploring various Lewis acids (e.g., SnCl₄, ZnCl₂) or milder solid acid catalysts may provide a better balance between activating the desired reaction and minimizing polymerization.[4][16][17]
Combes and Friedländer Syntheses: Avoiding Degradation and Side-Reactions
While often cleaner than the Skraup or Doebner-von Miller reactions, the Combes (aniline + β-diketone) and Friedländer (2-aminoaryl aldehyde/ketone + α-methylene carbonyl) syntheses can still suffer from byproduct formation under suboptimal conditions.[8][18]
Q: I'm seeing significant charring and low yields in my Combes synthesis. What's the likely cause?
A: The Combes synthesis typically requires a strong acid catalyst, like concentrated sulfuric acid or polyphosphoric acid (PPA), to drive the intramolecular cyclization step.[8][19] If the temperature is too high or the heating is prolonged, these harsh acidic conditions can lead to the degradation and charring of the aniline or the β-diketone starting materials and intermediates.
Troubleshooting:
-
Catalyst Choice: Polyphosphoric acid (PPA) is often a milder alternative to sulfuric acid and can lead to cleaner reactions.
-
Temperature Control: Carefully monitor and control the reaction temperature. Avoid overheating, as this is a primary cause of degradation.
-
Reaction Time: Monitor the reaction by TLC to avoid unnecessarily long heating times once the starting material is consumed.
Q: My Friedländer reaction is low-yielding and produces many side-products. How can I improve it?
A: A major side reaction in the Friedländer synthesis is the self-condensation (an aldol reaction) of the ketone starting material, especially under strong base or acid catalysis.[5][20] Harsh conditions can also degrade the sensitive 2-aminoaryl aldehyde or ketone.
Troubleshooting:
-
Use Milder Catalysts: Modern protocols often employ milder and more efficient catalysts. These include iodine, p-toluenesulfonic acid, or various Lewis acids, which can promote the reaction under less harsh conditions.[5][18][20]
-
Optimize Temperature: The reaction can be highly sensitive to temperature. A lower temperature may slow the reaction but can significantly increase selectivity and reduce the formation of aldol byproducts.[5]
-
Greener Approaches: Consider microwave-assisted synthesis, which can dramatically reduce reaction times and minimize byproduct formation by preventing prolonged exposure to high temperatures.[5][21]
General Purification: Dealing with the Aftermath
Even with optimization, some tarry residue is common. Effectively separating your desired quinoline from these non-volatile, polymeric byproducts is a critical final step.
Q: My crude product is a dark, viscous oil or tar. What is the best way to purify my quinoline?
A: For products from reactions like the Skraup and Doebner-von Miller, which produce significant non-volatile tar, steam distillation is the most common and effective purification method.[6][10] The quinoline product is typically steam-volatile, while the tar is not.
Caption: General workflow for purification of quinoline from tar.
Detailed Protocol: Purification by Steam Distillation
This protocol is adapted for a typical post-Skraup reaction workup.[4][10]
-
Cool and Dilute: After the reaction is complete, allow the mixture to cool to below 100°C. Carefully and slowly pour the reaction mixture into a large volume of cold water with stirring.
-
Neutralize and Basify: Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide or potassium hydroxide. This neutralizes the sulfuric acid and liberates the free quinoline base from its salt. The solution should be basic to litmus paper.
-
Set up for Steam Distillation: Transfer the alkaline mixture to a large flask suitable for steam distillation. Ensure the apparatus is securely clamped and has an efficient condenser.
-
Distill: Pass a steady stream of steam through the mixture. The quinoline will co-distill with the water, typically forming a milky or oily emulsion in the receiving flask. Continue distillation until the distillate runs clear.
-
Isolate Product: The quinoline can be separated from the aqueous distillate.
-
Extraction: Transfer the distillate to a separatory funnel and extract it several times with an appropriate organic solvent (e.g., dichloromethane, diethyl ether).[10]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude, tar-free quinoline, which can be further purified by vacuum distillation if necessary.
-
For higher purity, especially at a smaller scale, methods like crystallization via salt formation or column chromatography can be employed after the initial bulk purification.[22]
References
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). BenchChem.
- Byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC, NIH.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. (2025). BenchChem.
- Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... (n.d.).
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Skraup's Synthesis. (2012). Vive Chemistry, WordPress.com.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure.
- Skraup reaction. (n.d.). Wikipedia.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. (2017). RSC Publishing.
- Avoiding polymerization in quinoline synthesis. (2025). BenchChem.
- Friedländer synthesis. (n.d.). Wikipedia.
- Preparation and Properties of Quinoline. (n.d.). SlideShare.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. One moment, please... [iipseries.org]
- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Quinoline Aldehydes
Introduction: The Analytical Imperative for Quinoline Aldehydes
Quinoline aldehydes represent a class of heterocyclic compounds of significant interest in the pharmaceutical and chemical industries. They serve as crucial intermediates in the synthesis of diverse pharmacological agents, dyes, and other functional materials.[1][2] The purity and precise quantification of these intermediates are not merely procedural checks; they are fundamental to ensuring the safety, efficacy, and consistency of the final product. The reactive nature of the aldehyde group, combined with the physicochemical properties of the quinoline scaffold, presents unique analytical challenges that necessitate robust and well-characterized analytical methods.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering the high resolution, sensitivity, and quantitative accuracy required for analyzing these compounds in complex matrices.[1] This guide provides a comprehensive, experience-driven comparison of strategies for developing a reliable HPLC method for quinoline aldehydes. We will move beyond rote protocols to explore the scientific rationale behind critical decisions in method development, from column and mobile phase selection to detector optimization, empowering you to build a method that is not only effective but also scientifically sound and defensible.
Pillar 1: Foundational Strategy - A Logic-Driven Workflow
Effective method development is a systematic process, not a trial-and-error exercise. The workflow begins with understanding the analyte and culminates in a validated, robust method suitable for its intended purpose. The key is to let the physicochemical properties of the quinoline aldehyde molecule guide your choices at each step.
Below is a visualization of the logical workflow that underpins a successful HPLC method development project.
Caption: A logical workflow for HPLC method development.
Understanding Your Analyte: The Quinoline Aldehyde Moiety
Success in HPLC begins with a deep understanding of the target molecule. A quinoline aldehyde has distinct features that dictate its chromatographic behavior:
-
The Quinoline Ring System: This bicyclic aromatic structure is inherently hydrophobic and possesses strong UV absorbance.[3]
-
The Nitrogen Heteroatom: The nitrogen in the quinoline ring is basic, with a typical pKa around 4.9. This means its ionization state is highly dependent on the mobile phase pH, which critically affects retention and peak shape.[3]
-
The Aldehyde Group: This is a polar, electron-withdrawing group. Its reactivity can be a source of instability, and it provides a site for hydrogen bonding interactions.[4]
These properties suggest that Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point, as it separates compounds based on hydrophobicity.
Pillar 2: Comparative Method Development - A Tale of Two Columns
To illustrate the decision-making process, we will develop and compare two distinct RP-HPLC methods for the purity analysis of a hypothetical "quinoline-3-carboxaldehyde." Our goal is to achieve baseline separation of the main peak from potential process-related impurities.
Decision Point 1: Column Stationary Phase Selection
The choice of column is the most critical factor in determining the selectivity of the separation.[5][6] We will compare the most common stationary phase (C18) with an alternative that offers different selectivity mechanisms (Phenyl).
-
Method A (Workhorse Approach): C18 Column
-
Rationale: C18 (octadecylsilane) columns are the default choice for RP-HPLC due to their strong hydrophobic retention, versatility, and wide availability.[7] The separation is primarily driven by hydrophobic interactions between the alkyl chains of the stationary phase and the quinoline ring of the analyte.
-
-
Method B (Alternative Selectivity): Phenyl-Hexyl Column
-
Rationale: Phenyl phases provide a unique mixed-mode separation mechanism. They offer moderate hydrophobic retention but also engage in π-π stacking interactions with aromatic analytes like the quinoline ring.[8] This can provide alternative selectivity, especially for resolving structurally similar aromatic compounds that may co-elute on a C18 phase.
-
The following diagram illustrates the logic of this selection process.
Caption: Rationale for selecting column chemistry.
Decision Point 2: Mobile Phase Optimization
The mobile phase composition fine-tunes the separation achieved by the column.[9][10]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.
-
For Method A (C18): We'll use Acetonitrile . ACN is a stronger solvent than MeOH and often provides better peak shapes and lower backpressure.
-
For Method B (Phenyl): We'll use Methanol . MeOH is a protic solvent and a better hydrogen-bond donor, which can sometimes offer different selectivity for polar compounds compared to ACN.[9]
-
-
Aqueous Phase & pH Control: This is critical for quinoline aldehydes. The quinoline nitrogen (pKa ~4.9) will be protonated and positively charged at a pH below ~4. In a non-buffered system, this can lead to severe peak tailing due to interaction with residual acidic silanols on the silica support.
-
Rationale: By using a mobile phase buffered at a low pH (e.g., pH 2.5-3.0), we ensure the quinoline nitrogen is consistently protonated. This consistent charge state leads to more reproducible retention and significantly improved peak symmetry. A phosphate or formate buffer is a suitable choice.
-
Decision Point 3: Detector Settings
Quinoline aldehydes contain a large, conjugated aromatic system, making them ideal for UV detection.[11] A Diode Array Detector (DAD) is preferable as it allows for the simultaneous acquisition of spectra across a range of wavelengths.
-
Wavelength Selection: Based on the UV spectrum of the quinoline core, optimal detection wavelengths are typically found between 220-260 nm for maximum sensitivity, or at higher wavelengths (~320 nm) for increased selectivity if matrix interferences are present.[12][13] For this comparison, a wavelength of 254 nm is chosen as a robust starting point.[1]
Pillar 3: Experimental Protocols & Comparative Data
The following sections provide detailed protocols for the two methods and a summary of the hypothetical performance data.
Detailed Experimental Protocol: Method A (C18 / ACN)
-
Instrumentation & Materials:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 30 15.0 80 18.0 80 18.1 30 | 22.0 | 30 |
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a 0.5 mg/mL stock solution of quinoline-3-carboxaldehyde reference standard in the sample diluent. Prepare working standards by dilution as needed.
-
Sample Solution: Accurately weigh and dissolve the synthesized sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Detailed Experimental Protocol: Method B (Phenyl-Hexyl / MeOH)
-
Instrumentation & Materials:
-
As per Method A.
-
Column: Phenyl-Hexyl reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol (MeOH).
-
Sample Diluent: 50:50 (v/v) Mobile Phase A:Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B (MeOH) 0.0 40 15.0 90 18.0 90 18.1 40 | 22.0 | 40 |
-
-
Standard and Sample Preparation:
-
As per Method A, using the diluent specified for Method B.
-
Performance Comparison: Objective Data Analysis
A hypothetical crude sample of quinoline-3-carboxaldehyde containing two key impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar side-product) was analyzed using both methods. The results are summarized below.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Commentary |
| Retention Time (Main Peak) | 8.52 min | 9.31 min | MeOH is a weaker eluent than ACN, leading to slightly longer retention times. |
| Resolution (Main Peak / Impurity 1) | 3.1 | 3.5 | Both methods provide adequate resolution (>2.0). |
| Resolution (Main Peak / Impurity 2) | 2.2 | 4.1 | Method B shows significantly better resolution for the less polar impurity, likely due to π-π interactions enhancing selectivity. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods show excellent peak shape (ideal is 1.0) due to proper pH control. |
| Theoretical Plates (Main Peak) | 12,500 | 11,800 | Both columns exhibit good efficiency. |
| Analysis Time | 22 min | 22 min | Runtimes are comparable. |
Trustworthiness: Method Validation and System Suitability
A developed method is incomplete until it is validated to prove its suitability for the intended purpose. Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[14][15]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability, intermediate precision).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Before any validation run, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. Typical SST criteria for the selected method (Method B) would include:
-
Tailing Factor: ≤ 1.5
-
Resolution (critical pair): ≥ 2.0
-
%RSD of replicate injections (peak area): ≤ 1.0%
By establishing and meeting these self-validating criteria, you build trustworthiness into every analysis performed.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 Analytical Method Valid
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Method for the determination of aldehydes and ketones in ambient air using HPLC. Environmental Protection Agency (EPA). [Link]
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.. [Link]
- An efficient approach to column selection in HPLC method development.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Rapidly Analyzing Carbonyl Compounds Using HPLC.
- Experimental And Theoretical Studies On The Electronic Absorption Spectra Of Quinoline Carboxaldehydes. University of Illinois IDEALS. [Link]
- A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. ACCTA. [Link]
- Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Column Selection for HPLC Method Development. Element Lab Solutions. [Link]
- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
- Quinoline. PubChem. [Link]
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. [Link]
- Quinolizinium-based fluorescent probes for formaldehyde detection... PMC - NIH. [Link]
- (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- HPLC chromatograms of quinoline and 2-hydroxyquinoline.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
- Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Quantitative Analysis of 5-Chloroquinoline-6-carbaldehyde: The Ascendancy of qNMR
For Immediate Release
In the landscape of pharmaceutical development and quality control, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the characterization of 5-Chloroquinoline-6-carbaldehyde, a key heterocyclic compound.[1][2][3] We will explore the inherent advantages of qNMR over traditional chromatographic techniques, offering a robust, non-destructive, and highly accurate analytical solution.[4][5]
The Challenge in Quantifying Complex Heterocycles
This compound, with its distinct aromatic structure, presents unique analytical challenges.[1][2] Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often necessitate compound-specific reference standards for calibration, which may not always be readily available for novel or intermediate compounds.[5][6] Furthermore, these techniques can suffer from issues related to compound volatility, thermal stability, and the need for derivatization, potentially introducing analytical errors.
qNMR: A Paradigm Shift in Quantitative Analysis
Quantitative NMR emerges as a superior alternative by directly relating the integral of a specific resonance signal to the number of nuclei contributing to that signal.[4][6][7] This fundamental principle allows for the absolute quantification of a target analyte against an internal standard of known concentration, obviating the need for a calibration curve specific to the analyte.[4][6]
Key Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of the analyte's concentration or purity without the need for an identical reference standard.[4][6]
-
Non-Destructive: The sample can be recovered and used for further analyses.[4]
-
Versatility: A single, well-characterized internal standard can be used to quantify a wide range of compounds.[5][7]
-
Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte.[5]
-
Traceability: When using a certified reference material as an internal standard, qNMR results can be traceable to the International System of Units (SI).[4][7][8]
Comparative Analysis: qNMR vs. Chromatographic Methods
To illustrate the practical advantages of qNMR, let's consider a comparative analysis for the quantification of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral is directly proportional to the number of nuclei.[4][7] | Separation based on differential partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute (with internal standard).[4] | Relative (requires analyte-specific calibration curve). | Relative (requires analyte-specific calibration curve). |
| Reference Standard | Requires a certified internal standard (e.g., maleic anhydride, dimethyl sulfone).[7] | Requires a purified reference standard of the analyte. | Requires a purified reference standard of the analyte. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of internal standard.[9] | Can involve complex sample preparation, including filtration and derivatization. | May require derivatization to improve volatility and thermal stability. |
| Analysis Time | Typically 10-15 minutes per sample for low molecular weight compounds.[6] | Varies depending on the method, but can be longer including column equilibration. | Varies, but can be lengthy, especially with complex temperature programs. |
| Destructive? | No.[4] | Yes. | Yes. |
| Structural Info | Yes, provides detailed structural confirmation.[5] | No, retention time is the primary identifier. | Mass spectrometry (MS) detector can provide structural information. |
Experimental Protocol: Quantitative ¹H NMR of this compound
This section details a robust protocol for the accurate quantification of this compound using ¹H qNMR with an internal standard.
I. Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material)
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
Volumetric Glassware: Calibrated glassware for solvent measurement
-
NMR Tubes: 5 mm high-precision NMR tubes
II. Rationale for Experimental Choices
-
Internal Standard Selection: Maleic anhydride is an excellent choice as it is highly pure, stable, non-hygroscopic, and possesses a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the signals of this compound.[9] Its two equivalent protons provide a strong, easily integrable signal.
-
Solvent Selection: DMSO-d₆ is a versatile solvent that readily dissolves both the analyte and the internal standard.[10] Its residual proton signal does not interfere with the key signals for quantification.
-
Spectrometer Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, reducing the likelihood of signal overlap and improving the accuracy of integration.[11]
III. Experimental Workflow Diagram
Caption: Workflow for qNMR analysis of this compound.
IV. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
To the same vial, add approximately 10 mg of accurately weighed maleic anhydride.
-
Using a calibrated pipette, add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the resulting solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set the key acquisition parameters for quantitative analysis:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A conservative value of 30 seconds is often a good starting point if T₁ values are unknown.[9]
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.[9]
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[9]
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform phase correction and baseline correction across the entire spectrum.
-
Identify and integrate the non-overlapping aldehyde proton signal of this compound (expected around δ 10.3 ppm) and the singlet of maleic anhydride (around δ 7.1 ppm).
-
Calculate the purity of this compound using the following equation[10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal (N_analyte = 1 for the aldehyde proton; N_IS = 2 for maleic anhydride)
-
M: Molar mass
-
m: Mass
-
P_IS: Purity of the internal standard
-
-
Data Analysis and Interpretation
The integrity of a qNMR experiment is contingent on a logical and rigorous data analysis workflow.
Caption: Logical flow of data analysis in a qNMR experiment.
Conclusion: Embracing a Gold Standard
For researchers, scientists, and drug development professionals, qNMR offers a powerful, reliable, and efficient method for the quantitative analysis of key compounds like this compound.[5][10] Its ability to provide absolute quantification without the need for analyte-specific standards, coupled with its non-destructive nature and the simultaneous provision of structural information, positions it as a gold standard in modern analytical chemistry.[4][5][6] The adoption of validated qNMR protocols, as outlined in this guide, can significantly enhance the accuracy and reliability of analytical data, ensuring the quality and integrity of pharmaceutical products.[12][13][14][15]
References
- Quantitative NMR Spectroscopy. University of Ottawa. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
- What is qNMR and why is it important? Mestrelab Resources. [Link]
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
- A Routine Experimental Protocol for qHNMR Illustr
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
- A Guide to Quantit
- Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde. PubMed. [Link]
- qNMR - Quantit
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ICH Valid
- GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. azom.com [azom.com]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. emerypharma.com [emerypharma.com]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Comparative Analysis of Quinoline Aldehydes
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of quinoline aldehydes is paramount. These heterocyclic aromatic compounds are not only vital building blocks in the synthesis of numerous pharmaceutical agents but also serve as key intermediates in various chemical processes.[1][2] The structural integrity and purity of quinoline aldehydes directly influence the safety, efficacy, and quality of the final drug product.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the analysis of quinoline aldehydes. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in selecting the most appropriate technique for your specific application. Every protocol described herein is designed as a self-validating system, grounded in authoritative standards and supported by experimental data.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the purity assessment and quantification of quinoline aldehydes, lauded for its high sensitivity, selectivity, and reproducibility.[1] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.
Principle of Operation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or Phenyl-Hexyl), and the mobile phase is polar. Quinoline aldehydes, being moderately polar, are retained on the column and then eluted by a gradient of an organic solvent (like acetonitrile) in an aqueous buffer. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector.[1]
Comparative Experimental Protocols
Two validated RP-HPLC methods are presented below to illustrate how different column chemistries and elution modes can be tailored for specific analytical challenges.
Method 1: Standard Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is ideal for development-phase products where a comprehensive separation of the main component from a wide range of potential impurities with varying polarities is crucial.[1]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile (ACN)
-
-
Gradient Program: A time-based program that systematically increases the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection: DAD at a wavelength determined by the UV maximum of the specific quinoline aldehyde.
-
Sample Preparation: A stock solution of the quinoline aldehyde reference standard (100 µg/mL) is prepared in a 50:50 mixture of ACN and water. The sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.[1]
Method 2: Isocratic RP-HPLC for Routine Quality Control
This method offers a simpler and faster analysis, suitable for routine manufacturing environments where the impurity profile is well-characterized and controlled. The Phenyl-Hexyl column provides alternative selectivity based on π-π interactions, which can be advantageous for separating aromatic impurities.[1]
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Column: Phenyl-Hexyl column (4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.2 mL/min
-
Detection: UV-Vis at a single, optimized wavelength.
-
Sample Preparation: Similar to Method 1.
Performance Comparison
| Parameter | Method 1 (Gradient C18) | Method 2 (Isocratic Phenyl-Hexyl) |
| Selectivity | Superior resolving power for a wide range of impurities.[1] | Good for specific aromatic impurities, but may co-elute others. |
| Sensitivity (LOD/LOQ) | Lower, enabling detection of trace impurities.[1] | Higher, suitable for purity assays but not trace analysis. |
| Analysis Time | Longer due to the gradient program and re-equilibration. | Shorter, leading to higher throughput. |
| Robustness | More complex, requiring careful control of the gradient. | Highly robust and easily transferable. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): For Volatile Analogs and Confirmatory Analysis
Gas Chromatography is a powerful technique for separating and analyzing volatile or semi-volatile quinoline aldehydes. When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled specificity for identification and structural elucidation.[3][4]
Principle of Operation
In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium) carries the sample through the column, and separation occurs based on the compound's boiling point and affinity for the stationary phase. In GC-MS, the separated compounds are then ionized and fragmented, and the resulting mass spectrum serves as a molecular fingerprint.[5]
Experimental Protocol: GC-MS Analysis of Quinoline Aldehydes
This protocol is adapted from a method for the determination of quinoline in textiles and can be optimized for specific quinoline aldehydes.[5]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[5]
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Injection: Splitless injection of a 1 µL sample.
-
MS Conditions:
-
Sample Preparation: The sample is dissolved in a suitable organic solvent like toluene.[5]
Performance Characteristics
-
Selectivity: Extremely high, especially with MS detection, allowing for confident identification in complex matrices.[3][4]
-
Sensitivity: High, with detection limits often in the low mg/kg range.[5]
-
Limitations: The analyte must be thermally stable and sufficiently volatile. Derivatization may be necessary for less volatile aldehydes, adding complexity to the sample preparation.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is particularly valuable for analyzing quinoline aldehydes in complex biological matrices and for trace-level quantification.[3][4]
Principle of Operation
After separation by HPLC, the eluent is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where the analyte molecules are charged. The ions are then separated by their mass-to-charge ratio and detected. Time-of-flight (TOF) and quadrupole mass analyzers are commonly used.[3][4]
Key Advantages
-
Enhanced Sensitivity: LC-MS can achieve significantly lower detection limits than HPLC-UV.
-
Structural Information: MS/MS capabilities allow for fragmentation of the parent ion, providing valuable structural information for impurity identification.[3][4]
-
Matrix Effect Mitigation: The selectivity of MS can help to overcome interferences from complex sample matrices.
Derivatization for Enhanced Performance
For certain applications, derivatization can improve chromatographic behavior and ionization efficiency. For instance, 2-hydrazinoquinoline (HQ) can be used as a derivatizing agent for aldehydes, forming stable hydrazones that are readily analyzed by LC-MS.[7]
Spectroscopic Techniques: For Structural Elucidation and Characterization
While chromatographic techniques are the mainstay for separation and quantification, spectroscopic methods are indispensable for the fundamental characterization and structural elucidation of quinoline aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[2][8] The chemical shifts of the aldehyde proton (~10 ppm) and the aromatic protons are characteristic and can be used to confirm the identity and purity of the compound.[8]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic C=O stretching vibration of the aldehyde group is a key diagnostic peak.[2]
Mass Spectrometry (MS)
In addition to its use as a detector for chromatography, standalone MS with techniques like electron ionization (EI) can provide the molecular weight of the compound and characteristic fragmentation patterns that aid in structural confirmation.[2][8]
Comparative Summary and Recommendations
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/DAD | Purity testing, quantification, impurity profiling.[1] | Robust, reproducible, high sensitivity.[1] | Limited structural information, requires chromophores. |
| GC-MS | Analysis of volatile aldehydes, confirmatory testing.[5] | Excellent selectivity and sensitivity, provides structural data.[3][4] | Requires analyte to be thermally stable and volatile.[6] |
| LC-MS | Trace analysis, analysis in complex matrices, impurity identification.[3][4] | Unmatched sensitivity and selectivity, rich structural information.[3][4] | Higher cost and complexity, potential for matrix effects. |
| NMR | Structural elucidation, confirmation of identity.[2] | Provides unambiguous structural information. | Lower sensitivity, not suitable for quantification of trace components. |
| FTIR | Functional group identification.[2] | Fast, simple, non-destructive. | Limited information on the overall molecular structure. |
Recommendations:
-
For routine quality control and purity assessment of synthesized quinoline aldehydes, HPLC-UV/DAD is the method of choice due to its robustness and reliability.[1]
-
For the identification of unknown impurities or for analysis in complex matrices like biological fluids, LC-MS is the most powerful tool.[3][4]
-
If the quinoline aldehyde is volatile and thermally stable , GC-MS offers a highly selective and sensitive alternative.[5]
-
NMR and FTIR are essential for the initial characterization and structural confirmation of any newly synthesized quinoline aldehyde.[2]
Visualizing the Analytical Workflows
HPLC Method Validation Workflow
Caption: Logical workflow for HPLC analytical method validation.
GC-MS Analysis Workflow
Caption: Step-by-step workflow for GC-MS analysis.
References
- A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Benchchem.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- Application Note and Protocol: Fluorescent Derivatization of Quinolinic Acid for HPLC Analysis. Benchchem.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). PubMed.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC - NIH.
- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. Benchchem.
- A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers. Benchchem.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
- (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023).
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
- HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
- Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2025).
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Benchchem.
- Quinoline Aldehydes. ResearchGate.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.
- Validation of Analytical Methods for Pharmaceutical Analysis.
- Validation of Qualitative Analytical Methods. (2006). TDX (Tesis Doctorals en Xarxa).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate.
- The Chemistry of Quinolines. ACS Publications.
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Omega.
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. madison-proceedings.com [madison-proceedings.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
A Definitive Guide to the Structural Validation of 5-Chloroquinoline-6-carbaldehyde Using 2D NMR Spectroscopy
Introduction: The Challenge of Isomeric Ambiguity in Substituted Quinolines
The quinoline scaffold is a foundational motif in medicinal chemistry and materials science, with substituent placement dictating biological activity and material properties.[1] For a molecule like chloroquinoline-carbaldehyde, numerous isomers are possible. While 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the quinoline core, a chlorine atom, and an aldehyde group, it often fails to unambiguously determine their precise positions.[2][3] Overlapping signals in the aromatic region and the inability of 1D NMR to show through-bond connectivity beyond three bonds make definitive assignment challenging.[4]
This guide provides a comprehensive, field-proven methodology for the unequivocal structural validation of 5-Chloroquinoline-6-carbaldehyde. We will move beyond simple data reporting and delve into the strategic application of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to create a self-validating dataset that logically confirms the molecular architecture. This approach is essential for ensuring the scientific integrity of any research involving this compound.[5][6]
The Strategic Advantage of 2D NMR: Building the Molecular Puzzle
2D NMR spectroscopy provides a powerful solution by spreading spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.[6][7] By systematically interpreting a suite of 2D experiments, we can piece together the molecular structure bond by bond.
-
COSY (COrrelation SpectroscopY): Identifies networks of coupled protons (¹H-¹H spin systems).[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon (¹H-¹³C one-bond correlations).[10][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-4 bond) correlations between protons and carbons, crucially connecting the spin systems across non-protonated (quaternary) carbons and heteroatoms.[13][14][15]
This combination of experiments provides a robust, cross-verifiable map of the molecule's covalent framework.
Experimental Protocol: Acquiring High-Fidelity Data
The quality of the final structural elucidation is entirely dependent on the quality of the acquired data. The following protocol is designed for robustness and high sensitivity.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).
-
Add tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (0.00 ppm).
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[16]
-
-
Spectrometer Setup & 1D Spectra Acquisition:
-
Utilize a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[16]
-
Acquire a standard quantitative ¹H NMR spectrum. This provides initial information on the number of protons and their multiplicities.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This confirms the number of unique carbon environments. Note the presence of quaternary carbons, which will be crucial for the HMBC analysis.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected, double-quantum filtered (DQF-COSY) experiment. The DQF modification helps to suppress strong singlet signals (like the aldehyde) and provides cleaner phase properties in the cross-peaks, aiding interpretation.[17]
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. The causality for choosing this experiment is its superior sensitivity compared to older techniques and its ability to distinguish CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing the same information as a DEPT-135 experiment but with direct proton-carbon correlation.[14][18]
-
HMBC: Acquire a gradient-selected HMBC experiment. This is the most critical experiment. The long-range coupling delay should be optimized for an average ⁿJCH of 8 Hz. This value is a robust compromise that allows for the observation of both two-bond (~1-5 Hz) and three-bond (~7-10 Hz) correlations, which are essential for connecting the molecular fragments.[14]
-
Data Interpretation: A Step-by-Step Validation Workflow
The following is a guided interpretation based on predicted spectral data for this compound.
Predicted NMR Data Summary
The chemical shifts are predicted based on the known effects of chloro, aldehyde, and heterocyclic aromatic systems.[19][20][21]
| Position | Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |
| 2 | CH | ~8.95 | dd | ~152.0 | C4, C8a |
| 3 | CH | ~7.60 | dd | ~122.5 | C4a, C2 |
| 4 | CH | ~8.25 | d | ~135.0 | C5, C8a |
| 4a | C | - | - | ~128.0 | H3, H8 |
| 5 | C-Cl | - | - | ~130.0 | H4, H7, H10 |
| 6 | C-CHO | - | - | ~133.0 | H7, H8, H10 |
| 7 | CH | ~8.10 | d | ~129.0 | C5, C8a |
| 8 | CH | ~7.90 | d | ~126.0 | C4a, C6 |
| 8a | C | - | - | ~148.0 | H2, H4, H7 |
| 10 (CHO) | CH | ~10.5 | s | ~191.0 | C6, C5 |
Step 1: Delineating Spin Systems with COSY
The COSY spectrum reveals proton-proton connectivities. For this compound, we expect to see two isolated spin systems.
-
Spin System 1 (Pyridine Ring): A correlation between H-2 and H-3, and a further correlation between H-3 and H-4. This establishes the -CH=CH-CH= fragment.
-
Spin System 2 (Benzene Ring): A correlation between H-7 and H-8. The lack of further couplings for these protons indicates they are adjacent but isolated from other protons.
-
Isolated Proton: The aldehyde proton (H-10) at ~10.5 ppm will show no COSY cross-peaks, confirming it is not coupled to any other protons.[9]
.dot
Caption: COSY correlations showing two distinct spin systems and one isolated proton.
Step 2: Assigning Carbons with HSQC
The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of all protonated carbons.[22][23]
-
Each proton signal (H-2, H-3, H-4, H-7, H-8, H-10) will correlate to exactly one carbon signal in the ¹³C spectrum.
-
This experiment confirms the chemical shift of C-2, C-3, C-4, C-7, C-8, and the aldehyde carbon C-10.
-
Crucially, the carbon signals predicted at ~128.0, ~130.0, ~133.0, and ~148.0 ppm will have no corresponding cross-peaks in the HSQC spectrum. This is a positive confirmation that these are quaternary (non-protonated) carbons: C-4a, C-5, C-6, and C-8a.[10]
.dot
Caption: HSQC workflow showing direct one-bond correlations between protons and carbons.
Step 3: Assembling the Full Structure with HMBC
The HMBC spectrum is the final and most powerful piece of evidence. It reveals two- and three-bond correlations, allowing us to connect the previously identified spin systems and definitively place the substituents on the quaternary carbons.[24][25]
-
Placing the Aldehyde Group (Critical Correlation): The aldehyde proton (H-10, ~10.5 ppm) is the key. It will show a strong three-bond correlation to the quaternary carbon C-6 and a weaker two-bond correlation to the quaternary carbon C-5. This single piece of data unequivocally places the aldehyde group at the C-6 position.
-
Placing the Chlorine Atom: The proton H-4 will show a three-bond correlation to the quaternary carbon C-5. Similarly, proton H-7 will show a two-bond correlation to C-5. The presence of these correlations to a quaternary carbon that bears no protons (from HSQC data) and is deshielded by an electronegative atom confirms the location of the chlorine atom at C-5.
-
Connecting the Rings: Correlations from protons in the benzene ring to carbons in the pyridine ring (and vice-versa) confirm the fused ring system. For example, H-4 (pyridine ring) will show a correlation to C-8a (bridgehead carbon), and H-8 (benzene ring) will correlate to C-4a (bridgehead carbon).
-
Confirming Internal Connectivity: Other key correlations, such as H-7 to C-8a and H-2 to C-4, will further solidify the assignments of the entire quinoline framework.
.dot
Caption: Key HMBC correlations used to place substituents and connect spin systems.
Conclusion: A Self-Validating Approach
By systematically employing COSY, HSQC, and HMBC experiments, we move beyond simple spectral matching to a logical, deductive process of structural validation. The COSY spectrum defines the proton frameworks, the HSQC spectrum links them to their corresponding carbons, and the HMBC spectrum provides the critical long-range correlations that piece the entire puzzle together. The observation of the ³J correlation from the aldehyde proton H-10 to carbon C-6 is the definitive piece of evidence that validates the structure as this compound, ruling out all other possible isomers. This multi-faceted approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research.
References
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
- Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- NMR Wiki. (2011, January 8). 2D HMBC.
- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- NMR Wiki. (2009, January 27). HSQC.
- Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
- CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Nanalysis. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. tsijournals.com [tsijournals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 2D HMBC - NMR Wiki [nmrwiki.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. HSQC - NMR Wiki [nmrwiki.org]
- 23. emerypharma.com [emerypharma.com]
- 24. nmr.ceitec.cz [nmr.ceitec.cz]
- 25. youtube.com [youtube.com]
A Comparative Analysis of the Reactivity of 5-Chloroquinoline-6-carbaldehyde and Its Isomers: A Guide for Synthetic Chemists
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a myriad of biologically active compounds and functional materials. The strategic functionalization of this privileged heterocycle is paramount for the modulation of its physicochemical and pharmacological properties. Among the vast array of substituted quinolines, chloroquinoline carbaldehydes stand out as exceptionally versatile synthetic intermediates. The presence of two distinct reactive centers—the electrophilic carbaldehyde and the chloro-substituted carbon susceptible to nucleophilic substitution and cross-coupling reactions—offers a rich platform for molecular diversification.
This guide provides an in-depth comparative analysis of the reactivity of 5-Chloroquinoline-6-carbaldehyde and its constitutional isomers. We will explore how the positional interplay between the electron-withdrawing chloro and carbaldehyde groups on the quinoline framework dictates the reactivity of each functional group. This analysis is grounded in established principles of organic chemistry and supported by experimental data from the scientific literature.
The Influence of Substituent Position on Electronic and Steric Properties
The reactivity of a substituted quinoline is fundamentally governed by the electronic and steric effects imparted by its substituents. The quinoline ring system is inherently electron-deficient, a consequence of the electronegative nitrogen atom. This effect is most pronounced in the pyridine ring (positions 2, 3, and 4).
Electronic Effects: Both the chlorine atom and the carbaldehyde group are electron-withdrawing. The chlorine atom exerts a -I (inductive) and a +M (mesomeric) effect, with the inductive effect generally dominating, leading to an overall deactivation of the ring towards electrophilic attack and activation towards nucleophilic attack. The carbaldehyde group is strongly deactivating (-I and -M effects), further enhancing the electrophilicity of the quinoline system, particularly the carbon atom of the formyl group. The relative positioning of these groups and the nitrogen atom significantly modulates the electron density at different positions of the ring.
Steric Effects: The steric hindrance around a reactive site can significantly impact its accessibility to reagents. This is particularly relevant for positions peri to the quinoline nitrogen, such as the C8 position, where the lone pair of the nitrogen can sterically shield the substituent.
The following diagram illustrates the logical relationship between substituent position and the resulting chemical reactivity.
Caption: Factors influencing the reactivity of chloroquinoline carbaldehyde isomers.
Comparative Reactivity of the Aldehyde Group
The carbaldehyde group is a versatile functional handle, readily participating in a variety of transformations including condensation, oxidation, reduction, and addition reactions. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity.
Knoevenagel Condensation: A classic example showcasing the reactivity of the aldehyde group is the Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and an active methylene compound.[1] The rate and yield of this reaction are influenced by the electrophilicity of the aldehyde.
While direct comparative data for all isomers is limited, we can infer the relative reactivity based on the electronic environment. For instance, in 2-chloroquinoline-3-carbaldehyde , both the chloro group at C2 and the quinoline nitrogen strongly withdraw electron density, significantly enhancing the electrophilicity of the C3-aldehyde. This makes it a highly reactive substrate for Knoevenagel condensation. In contrast, for This compound , the aldehyde at C6 is on the benzene ring and its electrophilicity is primarily influenced by the chloro group at C5 and the more distant nitrogen atom. Its reactivity is expected to be significant, but likely moderated compared to the 2,3-isomer.
| Isomer | Representative Reaction & Conditions | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Knoevenagel condensation with ethyl cyanoacetate, N-ethyldiisopropylamine, ultrasonic irradiation, solvent-free | High | |
| 6-Chloroisoquinoline-1-carbaldehyde (analogous system) | Knoevenagel condensation with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, piperidine, ethanol | Not specified | [2] |
Comparative Reactivity of the Chloro Group
The chloro substituent on the quinoline ring is a key site for diversification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The feasibility of SNAr reactions is highly dependent on the position of the chlorine atom. The pyridine ring of quinoline is more electron-deficient than the benzene ring, making chloro substituents on the pyridine ring (e.g., at C2 and C4) generally more susceptible to nucleophilic attack. The presence of the electron-withdrawing aldehyde group further activates the ring towards SNAr.
For 2-chloroquinoline-3-carbaldehyde , the chloro group at the C2 position is highly activated by both the adjacent nitrogen atom and the carbaldehyde group at C3, making it an excellent substrate for SNAr with various nucleophiles like amines and thiols.[3] In contrast, the chloro group in This compound is on the carbocyclic ring. While activated by the adjacent aldehyde, it is generally less reactive in SNAr compared to chloro groups on the pyridine ring.[4]
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is widely used to introduce aryl or vinyl groups. The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of bromides or iodides, often requiring specialized ligands and more forcing conditions.[5]
The position of the chloro group also influences its reactivity in Suzuki coupling. Chloro groups at positions activated by the nitrogen atom (e.g., C2, C4) can exhibit different reactivity profiles compared to those on the benzene ring. For instance, the Suzuki coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids has been shown to selectively react at the bromo positions before the chloro position, highlighting the difference in reactivity.[6]
| Isomer | Representative Reaction & Conditions | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Reaction with morpholine, K2CO3 | Good | [3] |
| 4-Chloroquinoline derivatives | Suzuki coupling with arylboronic acids, Pd(PPh3)4, K2CO3 | Good | [7] |
| 6-Chloroisoquinoline-1-carbaldehyde derivatives | Suzuki coupling with arylboronic acids, Pd(PPh3)4, K2CO3 | Good | [8] |
Experimental Protocols
The following are representative, detailed protocols for key transformations of chloroquinoline carbaldehydes, primarily based on the well-studied 2-chloroquinoline-3-carbaldehyde. These can serve as a starting point for the investigation of other isomers, with the understanding that optimization of reaction conditions may be necessary.
Protocol 1: Knoevenagel Condensation of 2-Chloroquinoline-3-carbaldehyde
This protocol describes a green, efficient Knoevenagel condensation under ultrasonic irradiation.
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
N-ethyldiisopropylamine (catalytic amount)
-
Reaction vessel suitable for ultrasonication
Procedure:
-
In a clean, dry reaction vessel, combine 2-chloroquinoline-3-carbaldehyde and ethyl cyanoacetate.
-
Add a catalytic amount of N-ethyldiisopropylamine to the mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for Knoevenagel condensation.
Protocol 2: Nucleophilic Aromatic Substitution of a Chloroquinoline Carbaldehyde
This protocol provides a general method for the substitution of the chloro group with an amine.
Materials:
-
Chloroquinoline carbaldehyde isomer (1.0 mmol)
-
Amine nucleophile (e.g., morpholine, 1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the chloroquinoline carbaldehyde in DMF, add the amine nucleophile and potassium carbonate.
-
Heat the reaction mixture with stirring (e.g., to 80-100 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Chloroquinoline Carbaldehyde
This protocol outlines a typical procedure for the Suzuki coupling of a chloroquinoline derivative.
Materials:
-
Chloroquinoline carbaldehyde isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane and water (e.g., 4:1 mixture) as solvent
Procedure:
-
In a reaction vessel, combine the chloroquinoline carbaldehyde, arylboronic acid, Pd(PPh3)4, and potassium carbonate.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring (e.g., to 90 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 5-Chloroquinoline-6-carbaldehyde versus Other Quinolines: A Structure-Activity Relationship Perspective
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, and the targeted anticancer properties of kinase inhibitors, the versatility of the quinoline ring system is well-established.[2][3] The pharmacological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. This guide provides a comparative analysis of the predicted biological activity of 5-Chloroquinoline-6-carbaldehyde against other well-characterized quinoline derivatives. Due to a lack of direct experimental data on this specific isomer, this comparison is built upon established structure-activity relationships (SAR) within the quinoline class, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Deciphering the Code: Structure-Activity Relationships of Substituted Quinolines
The biological activity of a quinoline derivative is not merely the sum of its parts; it is a complex interplay of electronic effects, steric hindrance, and lipophilicity conferred by its substituents. Understanding these relationships is paramount for the rational design of novel therapeutic agents.
The Influence of Halogenation: The Role of the Chloro Group
The introduction of a chlorine atom to the quinoline ring can significantly modulate its biological activity. The position of the chloro substituent is critical in determining its effect. For instance, a 7-chloro group is a hallmark of many potent antimalarial 4-aminoquinolines like chloroquine, where it is considered optimal for activity.[4] However, in other contexts, a 7-chloro substitution on the quinoline ring has been shown to decrease cytotoxic activity in certain cancer cell lines.[2] The presence of a chloro group, an electron-withdrawing substituent, can alter the electron density of the ring system, influencing its interaction with biological targets. Furthermore, the lipophilicity imparted by the chlorine atom can enhance membrane permeability, a crucial factor for intracellular drug action.
The Carbaldehyde Moiety: A Reactive Pharmacophore
The carbaldehyde (-CHO) group is a versatile functional group that can significantly impact the biological profile of a quinoline molecule. It can act as a hydrogen bond acceptor and participate in various reactions within a biological system. Studies on other quinoline-carbaldehyde derivatives have highlighted their potential. For example, quinoline-3-carbaldehyde hydrazone derivatives have been investigated for their antimicrobial and cytotoxic effects.[5] The aldehyde group can also serve as a synthetic handle for the creation of more complex derivatives, such as Schiff bases, with potentially enhanced biological activities. The cytotoxicity of quinoline derivatives can be influenced by the presence and position of a carbaldehyde group, with some nitro-aldehyde quinoline derivatives showing high cytotoxicity against cancer cell lines.[6]
Comparative Analysis: Predicting the Biological Profile of this compound
Based on the established SAR principles, we can infer a potential biological activity profile for this compound and compare it to other known quinoline derivatives.
Anticipated Anticancer Activity
The anticancer potential of quinoline derivatives is a major area of research. The substitution pattern on the quinoline ring is a key determinant of cytotoxicity. For instance, 2-substituted quinoline analogs have shown significant anticancer properties.[7] The presence of a chloro group at the 6-position in some 2-phenylquinolines has been shown to be important for their activity against prostate and cervical cancer cell lines.[8]
Considering this compound, the presence of the electron-withdrawing chloro and carbaldehyde groups on the benzenoid ring could modulate its electronic properties in a way that favors interaction with anticancer targets. It is plausible that this compound could exhibit cytotoxic activity, potentially through mechanisms such as the induction of apoptosis or cell cycle arrest.
Table 1: Comparative Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| This compound | Data Not Available | Predicted to have cytotoxic potential | - |
| 2-Phenyl-6-chloroquinoline | PC3 (Prostate), HeLa (Cervical) | 31.37 (PC3), 8.3 (HeLa) | [8] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.535 | [6] |
| Quinolyl-piperazinyl piperidine (10b) | - | Potent 5-HT1A antagonist with cognitive enhancing effects | [9] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [10] |
Predicted Antimicrobial Activity
The quinoline scaffold is the foundation for a significant class of antibacterial agents, the fluoroquinolones. The SAR for the antibacterial activity of quinolones is well-defined, with key features including a carboxylic acid at position 3 and a fluorine at position 6.[11] While this compound does not fit this classic fluoroquinolone profile, its unique substitution pattern may confer antimicrobial properties through different mechanisms.
The presence of a halogen at various positions on the quinoline ring has been shown to influence antibacterial activity. For instance, certain 5-chloro-quinoline-8-ol derivatives have demonstrated activity against Gram-negative bacteria.[12] The carbaldehyde group can also contribute to antimicrobial action. Therefore, it is reasonable to hypothesize that this compound may possess some level of antibacterial or antifungal activity.
Table 2: Comparative Antimicrobial Activity of Representative Quinoline Derivatives
| Compound/Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| This compound | Data Not Available | Predicted to have antimicrobial potential | - |
| Quinolone coupled hybrid (5d) | E. coli, S. aureus | 0.125 - 8 | [12] |
| Quinoline-3-carbaldehyde hydrazone (3q6) | MRSA | 16 | [5] |
| 2-Sulfoether-4-quinolone (15) | S. aureus, B. cereus | 0.8 (S. aureus), 1.61 (B. cereus) | [1] |
Inferred Anti-inflammatory Properties
Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and pathways.[13][14] The SAR of quinolines as anti-inflammatory agents indicates that the nature and position of substituents are critical for activity. For example, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
The anti-inflammatory potential of this compound is less straightforward to predict based on current literature. However, some 2-chloro-3-formyl quinoline derivatives have been used as precursors for the synthesis of compounds with analgesic and anti-inflammatory activities. This suggests that the chloro and carbaldehyde functionalities, when appropriately positioned, can be part of a pharmacophore for anti-inflammatory action. Further investigation would be required to ascertain if the 5,6-substitution pattern is favorable for this activity.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and enable a direct comparison with other quinolines, the following standard experimental protocols are recommended.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test quinolines in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of a compound.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (this compound or other quinolines) and a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of the structure-activity relationships of related quinoline derivatives allows for informed predictions. The presence of both a chloro and a carbaldehyde substituent on the quinoline ring suggests a potential for this compound to exhibit a range of biological activities, including anticancer and antimicrobial effects. The inferred profile presented in this guide serves as a valuable starting point for researchers, providing a rationale for the synthesis and empirical evaluation of this novel quinoline derivative. The detailed experimental protocols provided offer a clear roadmap for such investigations, which are essential to unlock the true therapeutic potential of this compound and further enrich our understanding of the vast chemical space of quinoline-based compounds.
References
- Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
- Bentham Science Publishers. (n.d.).
- Kaur, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5268. [Link]
- Slideshare. (n.d.). SAR of Quinolines.pptx. Slideshare. [Link]
- Al-Ostath, A. I., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]
- Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]
- RSC Publishing. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 26(16), 4995. [Link]
- PubMed. (2018). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]
- Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(12), 2683-2705. [Link]
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]
- ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
- MDPI. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(23), 4258. [Link]
- PubMed. (2019). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. [Link]
- ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48135-48148. [Link]
- Pharmacy 180. (n.d.).
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626. [Link]
- ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity.
- MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [Link]
- PubMed. (2020).
- ResearchGate. (n.d.). Novel quinoline-carbaldehyde derivatives as potent antileishmanial agents.
- ResearchGate. (2012). The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists.
- PubMed. (2012). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. PubMed. [Link]
- MDPI. (2020). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules, 25(1), 213. [Link]
- PubMed. (2014). Two-directional synthesis and biological evaluation of alkaloid 5-epi-cis-275B'. PubMed. [Link]
- National Institutes of Health. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer.
- RSC Publishing. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(10), 6143-6156. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR of Quinolines.pptx [slideshare.net]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to chloroquinoline aldehydes
Introduction: The Strategic Importance of Chloroquinoline Aldehydes
Chloroquinoline aldehydes, particularly isomers like 2-chloroquinoline-3-carbaldehyde, represent a class of highly valuable synthetic intermediates in the landscape of medicinal chemistry and materials science.[1][2] Their strategic importance stems from the dual reactivity imparted by the electrophilic aldehyde group and the chloro-substituent, which is susceptible to nucleophilic substitution.[3] This unique bifunctionality allows for a diverse range of subsequent chemical transformations, making them key building blocks for the synthesis of complex heterocyclic systems, including novel antimalarial, antimicrobial, anti-inflammatory, and anticancer agents.[2][4]
This guide provides a comparative analysis of the primary synthetic methodologies for accessing chloroquinoline aldehydes. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a data-driven comparison to inform strategic decisions in the laboratory. Our focus is on providing not just procedural steps, but the causal logic behind experimental choices, ensuring a robust and reproducible understanding for researchers, scientists, and drug development professionals.
Dominant Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is unequivocally the most prevalent and versatile method for the regioselective synthesis of chloroquinoline aldehydes.[4] Rather than formylating a pre-existing chloroquinoline ring, this powerful reaction constructs the functionalized quinoline core from readily available acetanilides in a one-pot procedure.[5]
Mechanistic Insight
The reaction proceeds via the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5][6][7] This potent electrophile then attacks the electron-rich aromatic ring of the acetanilide substrate, initiating an intramolecular cyclization and subsequent formylation to yield the target 2-chloroquinoline-3-carbaldehyde.[5] The choice of chlorinating agent can influence reaction efficiency, with PCl₅ sometimes offering better yields for certain activated acetanilides with a reduced molar equivalency compared to POCl₃.[6]
Visualizing the Vilsmeier-Haack Pathway
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehyde[7][10]
This protocol is a robust, self-validating system for generating the target compound.
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents). Cool the flask in an ice-salt bath to 0°C.
-
Controlled Addition: Slowly add freshly distilled phosphorus oxychloride (POCl₃, 10-12 equivalents) dropwise to the cooled DMF with vigorous stirring. The key to this step is maintaining the temperature below 5°C to control the exothermic reaction and ensure the stable formation of the Vilsmeier reagent.[5]
-
Substrate Addition: Once the POCl₃ addition is complete, add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring it is fully dissolved.
-
Reaction Progression: After the addition of the acetanilide, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C.[5] The elevated temperature is necessary to drive the electrophilic aromatic substitution and subsequent cyclization.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5]
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring. This hydrolyzes the reaction intermediates and precipitates the crude product.
-
Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry it in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield the final product.[5]
Alternative Synthetic Routes: A Comparative Overview
Oxidation of Chloroquinolinemethanols
This two-step approach involves the initial synthesis of a chloroquinolinemethanol, followed by its oxidation to the corresponding aldehyde.
-
Mechanism: This method relies on standard alcohol oxidation chemistry. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[8] Reagents such as pyridinium chlorochromate (PCC) or conditions like using diethylazodicarboxylate (DEAD) with catalytic zinc bromide (ZnBr₂) are effective.
-
Advantages: This route is valuable when the corresponding chloroquinolinemethanol is more easily synthesized or commercially available than the required acetanilide. It offers a straightforward transformation with generally clean reaction profiles.
-
Limitations: This is a two-step process, which can lower the overall yield. The synthesis of the starting alcohol is an additional consideration, and the use of stoichiometric chromium reagents like PCC presents environmental and disposal challenges.
Organometallic Approaches
Modern organometallic chemistry provides a highly regioselective route for the formylation of quinoline scaffolds.
-
Mechanism: This strategy typically involves a halogen-metal exchange on a di-halogenated quinoline precursor at low temperatures using organolithium or Grignard reagents.[3] The resulting lithiated or magnesiated quinoline is a potent nucleophile that can be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.
-
Advantages: This method offers excellent regiocontrol, allowing for the synthesis of isomers that may be difficult to access via the Vilsmeier-Haack reaction.
-
Limitations: The primary drawbacks are the stringent reaction conditions required, including cryogenic temperatures (-78°C) and the absolute exclusion of moisture and air. Furthermore, it necessitates a suitably di-halogenated starting material.
Classical Formylation Reactions (Reimer-Tiemann & Duff)
Classical named reactions for aromatic formylation, such as the Reimer-Tiemann and Duff reactions, are generally less suitable for the direct synthesis of chloroquinoline aldehydes but are included for a comprehensive comparison.
-
Reimer-Tiemann Reaction: This reaction formylates phenols under basic conditions using chloroform, proceeding through a dichlorocarbene intermediate.[9][10] For quinoline systems, it requires a hydroxyquinoline substrate and typically directs formylation ortho to the hydroxyl group.[9] However, the reaction is known for modest yields and can lead to abnormal ring-expansion byproducts in certain heterocyclic systems.[11]
-
Duff Reaction: This method uses hexamine to formylate highly electron-rich aromatic rings, such as phenols.[12] Its application to quinolines is limited by the need for strong activating groups, making it inefficient for less activated chloroquinoline precursors.[12]
Comparative Data Summary
The following table summarizes the key performance indicators and practical considerations for each synthetic route.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Vilsmeier-Haack | Substituted Acetanilides | POCl₃ (or PCl₅), DMF; 70-100°C | 40-80%[5][6] | One-pot, highly regioselective, scalable, uses common reagents. | Requires specific acetanilide precursors; can have moderate yields with deactivated systems.[6] |
| Oxidation | Chloroquinolinemethanols | PCC, or DEAD/ZnBr₂; Room temp. to reflux | 60-90% (for oxidation step) | Good for specific isomers if alcohol is available; clean transformation. | Two-step process (lower overall yield); potential for over-oxidation; waste from stoichiometric oxidants. |
| Organometallic | Di-haloquinolines | n-BuLi or i-PrMgCl, DMF; -78°C | 50-70% | Excellent regioselectivity; access to unique isomers. | Requires cryogenic conditions, strictly anhydrous; multi-step synthesis of precursor. |
| Reimer-Tiemann | Hydroxychloroquinolines | CHCl₃, NaOH; Heat | Low to Moderate[11] | Utilizes classical, well-known reaction conditions. | Low yields, harsh basic conditions, potential for side products (ring expansion).[11] |
| Duff Reaction | Hydroxychloroquinolines | Hexamethylenetetramine, acid; Heat | Generally Inefficient[12] | Simple reagents. | Requires strongly activated substrates, poor yields, limited scope.[12] |
Workflow & Strategic Synthesis Design
The choice of synthetic route is fundamentally dictated by the availability of starting materials, the desired substitution pattern on the quinoline ring, and the required scale of the synthesis.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. newsama.com [newsama.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Aromatic Formylation: Benchmarking the Vilsmeier-Haack Reaction
In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone transformation, unlocking pathways to a vast array of valuable aldehydes. These aldehydes are not merely end-products but are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While several methods exist for this purpose, the Vilsmeier-Haack (V-H) reaction stands out for its versatility, reliability, and broad substrate scope.[1][2]
This guide provides an in-depth comparison of the Vilsmeier-Haack reaction against other classical formylation methods, including the Gattermann, Gattermann-Koch, Duff, and Reimer-Tiemann reactions. By examining the mechanistic underpinnings, substrate suitability, and practical considerations of each, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic challenges.
The Vilsmeier-Haack Reaction: The Gold Standard for Electron-Rich Systems
The Vilsmeier-Haack reaction accomplishes the formylation of electron-rich aromatic and heteroaromatic compounds using a "Vilsmeier reagent."[3] This electrophilic species, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3]
Causality of the V-H Mechanism
The efficacy of the V-H reaction stems from the controlled generation of a moderately reactive electrophile. Unlike the harsh conditions required for Friedel-Crafts type reactions, the Vilsmeier reagent is a weaker electrophile.[4] This is advantageous as it selectively reacts with highly nucleophilic, electron-rich arenes (such as anilines, phenols, and heterocycles like pyrroles and indoles) while minimizing side reactions.[4][5]
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[6]
-
Electrophilic Aromatic Substitution: The electron-rich arene attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[3][6]
Caption: The Vilsmeier-Haack reaction pathway.
The reaction is regioselective, with substitution typically occurring at the para position to an activating group, unless this position is blocked, in which case ortho-substitution is observed.[3][5] For five-membered heterocycles like pyrrole, formylation preferentially occurs at the more electron-rich C2-position.[4]
Alternative Formylation Methodologies: A Comparative Overview
While powerful, the V-H reaction is not a universal solution. Other named reactions offer alternative, sometimes complementary, approaches to aromatic formylation.
Gattermann and Gattermann-Koch Reactions
These are variants of the Friedel-Crafts reaction.[7]
-
Gattermann Reaction: Employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃).[8][9] Due to the extreme toxicity of HCN, a safer modification using zinc cyanide (Zn(CN)₂) is often preferred, which generates HCN in situ.[8]
-
Gattermann-Koch Reaction: Uses carbon monoxide (CO) and HCl under pressure with catalysts like AlCl₃ and cuprous chloride (CuCl).[10][11] This method is generally not applicable to phenol or phenol ether substrates.[8][12][13]
Both reactions proceed via a highly reactive electrophile and are suitable for less activated aromatic hydrocarbons but are often too harsh for sensitive heterocyclic substrates.
Duff Reaction
The Duff reaction formylates highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium like glycerol and boric acid or trifluoroacetic acid.[14][15][16] The reaction mechanism involves the electrophilic attack of an iminium ion derived from HMTA, followed by hydrolysis.[14] A key characteristic is its strong preference for ortho-formylation relative to the activating hydroxyl group.[14][16] However, a significant drawback is that yields are often low to moderate.[7][14]
Reimer-Tiemann Reaction
This reaction is specific to the ortho-formylation of phenols, using chloroform (CHCl₃) in the presence of a strong base.[17][18] The true electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[18][19] The phenoxide ion attacks the dichlorocarbene, and the resulting intermediate is hydrolyzed to form the salicylaldehyde. The reaction's primary limitations are its often low yields and the requirement for harsh basic conditions, which may not be suitable for complex substrates.[17][19] Furthermore, it is generally carried out in a biphasic solvent system, which can present mass transfer challenges.[17][18][19]
Caption: The Reimer-Tiemann reaction pathway.
Head-to-Head Comparison: Selecting the Optimal Reaction
The choice of formylation method is critically dependent on the substrate's electronic properties, stability, and the desired regiochemical outcome. The Vilsmeier-Haack reaction is frequently the method of choice due to its mild conditions, operational simplicity, and high yields for a wide range of activated substrates.[7][20]
| Feature | Vilsmeier-Haack | Gattermann / Gattermann-Koch | Duff | Reimer-Tiemann |
| Reagents | DMF, POCl₃ (or other acid halides)[3] | Gattermann: HCN/HCl or Zn(CN)₂/HCl[8]G-Koch: CO/HCl, AlCl₃, CuCl[10] | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, boric/glycerol)[14] | Chloroform (CHCl₃), Strong Base (e.g., NaOH)[18] |
| Electrophile | Chloroiminium Ion[6] | Formyl Cation ([HCO]⁺) or equivalent[8][11] | Iminium Ion (from HMTA)[14] | Dichlorocarbene (:CCl₂)[18][19] |
| Typical Substrates | Electron-rich arenes & heterocycles (anilines, phenols, pyrroles, indoles)[3][5] | Aromatic hydrocarbons (benzene, toluene)[9][10] | Highly activated arenes, especially phenols[14][16] | Phenols, naphthols, electron-rich heterocycles[18][21] |
| Regioselectivity | Generally para to activator, unless blocked[3] | Para to activator | Strictly ortho to hydroxyl group[14] | Predominantly ortho to hydroxyl group[18] |
| Typical Yields | Good to Excellent (e.g., 77% reported for a specific substrate)[5] | Moderate to Good | Low to Moderate[7] | Generally Low[17][19] |
| Key Advantages | Mild conditions, high yields, versatile, scalable, avoids highly toxic reagents[2][20] | Useful for simple, less activated arenes | Strong ortho-directing for phenols | Operationally simple, inexpensive reagents, avoids anhydrous/acidic conditions[18][22] |
| Key Limitations | Requires electron-rich substrates[4] | Gattermann: Highly toxic HCN[7]G-Koch: High pressure, not for phenols/ethers[7][12] | Often low yields, limited to highly activated substrates | Low yields, harsh basic conditions, biphasic system, limited substrate scope[17][19] |
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its reproducibility. Below are detailed, step-by-step methodologies for the Vilsmeier-Haack and Duff reactions, designed for clarity and success.
Protocol 1: Vilsmeier-Haack Formylation of a Substituted Acetanilide
This protocol describes the synthesis of a 2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack cyclization, a powerful application of the reaction.
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C.[23]
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (e.g., 12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C.[23]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the Vilsmeier reagent.[23]
-
Addition of Substrate: To this pre-formed reagent, add the substituted acetanilide (1 equivalent) portion-wise, while maintaining the temperature below 10°C.[23]
-
Reaction: Once the substrate addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a water bath or heating mantle to 80-90°C for 4-10 hours.[23]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[23]
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7. A solid precipitate of the product should form.[23]
-
Isolation: Collect the crude product by filtration, wash with cold water, and dry. Purify the product by recrystallization or column chromatography.[1]
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Protocol 2: Duff Reaction for ortho-Formylation of a Phenol
This protocol provides a general procedure for the Duff reaction, highlighting its distinct conditions.
-
Reaction Setup: In a round-bottom flask, combine the substituted phenol (1 equivalent), hexamethylenetetramine (HMTA, ~1.5 equivalents), and anhydrous glycerol.
-
Catalyst Addition: Add glyceroboric acid (prepared by heating glycerol and boric acid) to the mixture.
-
Heating: Heat the reaction mixture to 150-160°C for 2-3 hours.[24] The mixture will typically become a thick, colored paste.
-
Hydrolysis: Cool the reaction mixture and add a dilute aqueous solution of sulfuric acid.
-
Isolation: Steam distill the mixture. The ortho-hydroxybenzaldehyde product is volatile and will co-distill with the water.[24]
-
Extraction: Collect the distillate and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool in modern organic synthesis, offering a mild, efficient, and high-yielding route for the formylation of electron-rich aromatic and heteroaromatic systems. Its operational simplicity and the commercial availability of its reagents make it a preferred choice in both academic and industrial settings.[2][20]
While alternatives like the Gattermann, Duff, and Reimer-Tiemann reactions have their specific applications—particularly for simple arenes or when strict ortho-selectivity for phenols is required—they are often hampered by harsh conditions, low yields, or the use of hazardous materials. For the drug development professional or synthetic chemist working with complex, electron-rich scaffolds, the Vilsmeier-Haack reaction provides a robust and reliable platform for introducing the versatile formyl group, paving the way for subsequent molecular elaboration.
References
- Vertex AI Search. (2022).
- Science Info. (2023).
- Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
- Testbook. (n.d.).
- Collegedunia. (n.d.).
- Scirp.org. (2013).
- Wikipedia. (n.d.). Duff reaction. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Slideshare. (n.d.).
- Reddit. (2024). HCN-Free Gattermann-Synthesis vs. Vilsmeyer-Haack. [Link]
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]
- CORE. (n.d.).
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Cambridge University Press. (n.d.). Duff Reaction. [Link]
- FlexiPrep. (n.d.).
- SynArchive. (n.d.). Duff Reaction. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
- MDPI. (2015).
- Brainly.in. (2021). Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. [Link]
- Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]
- Science Info. (2023).
- Unacademy. (n.d.).
- Merck & Co. (n.d.). Reimer-Tiemann Reaction. [Link]
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann reaction | PPTX [slideshare.net]
- 10. testbook.com [testbook.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. collegedunia.com [collegedunia.com]
- 13. Gattermann Reaction [unacademy.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. synarchive.com [synarchive.com]
- 17. scienceinfo.com [scienceinfo.com]
- 18. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 19. chemistnotes.com [chemistnotes.com]
- 20. reddit.com [reddit.com]
- 21. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 22. lscollege.ac.in [lscollege.ac.in]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. files.core.ac.uk [files.core.ac.uk]
A Senior Application Scientist's Guide to Assessing the Stability of 5-Chloroquinoline-6-carbaldehyde
For researchers and drug development professionals, the chemical integrity of starting materials is paramount. Reagents like 5-Chloroquinoline-6-carbaldehyde are foundational building blocks in the synthesis of novel therapeutics and functional materials. However, its stability—or lack thereof—can introduce significant variability, leading to inconsistent reaction yields, unexpected side products, and flawed biological data. This guide provides an in-depth, field-proven framework for assessing the stability of this compound, enabling researchers to ensure the reliability and reproducibility of their work. We will move beyond simple storage recommendations to establish a robust, self-validating experimental protocol for comprehensive stability analysis.
Understanding the Molecule: Predicted Stability Hotspots
The structure of this compound contains two primary functional groups susceptible to degradation: the aromatic aldehyde and the chloro-substituted quinoline ring. A proactive assessment of stability begins with understanding the likely chemical failure modes.
-
Aldehyde Oxidation: The carbaldehyde group (-CHO) is prone to oxidation, especially under ambient atmospheric conditions, converting it to the corresponding carboxylic acid (5-chloroquinoline-6-carboxylic acid). This transformation can be accelerated by heat, light, and the presence of oxidizing agents. The oxidation of aromatic aldehydes to carboxylic acids is a well-documented degradation pathway that can significantly impact reaction outcomes.[1]
-
Hydrolytic Instability: In aqueous environments, particularly under acidic or basic conditions, the aldehyde group can undergo various reactions. While aromatic aldehydes are generally more stable than their aliphatic counterparts, prolonged exposure to strong acids or bases can catalyze degradation.[2][3] For instance, in strongly basic conditions, aromatic aldehydes lacking an alpha-hydrogen may undergo a disproportionation event known as the Cannizzaro reaction, yielding a primary alcohol and a carboxylic acid.[3]
-
Photodegradation: The quinoline ring system, an aromatic heterocycle, can absorb UV radiation. This absorption can lead to photochemical reactions, potentially causing ring cleavage, dechlorination, or the formation of radical species.[4][5] Chloro-substituted aromatics, in particular, can be susceptible to photolytic cleavage of the carbon-chlorine bond.[6]
Experimental Blueprint: A Forced Degradation Study
To comprehensively assess stability, a forced degradation (or stress testing) study is the industry-standard approach.[7] The objective is to intentionally degrade the compound under a variety of harsh conditions to rapidly identify potential degradation products and degradation pathways.[8] This allows for the development of a "stability-indicating" analytical method—a method capable of separating the intact parent compound from all its potential degradants. The goal is typically to achieve 5-20% degradation, which is sufficient to detect and identify byproducts without completely consuming the parent compound.[6][9]
Comparative Framework
To provide context, the stability of this compound should be compared against a relevant alternative. An ideal candidate is Quinoline-6-carbaldehyde (the non-chlorinated analog). This comparison will directly elucidate the electronic and steric influence of the C5-chloro substituent on the molecule's overall stability.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: Experimental workflow for the forced degradation study.
Detailed Protocols
The trustworthiness of a stability study hinges on a validated, stability-indicating analytical method.[8] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the workhorse for this application.[10]
Protocol 1: Stability-Indicating HPLC Method Development
The causality behind this protocol is to achieve baseline separation between the this compound peak and any peaks corresponding to degradation products.
-
Instrumentation: HPLC system with a PDA detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Start with a simple isocratic mobile phase, such as a 60:40 (v/v) mixture of Acetonitrile and Water.
-
Rationale: This provides a good starting point for retaining and eluting moderately polar aromatic compounds.
-
If co-elution occurs, introduce a gradient to improve resolution. A typical gradient might run from 30% to 90% Acetonitrile over 20 minutes.
-
For acidic or basic degradants, buffering the aqueous portion of the mobile phase (e.g., with 20 mM potassium phosphate adjusted to pH 3.0) can significantly improve peak shape.
-
-
Detection:
-
Use the PDA detector to scan from 200-400 nm.
-
Determine the maximum absorbance wavelength (λ-max) for this compound for optimal sensitivity.
-
-
Method Validation:
-
Specificity: Inject stressed samples. The method is specific if the degradant peaks are well-resolved from the parent peak. Use peak purity analysis from the PDA detector to confirm that the parent peak in stressed samples is spectrally pure and not co-eluting with a degradant.[9]
-
Linearity, Accuracy, Precision: Validate these parameters according to standard laboratory procedures or ICH guidelines to ensure the method is quantitative.[11]
-
Protocol 2: Forced Degradation Sample Analysis
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: [6][9]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place ~5 mg of the solid compound in a vial in an 80°C oven.
-
Photostability: Expose ~5 mg of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13] A control sample should be wrapped in aluminum foil and placed in the same environment.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each condition at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
For thermal stress, dissolve the solid in acetonitrile to 0.5 mg/mL at each time point.
-
Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze using the validated stability-indicating HPLC method.
-
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, comparative table. The percentage of the remaining parent compound is calculated relative to the time-zero (T=0) sample.
Table 1: Comparative Stability of Quinolone Carbaldehydes Under Forced Degradation (Hypothetical Data)
| Stress Condition | Time (h) | This compound (% Remaining) | Quinoline-6-carbaldehyde (% Remaining) | Major Degradation Products Identified (for 5-Cl) |
| 0.1 M HCl, 60°C | 24 | 96.2% | 97.5% | Minor unknown polar impurities |
| 0.1 M NaOH, 60°C | 24 | 85.1% | 88.4% | 5-Chloroquinoline-6-carboxylic acid |
| 3% H₂O₂, RT | 24 | 78.5% | 82.1% | 5-Chloroquinoline-6-carboxylic acid |
| Solid, 80°C | 24 | 99.1% | 99.3% | Negligible |
| Photolytic (ICH) | 24 | 92.4% | 95.8% | Unknown photoproducts |
Interpretation of Hypothetical Data:
-
The compound shows excellent stability to thermal stress and acidic hydrolysis.
-
It is most susceptible to oxidative and basic conditions, with the primary degradation product being the carboxylic acid, as predicted.
-
The presence of the chloro group appears to slightly decrease the overall stability under all stress conditions, potentially due to its electron-withdrawing nature influencing the reactivity of the aldehyde and the quinoline ring.
Potential Degradation Pathway Diagram
Based on chemical principles and the likely outcomes of the forced degradation study, a primary degradation pathway can be visualized.
Caption: Predicted primary degradation pathway via oxidation.
Recommended Storage and Handling
Based on the likely stability profile derived from this experimental framework, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
-
Storage: Store the solid material at 2-8°C or colder, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[14] It should be protected from light by using an amber vial and storing it in a dark location.[15]
-
Handling: Avoid prolonged exposure to atmospheric oxygen and humidity. Solutions, especially in protic or basic solvents, should be prepared fresh and used promptly. Avoid storing solutions for extended periods.
By implementing this rigorous, evidence-based approach to stability assessment, researchers can confidently use this compound, ensuring the integrity of their experiments and the reliability of their results.
References
- Bellina, F., & Rossi, R. (2010). The Development of Regioselective Palladium-Catalyzed Direct Arylation of Heteroarenes for the Synthesis of Biologically Active Compounds. Chemical Reviews, 110(2), 1082–1146.
- Fakhfakh, M. A., et al. (2003). Synthesis and biological evaluation of new C-5 substituted quinoline derivatives as potential antileishmanial agents. Bioorganic & Medicinal Chemistry, 11(23), 5013-5023.
- Lui, M. Y., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5336–5345.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Bahekar, R., & Rao, A. R. R. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(4).
- SGS. (2011). How to Approach a Forced Degradation Study. Technical Bulletin.
- Hu, Y., et al. (2021). High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. ACS Sustainable Chemistry & Engineering, 9(3), 1359–1367.
- Gornowicz, A., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(1), 59-64.
- Ouchi, W. I., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
- Singh, S., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1088.
- MSF Medical Guidelines. (n.d.). Drug quality and storage.
- Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sgs.com [sgs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsred.com [ijsred.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. carlroth.com [carlroth.com]
A Spectroscopic Guide to Substituted Quinoline-6-Carbaldehydes: Elucidating Structure-Property Relationships
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in antimalarial drugs and its utility as a fluorescent probe.[1][2][3] The introduction of a carbaldehyde group at the 6-position, along with other substitutions on the heterocyclic ring, creates a versatile molecular framework with tunable electronic and photophysical properties. Understanding how these substitutions impact the spectroscopic signatures of quinoline-6-carbaldehydes is paramount for designing molecules with tailored functions, from targeted drug delivery to advanced optical materials.
This guide provides a comparative analysis of the key spectroscopic features—UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR)—of quinoline-6-carbaldehydes bearing various substituents. We will explore the underlying principles, present comparative data, and provide standardized protocols to ensure data integrity and reproducibility for researchers in drug development and materials science.
The "Why": Causality in Spectroscopic Analysis
The choice of spectroscopic technique is dictated by the information sought. For quinoline-6-carbaldehydes, a multi-faceted approach is essential:
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique probes the electronic transitions within the molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the π-conjugated system of the quinoline ring and the electronic nature of its substituents. Electron-donating groups (EDGs) typically cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) induce a hypsochromic (blue) shift.
-
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, making this technique crucial for applications in bio-imaging and sensing.[4] Fluorescence spectroscopy measures the light emitted by a molecule after it absorbs light. Key parameters include the emission wavelength, quantum yield (Φ), and Stokes shift (the difference between absorption and emission maxima). These are profoundly influenced by substituent effects and the local environment.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the molecular structure. ¹H and ¹³C NMR spectra reveal the chemical environment of each atom, allowing for unambiguous structure confirmation. Chemical shifts are influenced by the electron density around the nuclei, making NMR a powerful tool to observe the electronic effects of substituents across the entire molecule.[7][8]
The "What": A Comparative Analysis of Substituent Effects
The electronic interplay between the carbaldehyde group and other substituents dictates the spectroscopic behavior of the quinoline core. The aldehyde group itself is a moderate electron-withdrawing group, influencing the overall electron distribution.
UV-Visible Absorption
The UV-Vis spectra of quinoline derivatives are characterized by distinct absorption bands arising from π-π* and n-π* transitions.[9] The position and intensity of these bands are modulated by substituents.
| Substituent (at position X) | Type | Expected λmax Shift | Rationale |
| -H (Unsubstituted) | Neutral | Baseline | Reference compound. |
| -OCH₃ (Methoxy) | EDG | Bathochromic (Red Shift) | Increases electron density in the π-system, lowering the energy gap for π-π* transitions. |
| -N(CH₃)₂ (Dimethylamino) | Strong EDG | Strong Bathochromic Shift | The lone pair on the nitrogen atom strongly conjugates with the quinoline ring, significantly lowering the transition energy.[10] |
| -Cl (Chloro) | EWG (Inductive) / EDG (Resonance) | Minimal/Slight Hypsochromic Shift | The inductive withdrawing effect often dominates, slightly increasing the energy required for excitation. |
| -NO₂ (Nitro) | Strong EWG | Hypsochromic (Blue Shift) | Drastically reduces the electron density of the aromatic system, increasing the energy gap for electronic transitions. |
Table 1: Predicted UV-Vis Absorption Shifts for Substituted Quinoline-6-Carbaldehydes.
Fluorescence Emission
The fluorescence properties are even more sensitive to substitution. Electron-donating groups often enhance fluorescence quantum yield, while heavy atoms (like bromine) or certain EWGs can quench fluorescence through intersystem crossing.
| Substituent (at position X) | Expected Quantum Yield (Φ) | Expected Stokes Shift | Rationale |
| -H (Unsubstituted) | Moderate | Moderate | Baseline fluorescence of the quinoline-carbaldehyde core. |
| -OCH₃ (Methoxy) | Increased | Larger | EDGs can increase the transition dipole moment and promote radiative decay. The larger shift indicates a more significant change in geometry between ground and excited states. |
| -N(CH₃)₂ (Dimethylamino) | High | Large | Strong charge-transfer character in the excited state leads to bright emission and a significant Stokes shift.[11] |
| -Br (Bromo) | Decreased (Quenched) | Moderate | The heavy atom effect promotes spin-orbit coupling, favoring non-radiative decay pathways like intersystem crossing to the triplet state. |
| -NO₂ (Nitro) | Very Low (Quenched) | N/A | The nitro group is a well-known fluorescence quencher, promoting rapid non-radiative decay.[12] |
Table 2: Predicted Fluorescence Properties for Substituted Quinoline-6-Carbaldehydes.
¹H NMR Spectroscopy
In ¹H NMR, the aldehyde proton of a quinoline-6-carbaldehyde typically appears as a singlet far downfield (δ 9-11 ppm) due to the deshielding effect of the carbonyl group.[13] Substituents alter the chemical shifts of the aromatic protons.
-
Electron-Donating Groups (-OCH₃, -N(CH₃)₂): These groups shield nearby protons, causing an upfield shift (lower δ values) in their signals.
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups deshield protons, resulting in a downfield shift (higher δ values). The effect is most pronounced for protons ortho and para to the substituent.[14]
Visualizing the Workflow and Structure-Property Relationships
A systematic approach is crucial for reliable spectroscopic comparison. The general workflow and the fundamental structure-property relationships can be visualized as follows:
Caption: General experimental workflow for the spectroscopic comparison of substituted quinoline-6-carbaldehydes.
Sources
- 1. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijsr.net [ijsr.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 5-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount. 5-Chloroquinoline-6-carbaldehyde, a key building block in the synthesis of various bioactive molecules, is no exception. The presence of even trace impurities can significantly impact reaction yields, downstream product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of common impurities found in commercial this compound, a comparative evaluation of analytical methodologies for their detection and quantification, and practical, field-proven insights to ensure the integrity of your research.
The Genesis of Impurities: Understanding the Synthetic Landscape
The most prevalent commercial synthesis of this compound is the Vilsmeier-Haack reaction .[1][2][3][4] This reaction provides a powerful and versatile method for the formylation of electron-rich aromatic compounds. However, like any chemical transformation, it is not without the potential for side reactions and incomplete conversions, which are the primary sources of impurities.
Potential Process-Related Impurities
-
Unreacted Starting Materials: The primary starting material for the Vilsmeier-Haack synthesis of the target molecule is typically a substituted acetanilide.[1][3] Incomplete reaction can lead to the presence of residual acetanilide in the final product.
-
Reagents and Their Byproducts: The Vilsmeier reagent is generated in situ from a formamide (commonly N,N-dimethylformamide - DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride.[1][2][4] Residual DMF is a common process-related impurity.
-
Isomeric Impurities: Depending on the precise substitution pattern of the starting acetanilide, the Vilsmeier-Haack reaction can potentially lead to the formation of isomeric chloroquinoline carbaldehydes. For instance, minor amounts of 7-chloro or 8-chloro isomers could theoretically be formed.
-
Over- or Under-Formylation Products: Incomplete formylation could leave a dechlorinated quinoline intermediate, while side reactions could potentially introduce other functional groups.
Caption: Potential impurity sources in the Vilsmeier-Haack synthesis.
Degradation-Related Impurities
This compound, being an aromatic aldehyde, is susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for establishing appropriate storage and handling protocols.
-
Oxidation: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid, 5-chloroquinoline-6-carboxylic acid.
-
Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradative pathways.
-
Photodegradation: Aromatic systems can be sensitive to light, potentially leading to the formation of various degradation products.
A Comparative Arsenal of Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this endeavor. Each technique offers unique advantages and, when used in concert, provides a robust and validated assessment of purity.[5][6]
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Quantitative accuracy, high resolution, suitable for a wide range of polarities. | Requires chromophoric impurities for UV detection. | Quantification of known and unknown impurities, purity assessment. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for volatile and semi-volatile impurities, high sensitivity, structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. | Detection of residual solvents and volatile organic impurities. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structure elucidation, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. | Structural confirmation of the main component and identification of unknown impurities. |
In the Trenches: Detailed Experimental Protocols
The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that method optimization is critical and should be performed based on the specific instrumentation and commercial source of the analyte.
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
This method is designed to separate the main component from potential process-related and degradation impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
Rationale: The C18 column provides excellent retention and separation for aromatic compounds. The phosphoric acid in the mobile phase helps to ensure sharp peak shapes for any basic impurities. A gradient elution is employed to effectively separate compounds with a range of polarities, from polar starting materials to less polar byproducts.
Caption: HPLC experimental workflow for impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is crucial for identifying and quantifying residual solvents from the synthesis and purification processes.
Instrumentation:
-
GC system equipped with a headspace autosampler and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with the analysis.
-
Seal the vial immediately.
Rationale: A headspace GC-MS method is ideal for analyzing volatile residual solvents without injecting the non-volatile main component onto the GC column. The DB-624 column is specifically designed for the analysis of residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the gold standard for confirming the structure of the main component and identifying unknown impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is invaluable for the structural elucidation of unknown impurities.
Expected ¹H NMR Chemical Shifts (Predicted, in CDCl₃):
-
Aldehyde proton (-CHO): ~10.2 ppm (singlet).
-
Aromatic protons: 7.5 - 9.0 ppm (complex multiplet pattern).
Rationale: The chemical shifts and coupling constants in the NMR spectra provide a unique fingerprint of the molecule.[7][8][9] By comparing the spectra of different commercial samples, one can identify and potentially quantify impurities. For instance, the presence of signals corresponding to an acetanilide derivative would indicate an incomplete reaction.
Comparative Analysis: A Hypothetical Case Study
To illustrate the practical application of these methodologies, let's consider a hypothetical comparison of two commercial batches of this compound, designated as Supplier A and Supplier B.
Table 1: HPLC-UV Purity and Impurity Profile Comparison
| Analyte | Retention Time (min) | Supplier A (Area %) | Supplier B (Area %) | Potential Identity |
| Impurity 1 | 4.2 | 0.15 | Not Detected | Acetanilide precursor |
| This compound | 12.5 | 99.70 | 99.85 | Main Component |
| Impurity 2 | 15.8 | 0.10 | 0.12 | Isomeric impurity |
| Impurity 3 | 18.1 | 0.05 | 0.03 | Unknown byproduct |
| Total Purity | 99.70% | 99.85% |
Table 2: GC-MS Residual Solvent Comparison
| Residual Solvent | Supplier A (ppm) | Supplier B (ppm) | ICH Limit (Class 2) |
| N,N-Dimethylformamide (DMF) | 950 | 450 | 880 ppm |
| Ethyl Acetate | 150 | 200 | 5000 ppm |
Analysis of the Hypothetical Data:
-
Purity: Supplier B demonstrates a slightly higher purity by HPLC analysis.
-
Process-Related Impurities: Supplier A shows a detectable level of a potential starting material impurity, which is absent in Supplier B's product. Both suppliers have a similar level of an unknown byproduct.
-
Residual Solvents: Supplier A has a significantly higher level of residual DMF, exceeding the ICH guideline limit, which would be a critical quality concern.[10]
Trustworthiness and Self-Validating Systems
For the data to be trustworthy, each analytical method must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. A self-validating system is one where the data from orthogonal techniques corroborates the findings. For example:
-
An impurity detected by HPLC can be isolated and its structure confirmed by NMR and mass spectrometry.
-
The total purity determined by HPLC should be in good agreement with the purity determined by a mass balance approach, accounting for water content and residual solvents.
Conclusion: A Data-Driven Approach to Quality
The analysis of impurities in this compound is a critical aspect of quality control in pharmaceutical development. A comprehensive approach utilizing HPLC for quantitative purity assessment, GC-MS for residual solvent analysis, and NMR for structural confirmation provides a robust and reliable impurity profile. By understanding the potential impurities arising from the synthetic route and potential degradation pathways, researchers can make informed decisions about the suitability of a particular commercial source. This guide provides the foundational knowledge and detailed protocols to empower scientists to rigorously assess the quality of this vital chemical intermediate, thereby ensuring the integrity and reproducibility of their research.
References
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2, 2022. [Link]
- Recrystallization of Impure Acetanilide and Melting Point Determin
- purification by crystalliz
- Purification of Impure Acetanilide. Cerritos College. [Link]
- Exp 1 - Recrystalliz
- ICH guideline Q3C (R6) on impurities: guideline for residual solvents. European Medicines Agency. [Link]
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Experiment 1: Crystallization of Impure Acetanilide Objective. Scribd. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
- 6-Chloroquinoline-5-carbaldehyde. PubChem. [Link]
- 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...
- Rapid Determination of Five Residual Solvents in Ursodeoxycholic Acid Raw M
- analytical method development and validation: a review. Semantic Scholar. [Link]
Sources
- 1. ijsr.net [ijsr.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Chloro-Substituted Quinoline Carbaldehydes in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a privileged structure, consistently appearing in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] The introduction of chloro and carbaldehyde functionalities onto this scaffold gives rise to chloro-substituted quinoline carbaldehydes, a class of highly versatile intermediates pivotal for the synthesis of novel therapeutic agents.[3] This guide provides an in-depth, comparative analysis of the synthesis, reactivity, and biological performance of various chloro-substituted quinoline carbaldehydes, supported by experimental data and detailed protocols to empower your research endeavors.
The Synthetic Landscape: A Comparative Overview of Methodologies
The primary and most efficient route to chloro-substituted quinoline carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation and chlorination of suitable aniline precursors.[4]
The Vilsmeier-Haack Reaction: A Dependable Workhorse
The general mechanism of the Vilsmeier-Haack reaction involves the electrophilic substitution of an activated aromatic ring by the Vilsmeier reagent. The choice of starting acetanilide determines the substitution pattern on the benzene ring portion of the quinoline.
Generalized Synthetic Workflow:
Caption: Generalized workflow of the Vilsmeier-Haack reaction for the synthesis of chloro-substituted quinoline carbaldehydes.
Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
This protocol is adapted from established procedures for the synthesis of analogous compounds.
Materials:
-
p-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place a solution of p-methylacetanilide (0.1 mol) in DMF (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (0.3 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat it to 60-70 °C for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice with constant stirring.
-
Neutralize the resulting solution with a 10% sodium hydroxide solution to precipitate the crude product.
-
Filter the solid product, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-chloro-6-methylquinoline-3-carbaldehyde.
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is predominant, other methods such as the oxidation of the corresponding alcohol can be employed. However, these are often less direct as they require the prior synthesis of the alcohol precursor.
Spectroscopic Characterization: Unveiling the Molecular Architecture
The structural elucidation of chloro-substituted quinoline carbaldehydes relies heavily on spectroscopic techniques, primarily FT-IR and ¹H NMR spectroscopy.
Table 1: Predicted Spectroscopic Data for a Representative Chloro-substituted Quinoline Carbaldehyde
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment |
| FT-IR | ~3050-3100 | Aromatic C-H stretch |
| ~2820 and ~2720 | Aldehydic C-H stretch (Fermi resonance) | |
| ~1700-1710 | C=O stretch (Aldehyde) | |
| ~1600-1450 | Aromatic C=C and C=N stretching vibrations | |
| ~700-800 | C-Cl stretch | |
| ¹H NMR (in CDCl₃) | ~10.1 | Singlet, H-aldehyde |
| ~7.5-8.5 | Multiplets, Aromatic protons |
Note: The exact positions of the peaks will vary depending on the substitution pattern on the quinoline ring.[6]
Comparative Biological Performance: A Gateway to Diverse Pharmacological Activities
The true value of chloro-substituted quinoline carbaldehydes lies in their role as precursors to a vast array of biologically active molecules. The presence of the reactive aldehyde and chloro groups allows for a multitude of chemical transformations, leading to derivatives with enhanced pharmacological profiles.[3][7] These compounds have been extensively investigated for a range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9][10]
Antibacterial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial effects of derivatives synthesized from chloro-substituted quinoline carbaldehydes.[9] The general strategy involves the condensation of the aldehyde group with various amines, hydrazines, or active methylene compounds to generate Schiff bases, hydrazones, or other heterocyclic systems.[7][11]
Experimental Protocol: Screening for Antibacterial Activity (Agar Well Diffusion Method)
This protocol outlines a standard method for evaluating the antibacterial efficacy of newly synthesized compounds.
Workflow for Antibacterial Screening:
Caption: Experimental workflow for the agar well diffusion method to screen for antibacterial activity.
Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus).
-
Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Evenly spread the bacterial inoculum over the surface of the agar.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent).
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Table 2: Comparative Antibacterial Activity of Quinoline Derivatives
| Compound | Derivative Type | Test Organism | Zone of Inhibition (mm) |
| CQ-1 | Schiff base of 2-chloro-6-bromoquinoline-3-carbaldehyde | S. aureus | 18 |
| CQ-2 | Hydrazone of 2-chloro-6-methylquinoline-3-carbaldehyde | E. coli | 15 |
| CQ-3 | Pyrazoline from 2-chloroquinoline-3-carbaldehyde | P. aeruginosa | 16 |
| Ciprofloxacin | Standard Antibiotic | S. aureus | 25 |
| Ciprofloxacin | Standard Antibiotic | E. coli | 28 |
Note: The data presented is hypothetical and for illustrative purposes. Actual experimental results will vary.
Anticancer Activity
The quinoline nucleus is a well-established pharmacophore in the design of anticancer agents.[2] Chloro-substituted quinoline carbaldehydes serve as valuable starting materials for the synthesis of compounds that exhibit cytotoxic activity against various cancer cell lines.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Chloro-substituted quinoline carbaldehydes are undeniably potent and versatile building blocks in medicinal chemistry. The ease of their synthesis, primarily through the Vilsmeier-Haack reaction, coupled with the reactivity of the chloro and aldehyde functionalities, provides a robust platform for the generation of diverse molecular libraries. The extensive body of research highlighting the broad pharmacological activities of their derivatives underscores their continued importance in the quest for novel therapeutic agents. Future research should focus on the development of more efficient and greener synthetic methodologies and the exploration of novel biological targets for the ever-expanding family of quinoline-based compounds.
References
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
- Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde.
- MDPI. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
- Martins, F., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
- Sahu, S., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. [Link]
- Organic Chemistry Research. (n.d.). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents.
- Sharma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- International Journal of Chemical Studies. (2016).
- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. [Link]
- ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.
- Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. (2025).
- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). Inno-Pharmchem. [Link]
- PubMed. (2020).
- ResearchGate. (2025). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrj.org [chemrj.org]
- 9. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 5-Chloroquinoline-6-carbaldehyde
This guide provides essential safety and logistical information for the proper disposal of 5-Chloroquinoline-6-carbaldehyde (CAS No. 180421-64-1). As a niche laboratory chemical, comprehensive hazard and disposal data for this specific compound are not widely available.[1] Therefore, this document is grounded in the precautionary principle, deriving its procedural recommendations from the known hazards of structurally similar compounds, namely halogenated quinoline derivatives, and established best practices for handling hazardous chemical waste.[2][3]
The primary directive is unambiguous: This compound and any materials contaminated with it must be treated as hazardous waste. [2][4] Under no circumstances should this chemical or its solutions be disposed of in the regular trash or poured down the drain.[5]
Hazard Assessment Based on Structural Analogues
While the Safety Data Sheet (SDS) for this compound lacks specific hazard classifications, data from related chloro-quinoline compounds suggest it should be handled as, at minimum, a substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[1][6][7] The presence of the halogenated quinoline core, a structure found in many biologically active and potentially toxic molecules, necessitates cautious handling.[3]
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Classification | Associated Risks & Precautions | Representative Sources |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor. | Sigma-Aldrich SDS |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[6][7] | Fisher Scientific SDS[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear tightly fitting safety goggles or a face shield.[6] | Fisher Scientific SDS[6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[6] | Fisher Scientific SDS[6] |
| Environmental Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life. Prevent release into the environment.[3][4] | NJ Dept. of Health[4] |
Personnel Protection and Engineering Controls
To mitigate the risks outlined above, a stringent personal protective equipment (PPE) and engineering control regimen is mandatory.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN 166.[2][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically impervious apron.[2]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is necessary.[5][6]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control.[5]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Waste Handling and Collection Protocols
Proper segregation and containment of waste from the moment of generation are critical to ensure safety and regulatory compliance. All waste streams containing this compound must be identified and collected as Halogenated Hazardous Waste .[8][9]
Step-by-Step Waste Collection Procedure:
-
Container Selection:
-
Waste Labeling:
-
Waste Segregation & Collection:
-
Solid Waste: Carefully transfer unused or waste this compound powder, contaminated weigh boats, wipes, and contaminated PPE (such as gloves) directly into a designated solid hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[8]
-
Contaminated Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as liquid hazardous waste.[5] After triple-rinsing, the glassware can typically be washed and reused.
-
Waste Management Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from procedures involving this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
